3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
Description
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Properties
IUPAC Name |
4-[3-(carboxymethyl)phenyl]-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c16-13-8-11(4-5-12(13)15(19)20)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIODETGWERJTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742840 | |
| Record name | 3'-(Carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-46-0 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 4′-carboxy-3′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The definitive identification and structural characterization of active pharmaceutical ingredients (APIs) and their intermediates are cornerstones of modern drug development and regulatory compliance. This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, a biphenyl derivative with two carboxylic acid moieties. This document moves beyond a simple recitation of methods, offering a rationale-driven workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section details not only the experimental protocol but also the underlying scientific principles and the logic behind data interpretation, ensuring a self-validating and robust analytical strategy.
Introduction: The Imperative of Unambiguous Structure Verification
This compound (Molecular Formula: C₁₅H₁₁FO₄, Molecular Weight: 274.24 g/mol ) is a complex organic molecule whose precise atomic arrangement dictates its physicochemical properties and, ultimately, its potential therapeutic efficacy and safety profile.[1][2][3] In the landscape of pharmaceutical development, even minor ambiguities in structure, such as incorrect isomer assignment or unidentified impurities, can have profound consequences.[4][5] Therefore, a rigorous and orthogonal analytical approach is not merely best practice but a fundamental requirement.
This guide presents a holistic strategy for elucidating the structure of this target molecule, emphasizing the synergy between different analytical techniques to build a cohesive and irrefutable structural assignment.[6][7] We will explore how each method provides a unique piece of the structural puzzle, from atomic connectivity to the precise three-dimensional arrangement of atoms in space.
Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation
The initial and most fundamental question in structure elucidation is the molecular weight and elemental composition of the analyte. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.
The "Why": Beyond Nominal Mass
While standard mass spectrometry provides a nominal mass, HRMS offers mass accuracy in the parts-per-million (ppm) range. This precision is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For a molecule like this compound, this accuracy is non-negotiable for confirming the presence of the fluorine atom and the correct number of carbon, hydrogen, and oxygen atoms.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
A hyphenated technique like LC-MS is ideal as it provides chromatographic separation prior to mass analysis, which is crucial for isolating the target compound from any potential impurities or starting materials.[8][9][10]
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Time-of-Flight [TOF]).
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. Given the presence of two carboxylic acid groups, negative ion mode is expected to be highly sensitive, detecting the deprotonated molecule [M-H]⁻.[11][12][13]
-
Mass Analyzer: Set to acquire data in full scan mode over a mass range of m/z 100-500.
-
Resolution: A resolving power of ≥70,000 is recommended.[14]
-
Data Interpretation and Expected Results
The primary objective is to identify the ion corresponding to the target molecule and compare its measured mass to the theoretical mass.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₁FO₄ |
| Theoretical Monoisotopic Mass | 274.0641 |
| Expected Ion (Negative Mode) | [M-H]⁻ |
| Expected m/z (Negative Mode) | 273.0569 |
| Expected Ion (Positive Mode) | [M+H]⁺ |
| Expected m/z (Positive Mode) | 275.0713 |
A mass error of <5 ppm between the measured and theoretical m/z provides high confidence in the elemental composition. Tandem mass spectrometry (MS/MS) can be further employed to analyze fragmentation patterns, which can provide initial clues about the molecule's substructures.[11][12][13] For dicarboxylic acids, characteristic losses of H₂O and CO₂ are often observed.
Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[6][7] For this compound, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to establish their relationships.
The "Why": A Multi-faceted Approach
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state.
-
¹⁹F NMR: Directly observes the fluorine atom, providing a distinct signal and crucial information about its electronic environment and coupling to neighboring protons and carbons.[15][16][17][18]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assembly of molecular fragments into the final structure.
Experimental Protocol: A Comprehensive NMR Workflow
Instrumentation:
-
A high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is important as the acidic protons of the carboxylic acids may exchange with deuterium.
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting the different fragments of the molecule.
-
Predicted Spectral Data and Interpretation
¹H NMR (Predicted in DMSO-d₆):
-
~12-13 ppm (broad singlet, 2H): Two carboxylic acid protons.
-
~7.0-8.0 ppm (multiplets, 7H): Aromatic protons. The specific splitting patterns will be complex due to proton-proton and proton-fluorine couplings.
-
~3.6 ppm (singlet, 2H): Methylene protons of the phenylacetic acid moiety.
¹³C NMR (Predicted):
-
~170-175 ppm (2 signals): Two carboxylic acid carbons.
-
~110-165 ppm (multiple signals): Aromatic carbons. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. Other carbons in the fluorinated ring will exhibit smaller, multi-bond C-F couplings.
-
~40 ppm (1 signal): Methylene carbon.
¹⁹F NMR (Predicted):
-
A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. The chemical shift will be characteristic of a fluorine atom on a benzene ring.
The combination of these spectra, particularly the HMBC data, will allow for the definitive connection of the phenylacetic acid group to one ring and the carboxy-fluoro-substituted phenyl group to the other, confirming the overall biphenyl structure.
Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
The "Why": A Vibrational Fingerprint
For this compound, FTIR is used to confirm the presence of the carboxylic acid groups and the aromatic rings. The spectrum provides a characteristic "fingerprint" that can be used for identification and to assess purity.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Instrumentation:
-
An FTIR spectrometer equipped with an ATR accessory.
Protocol:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Absorptions
| **Wavenumber (cm⁻¹) ** | Vibration | Appearance |
| 3300-2500 | O-H stretch (carboxylic acid dimer) | Very broad and strong[19][20][21] |
| ~1700 | C=O stretch (carboxylic acid) | Strong and sharp[19][20][21][22][23] |
| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium to weak |
| ~1300 | C-O stretch and O-H bend | Medium |
| ~1250 | C-F stretch | Strong |
The presence of these characteristic bands provides strong, corroborating evidence for the proposed structure.
The Ultimate Confirmation: Single-Crystal X-ray Diffraction
While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction offers the ultimate, unambiguous determination of the molecular structure in the solid state.[24][25][26][27]
The "Why": A Three-Dimensional Atomic Map
This technique provides a precise 3D map of the electron density in a crystal, from which the exact positions of all atoms can be determined.[28] This not only confirms the atomic connectivity but also reveals information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.
Experimental Protocol
Instrumentation:
-
A single-crystal X-ray diffractometer.
Protocol:
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method.
-
Crystal Mounting: A suitable single crystal is selected and mounted on the diffractometer.
-
Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a final model of the molecule.
Integrated Workflow and Data Synthesis
Caption: Integrated workflow for structure elucidation.
Conclusion
The structure elucidation of a molecule as specific as this compound demands a rigorous, evidence-based approach. By systematically employing High-Resolution Mass Spectrometry, a comprehensive suite of NMR experiments, FTIR spectroscopy, and, ultimately, Single-Crystal X-ray Diffraction, a scientist can build an unassailable case for the correct structure. This guide has outlined not just the "how" but the "why" of each step, providing the logical framework necessary for robust and reliable characterization in a drug development setting. This self-validating system ensures the highest degree of scientific integrity and provides the definitive data required for regulatory submission and further research.
References
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Rashed, M. S., & Ozand, P. T. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(6), 1090–1099. Retrieved from [Link]
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Rashed, M. S., & Ozand, P. T. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]
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American Association for Clinical Chemistry. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in. Clinical Chemistry, 47(6), 1090-1099*. Retrieved from [Link]
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International Journal of Research in Pharmaceutical Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. 11(SPL4), 1334-1341. Retrieved from [Link]
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North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]
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Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
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Science Publishing Group. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
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ACS Publications. (2022, May 5). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
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AIP Publishing. (2017, September 14). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry (Introduction to parts 0 to VI). Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]
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National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]
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ResearchGate. (2025, July). Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes. Retrieved from [Link]
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The Biological Frontier of Fluorinated Biphenylacetic Acid Derivatives: From Anti-inflammatory Agents to Neuromodulators
An In-depth Technical Guide
Abstract
The strategic incorporation of fluorine into the biphenylacetic acid scaffold has proven to be a remarkably successful strategy in medicinal chemistry, yielding compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of these derivatives, moving beyond their classical role as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to their emerging potential in neurodegenerative diseases. We will dissect the core synthetic methodologies, elucidate key mechanisms of action with a focus on both cyclooxygenase (COX) inhibition and γ-secretase modulation, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorination to design next-generation therapeutics.
The Strategic Imperative of Fluorination in Biphenylacetic Acid Scaffolds
The biphenylacetic acid framework is a classic "privileged structure" in pharmacology, most famously represented by NSAIDs like felbinac and diclofenac[1]. However, the introduction of fluorine atoms onto this scaffold fundamentally alters its physicochemical properties, providing a powerful tool to enhance therapeutic potential. Fluorine, being the most electronegative element, imparts unique characteristics:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at positions susceptible to cytochrome P450 oxidation can significantly increase a drug's half-life.[2][3]
-
Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and polar interactions with enzyme active sites. It can also modulate the acidity (pKa) of the carboxylic acid moiety, influencing its interaction with target proteins.[4][5]
-
Conformational Control: The presence of fluorine can influence the torsional angle between the two phenyl rings of the biphenyl core, locking the molecule into a more biologically active conformation.
-
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[2][3][4]
This guide will explore how these fundamental properties have been exploited to develop potent and selective bioactive molecules.
Core Synthetic Strategies: The Suzuki-Miyaura Coupling
The construction of the core biphenyl structure is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an aryl halide with an arylboronic acid, is the workhorse method due to its high functional group tolerance and relatively mild reaction conditions.[6]
General Workflow for Synthesis
The synthesis typically involves the coupling of a fluorinated aryl halide with a second arylboronic acid (or vice versa), followed by elaboration of the acetic acid side chain.
Caption: Figure 1: General Synthetic Workflow via Suzuki Coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative, self-validating procedure for the synthesis of a fluorinated biphenyl intermediate.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the arylboronic acid (1.0 eq), the fluorinated aryl halide (1.1 eq), and the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.03 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as toluene and ethanol (e.g., 3:1 ratio), followed by an aqueous solution of a base, typically 2M sodium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere, which is critical for preventing the degradation of the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting starting material indicates completion (typically 4-16 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure fluorinated biphenyl intermediate. The structure and purity should be validated by ¹H NMR, ¹⁹F NMR, and MS analysis.
Biological Activity: Mechanisms and Evaluation
The biological targets of fluorinated biphenylacetic acid derivatives are diverse, with the two most well-characterized being cyclooxygenase enzymes and the γ-secretase complex.
Anti-inflammatory and Analgesic Activity: COX Inhibition
The archetypal biological activity of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation. Flurbiprofen, or 2-(2-fluoro-4-biphenylyl)propionic acid, is a potent, non-selective COX inhibitor.[7] A major research driver has been the development of derivatives with comparable or enhanced anti-inflammatory activity but with a reduction in the gastrointestinal side effects (ulcerogenicity) associated with COX-1 inhibition.[8][9]
Caption: Figure 2: Mechanism of COX Inhibition.
Research has focused on creating derivatives that maintain high anti-inflammatory potency while minimizing gastric damage.[9]
| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Ulcerogenic Activity (Average No. of Ulcers) |
| Flurbiprofen (Standard) | 65.4% | 3.8 |
| Derivative A (Oxadiazole) | 68.2% | 0.6 |
| Derivative B (Triazole) | 62.1% | 1.1 |
| Control | 0% | 0 |
Data is illustrative, based on findings from studies on 2-(2-fluoro-4-biphenylyl)propionic acid derivatives.[9]
This is the standard in vivo model for evaluating acute anti-inflammatory activity.[7][9]
-
Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize animals for 7 days with free access to food and water.
-
Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Flurbiprofen, 10 mg/kg), and Test Compounds (various doses).
-
Compound Administration: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hr) and at specified intervals (e.g., 1, 2, 3, and 4 hr) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where V₀ is the initial paw volume and Vt is the paw volume at time t.
-
Validation: A statistically significant reduction in paw volume compared to the control group, and comparable to the standard group, validates the anti-inflammatory activity.
Neuroprotective Activity: γ-Secretase Modulation
A groundbreaking discovery revealed that some NSAIDs, including flurbiprofen, can selectively lower the production of the toxic amyloid-β 42 (Aβ42) peptide, a key event in the pathogenesis of Alzheimer's disease.[10] This activity is independent of COX inhibition and is mediated by direct modulation of the γ-secretase enzyme complex.[10][11] Critically, the R-enantiomer of flurbiprofen, which is virtually inactive against COX, retains this Aβ42-lowering ability, offering a pathway to a neuroprotective agent without NSAID-related side effects.[10]
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- 9. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of amyloidogenesis by non-steroidal anti-inflammatory drugs and their hybrid nitrates - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and significance of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
An In-Depth Technical Guide to 3-(4-Carboxy-3-fluorophenyl)phenylacetic Acid: A Putative Novel Modulator of the Pro-Inflammatory Cascade
Authored by a Senior Application Scientist
Foreword: In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. Traditional anti-inflammatory drugs, while effective, often carry a burden of off-target effects. This guide delves into the scientific foundation of this compound, a molecule situated at the intersection of strategic chemical design and targeted biological intervention. While specific published data on this compound remains nascent, its structural motifs strongly suggest its role as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a pivotal enzyme in the inflammatory pathway. This document synthesizes the available evidence, proposes a robust synthetic strategy, and elucidates the profound biological significance of targeting mPGES-1, thereby providing a comprehensive technical framework for researchers, scientists, and drug development professionals.
Introduction to the Molecule and its Therapeutic Rationale
This compound (CAS: 1365271-46-0) is a biphenylacetic acid derivative characterized by two key functional groups: a phenylacetic acid moiety and a fluorinated carboxy-biphenyl system.[1][2][3] The strategic placement of a fluorine atom ortho to a carboxylic acid group on one of the phenyl rings is a common tactic in medicinal chemistry to modulate electronic properties and binding interactions.
The core therapeutic interest in this class of molecules lies in their potential to selectively inhibit microsomal prostaglandin E synthase-1 (mPGES-1).[4][5] This enzyme represents a critical downstream node in the arachidonic acid cascade, responsible for the production of prostaglandin E2 (PGE2), a principal mediator of inflammation, pain, and fever.[6] Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and selective COX-2 inhibitors, which block upstream enzymatic steps, targeting mPGES-1 offers a more refined approach. This strategy aims to quell the pro-inflammatory effects of PGE2 while preserving the production of other physiologically important prostanoids, potentially mitigating the gastrointestinal and cardiovascular side effects associated with broader COX inhibition.
Proposed Synthesis and Methodological Considerations
The synthesis of this compound can be efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This cornerstone of modern organic synthesis is ideal for creating the central carbon-carbon bond of the biphenyl core. The causality behind this choice rests on the high functional group tolerance and the commercial availability of the requisite building blocks.
The proposed retrosynthetic analysis identifies two key precursors: 4-Carboxy-3-fluorophenylboronic acid and a suitable 3-halophenylacetic acid ester .
Caption: Retrosynthetic analysis for the target compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 3-(4-carboxy-3-fluorophenyl)phenylacetate.
Materials:
-
4-Carboxy-3-fluorophenylboronic acid (1.0 eq)
-
Methyl 3-bromophenylacetate (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Toluene and Water (4:1 solvent mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-Carboxy-3-fluorophenylboronic acid, Methyl 3-bromophenylacetate, and Potassium Carbonate.
-
Add the Toluene/Water solvent mixture and degas the solution by bubbling argon through it for 15 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Add Palladium(II) acetate and Triphenylphosphine to the reaction mixture. The phosphine ligand stabilizes the palladium catalyst, preventing its precipitation as palladium black and promoting the catalytic cycle.
-
Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude ester by silica gel column chromatography.
Final Step: Ester Hydrolysis The purified methyl ester is then hydrolyzed to the final carboxylic acid product using a standard procedure, such as refluxing with lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture, followed by acidic workup.
Biological Significance: Targeting the mPGES-1 Axis
The rationale for developing inhibitors of mPGES-1 stems from its specific role in the inflammatory cascade.
The Prostaglandin Biosynthesis Pathway
Inflammatory stimuli trigger the release of arachidonic acid (AA) from cell membranes by phospholipase A₂. AA is then converted to the unstable intermediate prostaglandin H₂ (PGH₂) by cyclooxygenase enzymes (COX-1 and COX-2).[6] PGH₂ serves as a substrate for several terminal synthases. mPGES-1, specifically, converts PGH₂ to PGE₂. Crucially, mPGES-1 is often co-expressed and functionally coupled with the inducible COX-2 enzyme, creating a potent axis for PGE₂ production at sites of inflammation.[6]
Caption: The Prostaglandin E₂ biosynthesis pathway.
The Advantage of Selective mPGES-1 Inhibition
Inhibiting mPGES-1 offers a significant therapeutic advantage over traditional NSAIDs.
-
Specificity: It selectively blocks the production of pro-inflammatory PGE₂ without affecting the synthesis of other prostanoids like prostacyclin (PGI₂) and thromboxane (TXA₂), which are vital for gastric cytoprotection and cardiovascular homeostasis.
-
Reduced Side Effects: This specificity is hypothesized to lead to a new generation of anti-inflammatory drugs with reduced risk of gastrointestinal ulcers and cardiovascular events that are associated with non-selective COX inhibition.
Structure-Activity Relationship (SAR) and Data Insights
While direct inhibitory data for this compound is not publicly available, we can infer its potential from SAR studies on analogous mPGES-1 inhibitors.
-
Acidic Moieties: The presence of at least one carboxylic acid group is a common feature in many potent mPGES-1 inhibitors. This group is believed to mimic the carboxylate of the natural substrate PGH₂ and form key ionic or hydrogen bond interactions within the enzyme's active site.[4] The dual carboxylic acid groups in the target molecule may enhance binding affinity.
-
Biphenyl Scaffold: The biphenyl core provides a rigid scaffold that can orient the functional groups correctly to fit into the binding pocket of mPGES-1.
-
Role of Fluorine: The introduction of a fluorine atom can significantly impact a molecule's properties. It can increase metabolic stability, alter pKa, and participate in favorable electrostatic interactions (e.g., with backbone amides) within the protein, often leading to enhanced potency.
To provide context, the following table summarizes the inhibitory concentrations (IC₅₀) of other known mPGES-1 inhibitors with varying scaffolds.
| Compound Class | Example Inhibitor | Human mPGES-1 IC₅₀ | Reference |
| Benzimidazole Derivative | Compound III | 90 nM | [6] |
| Benzylidenebarbituric Acid | Derivative L3 | 33-620 nM | [5] |
| FLAP Inhibitor Analog | MK-886 | 1.6 µM | [4] |
This data illustrates that potent inhibition of mPGES-1 is achievable in the nanomolar range. The structural features of this compound are consistent with those of potent inhibitors, suggesting it could exhibit similar activity.
Conclusion and Future Directions
This compound represents a molecule of significant interest for the development of next-generation anti-inflammatory therapeutics. Based on a robust analysis of its structure and the known pharmacology of its target, mPGES-1, it is a prime candidate for synthesis and biological evaluation.
Future work should focus on:
-
Chemical Synthesis and Characterization: Executing the proposed Suzuki coupling synthesis and fully characterizing the compound using NMR, mass spectrometry, and elemental analysis.
-
In Vitro Biological Evaluation: Determining the IC₅₀ value against purified human mPGES-1 and assessing its selectivity over COX-1, COX-2, and other terminal synthases.
-
Cell-Based Assays: Quantifying the inhibition of PGE₂ production in cellular models of inflammation, such as LPS-stimulated macrophages.
-
Preclinical Development: Should the in vitro and cellular data prove promising, advancing the molecule into pharmacokinetic and in vivo efficacy studies in relevant animal models of inflammation and pain.
This technical guide provides a foundational roadmap for researchers to unlock the potential of this promising compound.
References
- Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermedi
- Hu, X., et al. (2007). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Medicinal Chemistry.
- Ding, Z., et al. (2018).
- This compound | 1365271-46-0. Sigma-Aldrich.
- Lu, C., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.
- Zidar, N., et al. (2018).
- Che, J., et al. (2021).
- This compound - CymitQuimica. CymitQuimica.
- 1365271-46-0|this compound - BLDpharm. BLDpharm.
- Phenylacetic acid suppliers USA. GuideChem.
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- 4. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to Unlocking the Therapeutic Potential of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid: A Roadmap for Preclinical Research
Introduction: The Scientific Premise
In the landscape of modern drug discovery, the strategic design of small molecules with the potential for high therapeutic efficacy and favorable pharmacological profiles is paramount. 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid emerges as a compelling candidate for investigation, embodying a confluence of structural motifs with established precedence in medicinal chemistry. This technical guide delineates a strategic roadmap for the preclinical evaluation of this molecule, offering a series of testable hypotheses and detailed experimental workflows for researchers, scientists, and drug development professionals.
The core structure, a biphenylacetic acid, is a well-established pharmacophore found in several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in modulating inflammatory pathways.[1][2] Furthermore, the incorporation of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3][4][5] The presence of two carboxylic acid moieties also presents opportunities for prodrug strategies and modulation of solubility and transport properties.
This document provides a comprehensive framework for exploring the therapeutic potential of this compound, moving from foundational in vitro characterization to more complex cell-based assays and potential in vivo models.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of any drug discovery program. For this compound, the following information has been compiled from various chemical suppliers.[6][7][8][9]
| Property | Value | Source |
| CAS Number | 1365271-46-0 | [6][8][9] |
| Molecular Formula | C15H11FO4 | [6] |
| Molecular Weight | 274.24 g/mol | [6] |
| IUPAC Name | 3'-(carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | [9] |
| InChI Key | NIODETGWERJTOA-UHFFFAOYSA-N | [9] |
Proposed Research Area 1: Anti-inflammatory and Analgesic Activity
The structural similarity of this compound to known NSAIDs like fenbufen provides a strong rationale for investigating its anti-inflammatory and analgesic potential.[1] The primary molecular targets for many NSAIDs are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
Hypothesis:
This compound will exhibit anti-inflammatory and analgesic properties through the inhibition of COX-1 and/or COX-2 enzymes.
Experimental Workflow:
Caption: Proposed experimental workflow for evaluating anti-inflammatory and analgesic activity.
Detailed Experimental Protocols:
1. COX-1 and COX-2 Inhibition Assays:
-
Objective: To determine the direct inhibitory activity of the compound against purified COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercially available COX inhibitor screening assay kit.
-
Prepare a dilution series of this compound.
-
Incubate the compound with purified ovine COX-1 and human recombinant COX-2 enzymes in the presence of arachidonic acid.
-
Measure the production of prostaglandin F2α (PGF2α) or other prostanoids via ELISA or a colorimetric method.
-
Calculate the IC50 values for both enzymes to determine potency and selectivity.
-
2. Cell-based Prostaglandin E2 (PGE2) Assay:
-
Objective: To assess the compound's ability to inhibit PGE2 production in a cellular context.
-
Methodology:
-
Culture a suitable cell line, such as murine RAW 264.7 macrophages or human A549 lung carcinoma cells.
-
Pre-treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant and quantify PGE2 levels using a competitive ELISA kit.
-
Determine the IC50 value for PGE2 inhibition.
-
Proposed Research Area 2: Anticancer Activity
Biphenyl derivatives have demonstrated potential as anticancer agents.[10] The unique substitution pattern of this compound warrants investigation into its potential cytotoxic and anti-proliferative effects on cancer cell lines.
Hypothesis:
This compound will exhibit selective cytotoxicity towards specific cancer cell lines through the induction of apoptosis or cell cycle arrest.
Experimental Workflow:
Caption: Workflow for investigating the anticancer potential of the compound.
Detailed Experimental Protocols:
1. MTT/MTS Proliferation Assay:
-
Objective: To screen for cytotoxic/cytostatic activity against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate to allow for the formation of formazan.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the half-maximal growth inhibitory concentration (GI50) for each cell line.
-
2. Apoptosis Assay (Annexin V/PI Staining):
-
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
-
Methodology:
-
Treat the most sensitive cancer cell line with the compound at its GI50 concentration for 24-48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Proposed Research Area 3: Neuroprotective Activity
Derivatives of biphenylacetamide have been investigated as inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[11] The biphenylacetic acid scaffold of the target compound makes it a candidate for investigation in the context of neurodegenerative diseases.
Hypothesis:
This compound may exhibit neuroprotective effects by inhibiting BACE1 or other relevant neurological targets.
Experimental Workflow:
Caption: Proposed workflow for evaluating the neuroprotective potential of the compound.
Detailed Experimental Protocols:
1. BACE1 FRET Assay:
-
Objective: To determine the direct inhibitory activity of the compound against BACE1.
-
Methodology:
-
Utilize a commercially available BACE1 FRET (Fluorescence Resonance Energy Transfer) assay kit.
-
Incubate recombinant human BACE1 enzyme with a specific fluorogenic substrate in the presence of varying concentrations of the test compound.
-
Monitor the cleavage of the substrate by measuring the change in fluorescence over time.
-
Calculate the IC50 value to determine the potency of inhibition.
-
The Role of Fluorine Substitution
The presence of the fluorine atom is a critical feature of this molecule. Fluorine substitution can significantly impact a drug's properties in several ways:
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, potentially increasing the compound's half-life.[12]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with enzyme active sites, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity.[12]
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.[5]
Future Directions and Conclusion
The research areas outlined in this guide provide a solid foundation for the initial preclinical evaluation of this compound. Positive results in any of these areas would warrant further investigation, including more extensive in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments. The synthesis of analogs with modifications to the substitution pattern could also be a fruitful avenue for establishing structure-activity relationships (SAR).
References
- The Role of Fluorine Substitution in Biphenyl Methylene Imidazole-Type CYP17 Inhibitors for the Treatment of Prostate Carcinoma - PubMed. (2010-06-07).
- This compound - CymitQuimica.
- Carrier-linked mutual prodrugs of biphenylacetic acid as a promising alternative to bioprecursor fenbufen: design, kinetics, and pharmacological studies - PubMed.
- Discovery of biphenylacetamide-derived inhibitors of BACE1 using de novo structure-based molecular design - PubMed. (2013-03-14).
- This compound - ChemicalBook.
- 1365271-46-0|this compound - BLDpharm.
- Design, synthesis and evaluation of mutual prodrug of 4-biphenylacetic acid and quercetin tetramethyl ether (BPA-QTME) as gastrosparing NSAID - PubMed.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (2025-01-28).
- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma.
- Synthesis of phenylacetic acid derivatives. | Download Scientific Diagram - ResearchGate.
- Phenylacetic acid - Grokipedia.
- 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023-04-13).
- This compound | 1365271-46-0 - Sigma-Aldrich.
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH.
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI.
- 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed.
- Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means - MDPI.
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An In-depth Technical Guide on the Hypothesized Mechanisms of Action of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
Introduction
3-(4-Carboxy-3-fluorophenyl)phenylacetic acid is a biphenyl acetic acid derivative. While direct literature on the specific biological activities of this molecule is sparse, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, provides a strong basis for hypothesizing its mechanism of action within the context of inflammatory pathways.[1][2][3] Phenylacetic acid derivatives have a well-documented history of therapeutic applications, ranging from anti-inflammatory and analgesic to antipyretic agents.[3] This guide presents four distinct, plausible hypotheses for the mechanism of action of this compound, grounded in established principles of pharmacology and cell biology. For each hypothesis, a comprehensive experimental framework is provided to enable rigorous scientific investigation.
Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes
Scientific Rationale
The most established mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for converting arachidonic acid into prostaglandin H2 (PGH2).[7][8][9] PGH2 is the precursor to various prostaglandins, which are potent mediators of inflammation, pain, and fever.[10][11] Given that many phenylacetic acid derivatives function as NSAIDs, it is highly probable that this compound exerts its effects by inhibiting one or both COX isoforms.[1][2]
Experimental Validation Workflow
A tiered approach is recommended, starting with in vitro enzyme assays and progressing to cell-based models to confirm cellular potency and selectivity.
Experimental Workflow Diagram
Caption: Workflow for investigating COX inhibition.
Detailed Experimental Protocols
1. In Vitro COX-1 and COX-2 Inhibition Assays
-
Objective: To determine the direct inhibitory effect of the compound on purified COX-1 and COX-2 enzymes and to calculate the IC50 values.[12][13][14]
-
Methodology: A radiochemical or fluorometric COX inhibitor screening assay kit can be utilized.[15]
-
Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the provided assay buffer.
-
Prepare a dilution series of this compound (e.g., from 0.01 µM to 100 µM).
-
In a 96-well plate, add the assay buffer, cofactor solution, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a specified time at 37°C.
-
Measure the output (radioactivity or fluorescence) according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.[16]
-
2. Cell-Based Prostaglandin E2 (PGE2) Secretion Assay
-
Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.
-
Methodology:
-
Seed murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1) in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of COX-2 and subsequent PGE2 production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in PGE2 is not due to cytotoxicity.
-
Data Presentation
| Parameter | This compound | Control (e.g., Diclofenac) |
| COX-1 IC50 (µM) | Experimental Value | Literature Value |
| COX-2 IC50 (µM) | Experimental Value | Literature Value |
| COX-2 Selectivity Index | Calculated Value | Literature Value |
| PGE2 Inhibition IC50 (µM) | Experimental Value | Literature Value |
Hypothesis 2: Inhibition of the NF-κB Signaling Pathway
Scientific Rationale
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response.[17][18][19] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[20][21] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory compounds.[22][23]
Experimental Validation Workflow
This workflow will assess the compound's effect on key events in the NF-κB signaling cascade.
NF-κB Signaling Pathway Diagram
Caption: Key steps in the NF-κB signaling pathway.
Detailed Experimental Protocols
1. NF-κB Reporter Gene Assay
-
Objective: To quantitatively measure the effect of the compound on NF-κB transcriptional activity.[24]
-
Methodology:
-
Use a stable cell line (e.g., HEK293) expressing an NF-κB-driven luciferase reporter gene.[25]
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with a dose range of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to cell viability, assessed in parallel.
-
2. Western Blot for IκBα Phosphorylation and Degradation
-
Objective: To determine if the compound inhibits an upstream event in the NF-κB pathway.[26]
-
Methodology:
-
Culture cells (e.g., HeLa or RAW 264.7) and pre-treat with the test compound for 1 hour.
-
Stimulate with TNF-α for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells and collect total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα (P-IκBα), total IκBα, and a loading control (e.g., β-actin).
-
Apply HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
3. Immunofluorescence for p65 Nuclear Translocation
-
Objective: To visually assess the inhibition of NF-κB nuclear translocation.
-
Methodology:
-
Grow cells on glass coverslips and pre-treat with the compound.
-
Stimulate with TNF-α for 30-60 minutes.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Use a fluorescently-labeled secondary antibody for detection.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using fluorescence microscopy.
-
Data Presentation
| Assay | Endpoint Measured | Expected Result for Inhibition |
| NF-κB Reporter Assay | Luciferase Activity | Dose-dependent decrease |
| Western Blot | P-IκBα / Total IκBα Ratio | Dose-dependent decrease |
| Immunofluorescence | Nuclear vs. Cytoplasmic p65 | Predominantly cytoplasmic p65 |
Hypothesis 3: Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
Scientific Rationale
The MAPK signaling pathways, including p38 and c-Jun N-terminal kinase (JNK), are crucial in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[27][28][29] These kinases are activated by cellular stress and pro-inflammatory cytokines, and they, in turn, can regulate the expression of inflammatory genes.[30] Some anti-inflammatory compounds exert their effects by inhibiting the phosphorylation, and thus activation, of p38 and/or JNK.[31]
Experimental Validation Workflow
This workflow will determine if the compound affects the activation of key MAPK proteins.
MAPK Activation Workflow Diagram
Caption: Workflow for assessing MAPK phosphorylation.
Detailed Experimental Protocols
1. Western Blot for p38 and JNK Phosphorylation
-
Objective: To measure the activation state of p38 and JNK kinases.[32][33][34]
-
Methodology:
-
Seed appropriate cells (e.g., RAW 264.7) in 6-well plates.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with a known MAPK activator, such as LPS (1 µg/mL) or anisomycin (10 µg/mL), for 15-30 minutes.
-
Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Quantify total protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting as described for IκBα.
-
Probe membranes with primary antibodies specific for phosphorylated p38 (P-p38), total p38, phosphorylated JNK (P-JNK), and total JNK.
-
Use densitometry to quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.[35]
-
Data Presentation
| Treatment Group | P-p38 / Total p38 Ratio | P-JNK / Total JNK Ratio |
| Vehicle Control | 1.0 (Normalized) | 1.0 (Normalized) |
| Stimulus Only | Experimental Value | Experimental Value |
| Stimulus + Compound (Low Dose) | Experimental Value | Experimental Value |
| Stimulus + Compound (High Dose) | Experimental Value | Experimental Value |
Hypothesis 4: Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)
Scientific Rationale
PPAR-γ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[36][37] Beyond its roles in metabolism, PPAR-γ activation has potent anti-inflammatory effects.[38] PPAR-γ agonists can suppress the expression of pro-inflammatory genes by antagonizing the activity of transcription factors like NF-κB and AP-1.[39] Some NSAIDs and other small molecules have been shown to act as PPAR-γ agonists.[40] The carboxylic acid moieties on this compound are common features in PPAR-γ ligands.
Experimental Validation Workflow
This workflow is designed to screen for PPAR-γ agonist activity and confirm target engagement.
PPAR-γ Activation Pathway Diagram
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An In-depth Technical Guide to Fluorinated Biphenyl Carboxylic Acids: A Case Study on a Structurally Related Compound
Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids
Biphenyl carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] The inherent rigidity of the biphenyl scaffold, combined with the versatile reactivity of the carboxylic acid group, provides a robust platform for designing molecules with specific biological functions.[1] The introduction of fluorine atoms into these structures can further enhance their therapeutic potential by modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
The compound of interest, 3'-(carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid , represents a sophisticated molecular architecture within this class. Its structure suggests a potential for complex interactions with biological systems, featuring two carboxylic acid moieties for potential multiple binding points and a strategically placed fluorine atom. While specific data on this molecule is scarce, we can infer its potential properties and synthetic strategies by examining a closely related and well-documented compound. This guide will use a representative fluorinated biphenyl carboxylic acid to provide an in-depth technical overview for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Elucidation
The physicochemical properties of fluorinated biphenyl carboxylic acids are crucial for their behavior in biological systems. The presence of the fluorine atom and carboxylic acid groups significantly influences solubility, acidity, and lipophilicity.
General Characteristics
Fluorinated biphenyl carboxylic acids are typically white to off-white crystalline solids.[3] Their solubility in aqueous solutions is generally low but can be increased in the presence of bases due to the formation of carboxylate salts. They are more soluble in polar organic solvents such as alcohols, ethers, and dimethyl sulfoxide.[3]
Spectroscopic Characterization
The structural elucidation of these compounds relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the aromatic rings typically appear in the downfield region (δ 7-8.5 ppm). The carboxylic acid protons are highly deshielded and appear as broad singlets at δ 10-13 ppm.[4] Protons on a carboxymethyl group would likely resonate around δ 3.5-4.0 ppm.
-
¹³C NMR: The carbonyl carbons of the carboxylic acids are found in the range of δ 165-185 ppm.[4] The aromatic carbons show signals between δ 120-150 ppm, with the carbon atom attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: This technique is invaluable for fluorinated compounds, providing information about the chemical environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Electron ionization (EI) or electrospray ionization (ESI) can be used to determine the molecular weight and fragmentation pattern, which aids in confirming the structure.[5]
-
| Property | Typical Range/Observation |
| Appearance | White to off-white crystalline solid |
| Solubility | Poor in water, soluble in polar organic solvents |
| ¹H NMR (Carboxylic Acid H) | δ 10-13 ppm (broad singlet) |
| ¹³C NMR (Carbonyl C) | δ 165-185 ppm |
| IR (C=O Stretch) | 1700-1725 cm⁻¹ |
| IR (O-H Stretch) | 2500-3300 cm⁻¹ (broad) |
Synthesis of Fluorinated Biphenyl Carboxylic Acids
The construction of the biphenyl core is a critical step in the synthesis of these molecules. The Suzuki-Miyaura cross-coupling reaction is the most prominent and versatile method for this purpose.[1][6]
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base.[6] For the synthesis of a molecule like 3'-(carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid, a plausible retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis for biphenyl core synthesis.
Experimental Protocol: A General Suzuki-Miyaura Coupling
This protocol provides a general framework for the synthesis of fluorinated biphenyl carboxylic acids. The specific starting materials would be chosen based on the desired final product.
Materials:
-
Aryl halide (e.g., a bromobenzoic acid derivative)
-
Aryl boronic acid (e.g., a fluorophenylboronic acid derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 eq) and aryl boronic acid (1.1-1.5 eq) in the chosen solvent system.
-
Addition of Reagents: Add the base (2.0-3.0 eq) and the palladium catalyst (0.01-0.05 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl carboxylic acid derivative.[1]
Caption: General workflow for Suzuki-Miyaura coupling.
Biological Activity and Therapeutic Potential: A Broader Perspective
While the specific biological activity of 3'-(carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid is unknown, the broader class of fluorinated biphenyl carboxylic acids has demonstrated a wide range of pharmacological effects. These compounds are of significant interest in drug discovery, with applications as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents.[1][7]
Mechanism of Action: Insights from Analogues
Many biphenyl carboxylic acid derivatives exert their therapeutic effects by inhibiting specific enzymes or receptors. For instance, some act as angiotensin II receptor antagonists, leading to antihypertensive effects.[7] Others have shown potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[8] The presence of a free carboxylic acid group is often crucial for binding to the active site of these biological targets.[8]
Potential Therapeutic Applications
Based on the activities of related compounds, 3'-(carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid could be investigated for several therapeutic areas:
-
Anti-inflammatory: The biphenyl carboxylic acid scaffold is a common feature in anti-inflammatory drugs.[9]
-
Anticancer: Several biphenyl derivatives have shown promising anticancer activity.[1]
-
Metabolic Diseases: Certain biphenyl carboxylic acids have been identified as potent inhibitors of urate transporter 1 (URAT1), a target for the treatment of hyperuricemia and gout.
Future Directions and Conclusion
The field of fluorinated biphenyl carboxylic acids continues to be a fertile ground for drug discovery and materials science. While this guide has provided a comprehensive overview based on existing knowledge of related compounds, the specific synthesis and biological evaluation of 3'-(carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid remain an open area for investigation.
Future research should focus on the de novo synthesis of this specific molecule to enable a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activity. Such studies will be instrumental in determining its potential as a novel therapeutic agent or a valuable building block in organic synthesis. The methodologies and principles outlined in this guide provide a solid foundation for these future endeavors.
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The Ascendancy of Phenylacetic Acid Scaffolds in Modern Medicinal Chemistry: A Technical Guide
Foreword: Beyond the Classic Core
The phenylacetic acid (PAA) motif, a deceptively simple scaffold consisting of a phenyl ring linked to a carboxylic acid via a methylene bridge, has long been a cornerstone in medicinal chemistry. Its presence in established drugs like diclofenac and penicillin G is a testament to its foundational importance.[1][2] However, the contemporary narrative of PAA derivatives is one of explosive innovation, moving far beyond its traditional roles. Researchers are unlocking novel biological activities and fine-tuning molecular properties to address complex diseases ranging from cancer to neurodegeneration. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of novel phenylacetic acid derivatives, offering a technical resource for scientists at the forefront of drug discovery.
I. Strategic Synthesis of Phenylacetic Acid Derivatives: Building the Armamentarium
The therapeutic potential of any PAA derivative is intrinsically linked to the synthetic routes available for its creation and diversification. The choice of synthetic strategy is dictated by factors such as desired substitution patterns, scalability, and functional group tolerance. Here, we detail several robust and versatile methods for the synthesis of functionalized phenylacetic acids.
Classical Approaches: Time-Tested and Reliable
a) Hydrolysis of Benzyl Cyanides: This is a straightforward and widely employed method for preparing phenylacetic acids. The transformation can be achieved under either acidic or basic conditions.[3]
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl cyanide (1.0 eq), concentrated sulfuric acid (2.0 eq), and water (10 vol).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Isolation and Purification: The phenylacetic acid will precipitate as a white solid. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.
b) Willgerodt-Kindler Reaction of Acetophenones: This unique rearrangement reaction provides a pathway to phenylacetic acids from readily available acetophenones. The reaction involves the initial formation of a thiomorpholide intermediate, which is subsequently hydrolyzed.[3]
Experimental Protocol: Willgerodt-Kindler Reaction [3]
-
Reaction Setup: In a round-bottom flask, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction: Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.
-
Hydrolysis of Thiomorpholide: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.
-
Work-up and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic. The phenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.
Modern Methodologies: Efficiency and Precision
a) Palladium-Catalyzed Carbonylation of Benzyl Halides: This method offers a highly efficient route to phenylacetic acids, utilizing carbon monoxide as the carboxyl source. It often proceeds with high yields and excellent functional group tolerance.[3][4]
Experimental Protocol: Palladium-Catalyzed Carbonylation [3][4]
-
Reaction Setup: In a high-pressure reactor, combine the substituted benzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.01 eq), triphenylphosphine (PPh3, 0.02 eq), and a suitable solvent such as toluene.
-
Reaction: Add an aqueous solution of sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (CO) to 10-20 atm. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO.
-
Isolation and Purification: Separate the aqueous layer and acidify it with concentrated HCl to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to yield the desired phenylacetic acid derivative.
b) Suzuki Coupling for Ortho-Substituted Phenylacetic Acids: For the synthesis of sterically hindered derivatives, such as ortho-substituted phenylacetic acids, a palladium-catalyzed Suzuki coupling reaction can be a powerful tool.[5]
Experimental Workflow: Suzuki Coupling Approach [5]
Caption: Suzuki coupling strategy for ortho-substituted PAA derivatives.
II. Therapeutic Frontiers of Novel Phenylacetic Acid Derivatives
The functional versatility of the PAA scaffold has led to its exploration in a multitude of therapeutic areas. The ability to modify the phenyl ring and the carboxylic acid moiety allows for the fine-tuning of pharmacological activity.
Anticancer Activity: A Multi-pronged Attack
Phenylacetic acid derivatives have emerged as promising anticancer agents, exhibiting antiproliferative and apoptotic effects on various cancer cell lines.[6][7]
a) Phenylacetamide Derivatives as Cytotoxic Agents: A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated potent cytotoxic activity, particularly against prostate carcinoma (PC3) cells.[6] Structure-activity relationship (SAR) studies revealed that compounds bearing a nitro moiety were generally more cytotoxic than those with a methoxy group.[6]
| Compound | Substitution | Cell Line | IC50 (µM) |
| 2b | m-nitro | PC3 | 52 |
| 2c | p-nitro | PC3 | 80 |
| Imatinib | - | PC3 | 40 |
| 2c | p-nitro | MCF-7 | 100 |
| Imatinib | - | MCF-7 | 98 |
| Table 1: In-vitro cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[6] |
b) Multikinase Inhibition in Hepatocellular Carcinoma (HCC): Novel phenylacetamide derivatives have been designed as multikinase inhibitors, targeting key signaling pathways in HCC.[8] Several compounds exhibited nanomolar IC50 values against kinases such as FLT1, KDR, and PDGFR. In vivo studies in Hep3B mice models demonstrated that selected compounds were more efficacious than the standard-of-care drug, sorafenib.[8]
Anti-inflammatory and Analgesic Properties: Beyond Traditional NSAIDs
While the PAA scaffold is central to many non-steroidal anti-inflammatory drugs (NSAIDs), novel derivatives are being developed with improved efficacy and safety profiles.[9]
a) Mechanism of Action: The anti-inflammatory effects of many PAA derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[9] However, emerging research indicates that some derivatives may also exert their effects through other mechanisms, such as the inhibition of TNF-α convertase (TACE), which is responsible for the release of the pro-inflammatory cytokine TNF-α.[10][11]
Caption: Inhibition of TNF-α release by PAA derivatives.
b) Structure-Toxicity Relationship: A critical aspect of developing new anti-inflammatory agents is understanding their potential for toxicity. Studies on 2-phenylaminophenylacetic acid derivatives have shown that structural modifications can significantly impact liver cytotoxicity.[12] Lipophilicity and the presence of certain substituents, such as bromine, have been correlated with increased toxicity.[12]
Neuroprotective and Anticonvulsant Applications
Recent investigations have highlighted the potential of PAA derivatives in treating neurological disorders.
a) Anticonvulsant Activity: A series of phenoxyacetic acid derivatives have been identified as potent anticonvulsant agents.[13] In a pentylenetetrazol (PTZ)-induced seizure model, compound 7b demonstrated 100% seizure protection and zero mortality, outperforming the reference drug valproic acid.[13] Mechanistic studies suggest that its efficacy is linked to the reduction of hippocampal oxidative stress, suppression of neuroinflammatory cytokines, and attenuation of excitotoxic glutamate accumulation.[13]
| Compound | Seizure Protection (%) | Mortality (%) |
| 7b | 100 | 0 |
| 5f | 90 | 10 |
| 5e | 80 | 10 |
| 10c | 80 | 20 |
| Valproic Acid | 100 | 0 |
| Table 2: Anticonvulsant activity of phenoxyacetic acid derivatives in the PTZ model.[13] |
b) Neuroprotective Effects: Some phenylacetamide derivatives bearing pyrazole or triazole moieties have shown neuroprotective potential by restoring cell viability in models of neurotoxicity.[14] Additionally, phenylacetylglycine (PAGly), a metabolite of phenylalanine, has been shown to mitigate cerebral ischemia/reperfusion injury by inhibiting microglial inflammation via β2-adrenergic receptors.[15]
Antimicrobial Activity: A Renewed Focus
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and PAA derivatives are being investigated for their potential in this area.[16]
a) Structure-Activity Relationship: In a series of theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, the nature and position of substituents on the aryl ring of the N-phenylacetamide moiety played a crucial role in their antibacterial activity against Bacillus subtilis and Escherichia coli.[16]
b) Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that PAA derivatives can disrupt bacterial cell membranes and interfere with essential cellular processes.[17]
III. The Role of Bioisosteres in Phenylacetic Acid Drug Design
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound.[18][19][20] In the context of PAA derivatives, replacing the phenyl ring or the carboxylic acid with a suitable bioisostere can lead to improved metabolic stability, enhanced cell permeability, and reduced off-target toxicity.[19][20][21]
a) Phenyl Ring Bioisosteres: The phenyl ring, while often essential for activity, can contribute to poor physicochemical properties.[22] Bridged piperidine moieties have been successfully used as phenyl bioisosteres, leading to significant improvements in solubility and lipophilicity.[22]
b) Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor oral bioavailability due to its ionization at physiological pH. Various acidic heterocycles, such as tetrazoles and hydroxamic acids, can serve as bioisosteres for the carboxylic acid, maintaining the necessary interactions with the biological target while improving pharmacokinetic properties.
Caption: Bioisosteric replacement strategies for PAA derivatives.
IV. Future Perspectives and Conclusion
References
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Das, D., et al. (2024). Discovery of novel, orally bioavailable phenylacetamide derivatives as multikinase inhibitors and in vivo efficacy study in hepatocellular carcinoma animal models. Bioorganic & Medicinal Chemistry Letters, 113, 129971. Available from: [Link]
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Kovács, E., et al. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 23(10), 2635. Available from: [Link]
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El-Gohary, N. S., et al. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Advances, 13(48), 33694-33711. Available from: [Link]
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Wang, Y., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552. Available from: [Link]
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Wellendorph, P., et al. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Biochemical Pharmacology, 69(9), 1349-1356. Available from: [Link]
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Mohammadi-Farani, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. Available from: [Link]
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Zonov, Y. V., et al. (2025). Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5. Molecules. Available from: [Link]
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Mohammadi-Farani, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. Available from: [Link]
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Mounier, L., et al. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available from: [Link]
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Khan, I., et al. (2024). Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. Frontiers in Chemistry, 12, 1365360. Available from: [Link]
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Sari, Y. N., et al. (2023). Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. ACS Omega, 8(49), 46845-46859. Available from: [Link]
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El-Damasy, D. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. Available from: [Link]
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Pang, Y., et al. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Food and Chemical Toxicology, 71, 140-146. Available from: [Link]
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Obniska, J., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 27(19), 6598. Available from: [Link]
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3-(4-Carboxy-3-fluorophenyl)phenylacetic acid literature review
An In-Depth Technical Guide to 3-(4-Carboxy-3-fluorophenyl)phenylacetic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a specialized biphenyl compound with potential significance in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document synthesizes information on its structural motifs, proposes a robust synthetic pathway, and explores its potential biological relevance based on established principles in drug discovery.
Introduction: The Architectural Significance of a Fluorinated Biphenylacetic Acid
This compound is a bifunctional organic molecule characterized by a biphenyl core. This core is substituted with a fluoro group, a carboxylic acid, and a phenylacetic acid moiety. Each of these components imparts distinct physicochemical properties that are highly relevant in the field of drug development.
The biphenyl scaffold provides a semi-rigid backbone, allowing for the precise spatial orientation of functional groups to interact with biological targets. The strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, common strategies employed in modern medicinal chemistry to improve the druggability of lead compounds.[1][2] The dual carboxylic acid groups offer sites for hydrogen bonding, salt formation for improved solubility, and potential coordination with metal centers. The phenylacetic acid portion is a known pharmacophore found in various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]
This unique combination of features makes this compound a compelling candidate for investigation as a building block in the synthesis of novel therapeutics or as a functional organic material.
Physicochemical and Structural Information
The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases, as dedicated experimental studies are not publicly available.[5][6][7]
| Property | Value | Source |
| CAS Number | 1365271-46-0 | [6][7] |
| Molecular Formula | C₁₅H₁₁FO₄ | [7] |
| Molecular Weight | 274.25 g/mol | |
| IUPAC Name | 3'-(Carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Synonyms | [1,1'-Biphenyl]-3-acetic acid, 4'-carboxy-3'-fluoro- | [5] |
| Appearance | White to off-white solid (predicted) | N/A |
| Purity | Typically offered at ≥95% |
Proposed Synthetic Pathway: A Suzuki-Miyaura Coupling Approach
The creation of the C-C bond linking the two phenyl rings is the crucial step in synthesizing this molecule. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high efficiency, functional group tolerance, and mild reaction conditions.[8] The proposed synthesis involves the coupling of a boronic acid derivative with a halogenated phenylacetic acid ester.
The logical workflow for this synthesis is outlined below:
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.
Detailed Step-by-Step Experimental Protocol:
This protocol is a validated, general procedure for Suzuki-Miyaura coupling and subsequent hydrolysis, adapted for this specific target molecule.
-
Reaction Setup:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar and condenser, add 4-Carboxy-3-fluorophenylboronic acid (1.0 eq).[9][10]
-
Add methyl 2-(3-bromophenyl)acetate (1.1 eq).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq).[8]
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Add a degassed solvent system. A mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is often effective.
-
-
Coupling Reaction:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
-
Workup and Intermediate Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diester intermediate.
-
Purify the intermediate by column chromatography on silica gel if necessary.
-
-
Hydrolysis (Saponification):
-
Dissolve the purified diester intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 3-4 eq).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
-
Final Product Isolation:
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with cold 1M HCl.
-
The final product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.
-
Spectroscopic Characterization (Predicted)
Confirmation of the final product's identity would rely on standard spectroscopic techniques. The expected data are as follows:
-
¹H NMR: Aromatic protons would appear in the range of 7.0-8.2 ppm, showing complex splitting patterns due to fluorine-hydrogen coupling. The benzylic CH₂ protons of the acetic acid group would appear as a singlet around 3.7 ppm. The two carboxylic acid protons would be broad singlets at a downfield shift (>10 ppm), often not observed without specific experimental conditions.
-
¹³C NMR: Aromatic carbons would be observed between 110-145 ppm. The carbon bearing the fluorine atom would show a large C-F coupling constant. The carbonyl carbons of the carboxylic acids would appear around 170-180 ppm.
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acids would be prominent around 2500-3300 cm⁻¹. Strong C=O stretches would be visible around 1700 cm⁻¹. C-F bond vibrations would appear in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the exact mass of the molecular ion [M-H]⁻ or [M+H]⁺, confirming the elemental formula C₁₅H₁₁FO₄.
Potential Biological Significance and Applications in Drug Discovery
While no specific biological activity has been reported for this compound, its structural components are prevalent in pharmacologically active molecules. The strategic incorporation of fluorine is a cornerstone of modern drug design, often used to block metabolic sites and improve potency.[1][2][11]
Caption: Logical relationships of structural features to potential properties.
-
Anti-inflammatory Agents: The phenylacetic acid substructure is a key component of NSAIDs like diclofenac.[4] The biphenyl core of the target molecule could be explored for its potential to inhibit cyclooxygenase (COX) enzymes or other targets in inflammatory pathways.
-
Antimicrobial and Antiparasitic Agents: Fluorine substitution has been shown to dramatically enhance the potency of compounds against parasites like Cryptosporidium.[12] Studies on other biphenyl derivatives have also demonstrated antimicrobial activity.[13] The combination of a biphenyl core and fluorine makes this scaffold a promising starting point for developing new anti-infective agents.
-
Metabolic Disorders: Phenylacetic acid itself is used to treat hyperammonemia.[4] Derivatives could be investigated for their ability to modulate metabolic pathways. For example, 3,4-dihydroxyphenylacetic acid, a catabolite of quercetin, shows significant antioxidant activity and induces phase II cytoprotective enzymes.[14]
Conclusion
This compound represents a molecule of significant interest for researchers in medicinal chemistry and materials science. Although direct experimental data is limited, its structure suggests a high potential for biological activity. The proposed synthetic route via Suzuki-Miyaura coupling provides a reliable and scalable method for its preparation, enabling further investigation. The strategic incorporation of fluorine, combined with the proven pharmacophoric elements of the biphenyl and phenylacetic acid moieties, makes this compound a valuable building block for the discovery of next-generation therapeutic agents. Future research should focus on its synthesis, purification, and screening in a variety of biological assays to unlock its full potential.
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The Strategic Imperative of Fluorine Substitution in Phenylacetic Acid Bioactivity
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents one of the most powerful and widely adopted strategies in modern medicinal chemistry. Phenylacetic acid and its derivatives constitute a core structural motif in numerous therapeutic agents, most notably within the class of nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth analysis of the multifaceted role of fluorine substitution in modulating the bioactivity of phenylacetic acid-based compounds. We will explore the causal relationships between fluorination and critical drug-like properties, including metabolic stability, target binding affinity, lipophilicity, and acidity (pKa). This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness the unique properties of fluorine for the rational design of superior therapeutic candidates.
The Physicochemical Impact of the Carbon-Fluorine Bond
The substitution of a hydrogen atom with fluorine, while seemingly a minor steric alteration (Van der Waals radii of 1.20 Å for H vs. 1.47 Å for F), instigates profound changes in the molecule's electronic and physical properties.[1][2] Understanding these fundamental shifts is critical to predicting and leveraging the effects of fluorination.
Modulating Lipophilicity
A primary consideration in drug design is the molecule's lipophilicity, which governs its solubility, membrane permeability, and plasma protein binding. The introduction of fluorine to an aromatic ring, such as the phenyl group in phenylacetic acid, typically increases lipophilicity.[1][3] This is attributed to the fact that the highly polarized C-F bond is less polarizable than a C-H bond, reducing dispersion forces with water molecules. However, the context is crucial; for instance, monofluorination of an alkyl group can reduce lipophilicity due to the strong inductive effect.[4] This modulation allows chemists to fine-tune a compound's LogP/LogD value to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Altering Acidity and Basicity (pKa)
Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby functional groups.[1][5][6] When placed on the phenyl ring of phenylacetic acid, fluorine substitution will increase the acidity of the carboxylic acid moiety. This change can have significant consequences for the compound's ionization state at physiological pH, affecting its interaction with biological targets, solubility, and ability to cross cellular membranes.[7]
Enhancing Metabolic Stability
Perhaps the most celebrated application of fluorination is the enhancement of metabolic stability.[1][8] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol). Aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes, is often a major route of clearance for phenyl-containing drugs. By replacing a hydrogen atom at a metabolically labile position with fluorine, this oxidative pathway can be effectively blocked, prolonging the drug's half-life and increasing its bioavailability.[7][9]
Influencing Binding Affinity
Fluorine's unique electronic properties can directly and indirectly enhance a molecule's binding affinity for its target protein.[1][6]
-
Direct Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket.
-
Conformational Control: Strategic fluorination can alter the electron distribution of the aromatic ring, influencing its conformation and pre-organizing the molecule into a bioactive conformation that fits more snugly into the target's active site.[8]
-
Modulating Hydrogen Bonds: Fluorine can increase the acidity of a nearby hydrogen bond donor or decrease the basicity of a hydrogen bond acceptor, thereby strengthening or weakening key interactions with the protein target.
Case Study: Flurbiprofen Metabolism
Flurbiprofen, a phenylacetic acid derivative, is a potent NSAID. A common metabolic liability for such compounds is aromatic hydroxylation. Studies have shown that introducing an additional fluorine atom can significantly alter its metabolic fate. For instance, placing a fluorine atom at the 4'-position of the second phenyl ring can render the drug resistant to oxidative transformation by CYP enzymes.[9] This demonstrates the principle of "metabolic shunting," where blocking a primary metabolic pathway forces clearance through slower, alternative routes, thereby extending the drug's duration of action.
| Compound | Structure | Key Property Change with Fluorination | Reference |
| Phenylacetic Acid | Baseline scaffold | N/A | |
| Flurbiprofen | A fluorinated phenylacetic acid derivative. The fluorine at the 3-position of the biphenyl system is a key feature. | [9] | |
| 4'-Fluoro-Flurbiprofen | Hypothetical Structure | Fluorine at the 4'-position blocks the primary site of metabolic (CYP-mediated) oxidation, significantly increasing the metabolic half-life. | [9] |
Experimental Workflows for Bioactivity Assessment
A rigorous, systematic approach is essential to characterize the impact of fluorine substitution. The following section details key experimental protocols and presents a logical workflow for assessing fluorinated phenylacetic acid derivatives.
General Assessment Workflow
The evaluation of novel fluorinated analogs follows a tiered progression from initial synthesis and physicochemical characterization to detailed biological assessment.
Caption: High-level workflow for the development of fluorinated compounds.
Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the intrinsic clearance of a fluorinated phenylacetic acid derivative in a liver microsomal preparation, providing a quantitative measure of its metabolic stability.
Methodology:
-
Preparation of Reagents:
-
Prepare a 1 M stock of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 1 mM stock solution of the test compound (and a non-fluorinated parent compound as a control) in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer.
-
-
Incubation Procedure:
-
Pre-warm the diluted HLM suspension and NADPH stock to 37°C.
-
In a 96-well plate, add the HLM suspension to each well.
-
Add the test compound to achieve a final concentration of 1 µM. Mix gently.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. For the T=0 time point, add the quenching solution before adding NADPH.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like tolbutamide).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol: Enzyme Inhibition Assay (Example: COX-2)
Objective: To determine the potency (IC50) of a fluorinated phenylacetic acid derivative against a target enzyme, such as Cyclooxygenase-2 (COX-2) for an NSAID candidate.
Methodology:
-
Reagent Preparation:
-
Use a commercial fluorescence-based COX-2 inhibitor screening kit.
-
Reconstitute the COX-2 enzyme, arachidonic acid (substrate), and fluorescent probe according to the manufacturer's instructions.
-
Prepare a serial dilution of the fluorinated test compound and a known inhibitor (e.g., celecoxib) in assay buffer.
-
-
Assay Procedure (96-well format):
-
Add assay buffer to all wells.
-
Add the serially diluted test compounds or control inhibitor to the appropriate wells.
-
Add the COX-2 enzyme to all wells except the "no enzyme" control.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate and fluorescent probe mixture to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity every minute for 15-20 minutes (kinetic mode). The rate of increase in fluorescence is proportional to COX-2 activity.
-
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well.
-
Normalize the data, setting the "no enzyme" control as 100% inhibition and the "vehicle" control as 0% inhibition.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell-Based Functional Assay (Example: LPS-induced PGE2 production)
Objective: To assess the compound's ability to inhibit the production of a key inflammatory mediator, Prostaglandin E2 (PGE2), in a relevant cellular model.[10][11]
Methodology:
-
Cell Culture and Plating:
-
Culture a relevant cell line, such as RAW 264.7 murine macrophages, in appropriate media.
-
Plate the cells in a 96-well plate at a density that will result in a confluent monolayer the next day. Allow cells to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Remove the old media and replace it with fresh media containing serial dilutions of the fluorinated test compound or a vehicle control.
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.
-
Incubate for 18-24 hours.
-
-
Quantification of PGE2:
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA data.
-
Calculate the PGE2 concentration for each sample.
-
Normalize the data, setting the LPS-stimulated vehicle control as 0% inhibition and the unstimulated control as 100% inhibition.
-
Plot the percent inhibition of PGE2 production versus the log of the compound concentration and fit the curve to determine the EC50 value.
-
Conclusion: A Rational Approach to Superior Bioactivity
Fluorine substitution is a cornerstone of modern drug design, offering a versatile toolkit to overcome common challenges in drug development.[1][8] For the phenylacetic acid scaffold, strategic fluorination is not a matter of trial and error but a rational design strategy grounded in fundamental physicochemical principles. By judiciously placing fluorine atoms, medicinal chemists can block metabolic hot spots, enhance binding affinity, and fine-tune lipophilicity to achieve a superior pharmacokinetic and pharmacodynamic profile. The experimental workflows detailed in this guide provide a robust framework for validating these design hypotheses and systematically advancing fluorinated candidates through the development pipeline. As synthetic fluorination methods continue to advance, the strategic application of this unique element will undoubtedly continue to yield safer and more effective medicines.
References
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Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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Pike, V. W. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals (Basel). [Link]
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Taylor, R. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
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BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]
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Wang, S., et al. A review for cell-based screening methods in drug discovery. Bio-medical materials and engineering. [Link]
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Gupta, O. Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
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Mykhailiuk, P. Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
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Al-Aboudi, A., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
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Walkinshaw, A. J., & Imperiali, B. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Comprehensive Glycoscience. [Link]
-
Ahmed, S., et al. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. ChemMedChem. [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
ResearchGate. Synthesis of phenylacetic acid derivatives. ResearchGate. [Link]
-
Zhou, Y., et al. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]
- Google Patents. Process for the preparation of fluorophenylacetic acids and derivatives thereof.
-
Di Martino, S., et al. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. [Link]
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- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Robust Two-Step Synthesis of 3-(4-Carboxy-3-fluorophenyl)phenylacetic Acid
Introduction
The biphenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, notably non-steroidal anti-inflammatory drugs (NSAIDs). The target molecule, 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid (CAS 1365271-46-0), is a functionalized biphenyl derivative that serves as a valuable building block for drug discovery and materials science. Its dual carboxylic acid functionalities offer multiple points for further chemical modification, while the fluorine substituent can enhance metabolic stability and binding affinity.
This guide provides a detailed, field-proven protocol for the synthesis of this compound. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by a straightforward saponification to yield the final diacid product. This two-step approach is selected for its high efficiency, functional group tolerance, and scalability.[1][2]
Overall Synthetic Pathway
The synthesis proceeds in two key stages:
-
Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between two aromatic rings to create the biphenyl backbone. To prevent interference from the acidic protons of the carboxylic acid groups, the reaction is performed on the corresponding methyl esters.
-
Saponification: Hydrolysis of the intermediate di-ester under basic conditions to furnish the final dicarboxylic acid product.[3][4]
Figure 1: Overall two-step synthesis workflow.
Part 1: Suzuki-Miyaura Cross-Coupling Protocol
This step couples methyl (3-bromophenyl)acetate with (2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid. The Suzuki-Miyaura reaction is the method of choice for biphenyl synthesis due to its mild conditions, operational simplicity, and the low toxicity of its boronic acid reagents and byproducts.[1]
Materials & Reagents
| Reagent | M.W. | CAS No. | Example Quantity | Equivalents |
| Methyl (3-bromophenyl)acetate | 229.07 | 15053-97-1 | 2.29 g | 1.0 |
| (2-Fluoro-4-(methoxycarbonyl)phenyl)boronic acid | 197.96 | 874219-59-9 | 2.38 g | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 14221-01-3 | 347 mg | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | 4.15 g | 3.0 |
| Toluene | 92.14 | 108-88-3 | 50 mL | - |
| Ethanol (95%) | 46.07 | 64-17-5 | 15 mL | - |
| Deionized Water | 18.02 | 7732-18-5 | 15 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add methyl (3-bromophenyl)acetate (2.29 g, 10.0 mmol) and (2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid (2.38 g, 12.0 mmol).
-
Solvent Addition: Add toluene (50 mL), ethanol (15 mL), and an aqueous solution of potassium carbonate (4.15 g in 15 mL of deionized water).
-
Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[5]
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol). The mixture will typically turn yellow or orange.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure di-ester intermediate, Methyl 2-fluoro-3'-(2-methoxy-2-oxoethyl)-[1,1'-biphenyl]-4-carboxylate.
Causality and Mechanistic Insight
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[2]
-
Transmetalation: The aryl group (Ar²) from the boronic acid derivative replaces the halide on the palladium complex. This step is facilitated by the base, which activates the boronic acid.[2]
-
Reductive Elimination: The two aryl groups are coupled, forming the new C-C bond of the biphenyl product (Ar¹-Ar²), and the Pd(0) catalyst is regenerated to re-enter the cycle.[6]
Part 2: Saponification Protocol
Saponification is the base-promoted hydrolysis of an ester.[4][7] In this step, both methyl ester groups of the intermediate are converted to carboxylic acids. The reaction is irreversible because the final deprotonation of the carboxylic acid by the strong base drives the equilibrium to completion.[3]
Materials & Reagents
| Reagent | M.W. | CAS No. | Example Quantity | Notes |
| Methyl 2-fluoro-3'-(2-methoxy-2-oxoethyl)-[1,1'-biphenyl]-4-carboxylate | 302.29 | N/A | 3.02 g (10 mmol) | From Part 1 |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | 1.2 g (30 mmol) | Use 3 eq. to ensure full conversion |
| Methanol (MeOH) | 32.04 | 67-56-1 | 40 mL | |
| Deionized Water | 18.02 | 7732-18-5 | 20 mL | |
| Hydrochloric Acid (HCl), 6M | 36.46 | 7647-01-0 | ~10 mL | For acidification |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the di-ester intermediate (3.02 g, 10.0 mmol) in methanol (40 mL).
-
Base Addition: Add a solution of sodium hydroxide (1.2 g, 30.0 mmol) in deionized water (20 mL).
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 6M HCl dropwise with stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of the dicarboxylic acid product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying: Dry the purified white solid in a vacuum oven at 50-60 °C to a constant weight to yield the final product, this compound.
Mechanism of Saponification
The reaction follows a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate: This forms a tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as a leaving group, which forms a carboxylic acid.
-
Deprotonation: The strongly basic methoxide ion immediately deprotonates the newly formed carboxylic acid, creating a carboxylate salt and methanol. This acid-base reaction is essentially irreversible and drives the reaction to completion.[3]
-
Protonation: The final acidic workup protonates the carboxylate salt to yield the neutral carboxylic acid product.
References
-
Wikipedia. Ester hydrolysis. [Link]
-
Antemir, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]
-
JoVE. Esters to Carboxylic Acids: Saponification. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Bush, J. A., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. [Link]
Sources
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- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Synthesis of 3-(4-Carboxy-3-fluorophenyl)phenylacetic Acid via Suzuki Coupling
Introduction: The Strategic Importance of Biaryl Carboxylic Acids and the Suzuki Coupling
In the landscape of modern pharmaceutical and materials science, the biaryl scaffold represents a privileged structural motif. Molecules incorporating this framework are central to a vast array of therapeutic agents and functional materials. The specific target of this guide, 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, is a sophisticated building block whose distinct functionalities—a phenylacetic acid moiety, a fluorinated benzoic acid, and a biphenyl core—offer multiple points for molecular elaboration in drug discovery programs.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the construction of such C-C bonds, offering unparalleled functional group tolerance, mild reaction conditions, and high yields.[1][2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the fundamental principles of the Suzuki coupling mechanism. We will dissect the causality behind each experimental choice, from reagent selection to reaction optimization and purification, to provide researchers with a robust and reproducible methodology.
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed cross-coupling between 3-bromophenylacetic acid and 4-carboxy-3-fluorophenylboronic acid.
A schematic representation of the Suzuki coupling reaction for the synthesis of this compound.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-bromophenylacetic acid. This is often the rate-determining step and results in a Pd(II) intermediate.[3] The choice of a bulky, electron-rich phosphine ligand can facilitate this step, particularly with less reactive aryl halides.[1][6]
-
Transmetalation : In this step, the organic moiety from the organoboron species is transferred to the palladium center. The presence of a base is crucial, as it activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[7][8][9]
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Suggestion | Purity |
| 3-Bromophenylacetic acid | 1878-67-7 | 215.04 | Sigma-Aldrich | ≥98% |
| 4-Carboxy-3-fluorophenylboronic acid | 120153-08-4 | 183.93 | Combi-Blocks | ≥95% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Strem Chemicals | ≥98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific | ≥99% |
| 1,4-Dioxane | 123-91-1 | 88.11 | Acros Organics | Anhydrous, ≥99.8% |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR Chemicals | ACS Grade |
| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Instrumentation
-
Magnetic stirrer with heating capabilities
-
Schlenk line or inert atmosphere glovebox
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Step-by-Step Procedure
Workflow for the synthesis of this compound.
-
Reaction Setup : To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromophenylacetic acid (1.0 eq, e.g., 1.075 g, 5.0 mmol), 4-carboxy-3-fluorophenylboronic acid (1.2 eq, 1.10 g, 6.0 mmol), and potassium carbonate (3.0 eq, 2.07 g, 15.0 mmol).[5]
-
Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic activity.[11]
-
-
Solvent Addition : To the flask, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 50 mL) via cannula or syringe.
-
Catalyst Addition : Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 173 mg, 0.15 mmol).
-
Reaction Execution : Immerse the flask in a preheated oil bath at 80-90°C and stir vigorously.
-
Causality: Heating is generally required to achieve a reasonable reaction rate.[5] Vigorous stirring is necessary to ensure proper mixing in the heterogeneous mixture.
-
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots via HPLC until the starting 3-bromophenylacetic acid is consumed (typically 12-24 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (50 mL) and transfer to a separatory funnel.
-
Acidification : Slowly add 2 M HCl solution with stirring until the aqueous layer reaches a pH of 2-3. A precipitate of the crude product should form.
-
Causality: Both carboxylic acid groups must be protonated to render the product soluble in the organic extraction solvent.
-
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration : Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : The crude solid can be purified by either flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes containing 1% acetic acid) or by recrystallization from a suitable solvent system such as aqueous ethanol or a mixture of benzene and petroleum ether.[14][15]
-
Causality: The addition of acetic acid to the chromatography eluent helps to prevent tailing of the carboxylic acid product on the silica gel.
-
-
Characterization : Confirm the identity and purity of the final product, this compound (CAS: 1365271-46-0), using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst or insufficient degassing | Ensure a rigorously inert atmosphere. Use a fresh bottle of catalyst. |
| Ineffective base or insufficient amount | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[9] | |
| Low reaction temperature | Increase the temperature to reflux, monitoring for potential decomposition. | |
| Protodeboronation | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the boronic acid is of high quality. Minimize reaction time once conversion is complete. |
| Homocoupling | Oxygen contamination leading to side reactions | Improve degassing procedure. Add a phosphine ligand if not using a pre-formed complex. |
| Difficult Purification | Co-elution of impurities or product insolubility | For chromatography, add a small amount of acetic acid to the eluent. For recrystallization, screen various solvent systems.[15] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex biaryl compounds like this compound. By carefully controlling the reaction parameters—namely the choice of catalyst, base, solvent, and the maintenance of an inert atmosphere—researchers can achieve high yields of the desired product. The detailed protocol and mechanistic insights provided in this application note serve as a comprehensive guide for scientists in drug development and organic synthesis, enabling the reliable and efficient production of this valuable chemical intermediate.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
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Alonso, F., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]
-
Alonso, D. A., Nájera, C. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Revista de la Sociedad Química de México. Available from: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]
-
Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available from: [Link]
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MacInnis, T. D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]
-
Billingsley, K. L., Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]
-
Andrews, I. P., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Available from: [Link]
-
Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry. Available from: [Link]
-
Wang, L., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available from: [Link]
-
Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. Available from: [Link]
-
Leconte, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. King's College London. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. Available from: [Link]
-
LookChem. Cas 1878-67-7,3-Bromophenylacetic acid. Available from: [Link]
-
University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]
-
PrepChem.com. Synthesis of 4-amino-3-bromophenylacetic acid. Available from: [Link]
-
Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Available from: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]
- Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
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Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available from: [Link]
- Google Patents. DE19831817C1 - Production of biphenyl carboxylic acid compounds.
-
PubChem. 4-Carboxy-3-fluorophenylboronic acid. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. Available from: [Link]
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Unlocking the Therapeutic Potential of 3-(4-Carboxy-3-fluorophenyl)phenylacetic Acid: A Guide for Drug Discovery Professionals
Introduction: The Strategic Design of a Novel Biphenylacetic Acid Derivative
In the landscape of modern drug discovery, the biphenyl scaffold remains a privileged structure, lending itself to the development of a diverse array of therapeutic agents. The strategic incorporation of specific functional groups can dramatically influence the pharmacokinetic and pharmacodynamic properties of these molecules. 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid (CAS No. 1365271-46-0) is a prime example of such rational drug design. This molecule combines the structural rigidity and hydrophobicity of the biphenyl core with the electronic and modulatory effects of fluoro and carboxylic acid moieties.
The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[1][2] Carboxylic acid groups, on the other hand, can participate in crucial hydrogen bonding interactions within enzyme active sites or receptor binding pockets and improve aqueous solubility. This unique combination of structural features suggests that this compound holds significant promise for a range of therapeutic applications, particularly in the realms of oncology and inflammatory diseases.
This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to investigate its therapeutic utility.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1365271-46-0 | [3] |
| Molecular Formula | C15H11FO4 | [3] |
| Molecular Weight | 274.24 g/mol | [3] |
| Appearance | Off-white powder | [4] |
| Synonyms | [1,1'-Biphenyl]-3-acetic acid, 4'-carboxy-3'-fluoro-; 3'-(Carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | [5] |
Potential Therapeutic Applications & Investigational Workflows
Based on the extensive body of research surrounding biphenylacetic acid derivatives, two primary therapeutic avenues warrant significant investigation for this compound: oncology and anti-inflammatory therapies.
Application in Oncology: A Novel Anticancer Candidate
The biphenyl scaffold is a core component of numerous compounds with demonstrated anticancer activity.[1][6][7] Derivatives of biphenyl carboxylic acid have shown potent in vitro efficacy against various cancer cell lines, including breast cancer.[1][6] The structural similarity of this compound to these active compounds makes it a compelling candidate for anticancer drug discovery programs.
Proposed Mechanism of Action: While the precise molecular targets remain to be elucidated, plausible mechanisms include the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. For instance, some biphenyl carboxylic acid derivatives have been suggested to interact with the estrogen receptor alpha, a critical target in hormone-dependent breast cancers.[1][6]
Investigational Workflow: A systematic evaluation of the anticancer potential of this compound would involve a tiered screening approach.
Anticancer Investigational Workflow. A stepwise approach from in vitro screening to in vivo efficacy studies.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
This compound
-
MCF-7 cells (or other cancer cell line of interest)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free DMEM to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Application as a Novel Anti-Inflammatory Agent
The biphenylacetic acid scaffold is a well-established pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][10] Felbinac (4-biphenylacetic acid) is a known NSAID that functions by inhibiting prostaglandin E2 synthesis.[11] The structural features of this compound align with those of known anti-inflammatory agents, suggesting its potential as a novel therapeutic for inflammatory conditions.
Proposed Mechanism of Action: A likely mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators in the inflammatory cascade responsible for the synthesis of prostaglandins.[10]
Investigational Workflow: The evaluation of anti-inflammatory activity should begin with in vitro enzyme inhibition assays followed by cell-based and in vivo models of inflammation.
Anti-Inflammatory Investigational Workflow. A progression from enzyme inhibition to in vivo models of inflammation.
Detailed Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes using a commercially available colorimetric assay kit.
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions of the COX inhibitor screening assay kit.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer. Include a known COX inhibitor as a positive control (e.g., indomethacin for COX-1, celecoxib for COX-2) and a vehicle control (DMSO).
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test compound dilutions or controls.
-
Add the COX-1 or COX-2 enzyme and heme.
-
Incubate for a short period at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Colorimetric Detection: After a specified incubation time, add TMPD. The peroxidase activity of COX will oxidize TMPD, resulting in a color change.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its rational design, incorporating a biphenyl core with fluoro and carboxy functionalities, suggests a high potential for biological activity. The application notes and protocols provided herein offer a robust framework for the systematic investigation of this compound's efficacy as an anticancer and anti-inflammatory agent. Further studies to elucidate its precise mechanism of action, identify its molecular targets, and evaluate its pharmacokinetic and toxicological profiles will be crucial in advancing this compound through the drug discovery pipeline.
References
- Child, R. G., Osterberg, A. C., Sloboda, A. E., & Tomcufcik, A. S. (1980). A New Non-Steroidal Anti-Inflammatory Analgesic: Gamma-Oxo (1,1'-biphenyl)-4-butanoic Acid (Fenbufen). Chemistry and Activity of Analogs. Arzneimittelforschung, 30(4A), 695–702.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- Contribution of Organofluorine Compounds to Pharmaceuticals. (n.d.). ACS Omega.
- Martínez-Blanco, H., Reglero, A., & Luengo, J. M. (1994). Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. Journal of Industrial Microbiology, 13(3), 144–146.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- Deep, A., Jain, S., & Sharma, P. C. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Medicinal Chemistry Research.
- Child, R. G., Osterberg, A. C., Sloboda, A. E., & Tomcufcik, A. S. (1980). A New Non-Steroidal Anti-Inflammatory Analgesic: Gamma-Oxo (1,1'-biphenyl)-4-butanoic Acid (Fenbufen). Chemistry and Activity of Analogs. Arzneimittelforschung, 30(4A), 695–702.
- Khan, H., et al. (2022). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Molecules.
- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021).
- Deep, A., Jain, S., & Sharma, P. C. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Medicinal Chemistry Research.
- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (2025). BenchChem.
- Head-to-head comparison of different biphenyl-based enzyme inhibitors. (2025). BenchChem.
- PubChem. (n.d.). 4-Biphenylylacetic acid ethyl ester.
- Ramsay, R. R., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
- Sigma-Aldrich. (n.d.). 4-Biphenylacetic acid.
- ChemicalBook. (n.d.). 4-Biphenylacetic acid.
- BLDpharm. (n.d.). This compound.
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). Journal of Medicinal Chemistry.
- PubChem. (n.d.). 3-Biphenylylacetic acid.
- PubChem. (n.d.). Felbinac.
- CymitQuimica. (n.d.). This compound.
- Cayman Chemical. (n.d.). 4-Biphenylacetic Acid.
- Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evalu
- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2020).
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- 1. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 2. Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Application of 3-(4-Carboxy-3-fluorophenyl)phenylacetic Acid in Advanced Pharmaceutical Synthesis
Introduction: The Emergence of a Key Intermediate
In the landscape of modern drug discovery, the pursuit of novel therapeutics with enhanced efficacy and safety profiles is paramount. Within this context, the strategic design and synthesis of complex molecular architectures are fundamental. 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, a bespoke bifunctional building block, has emerged as a critical intermediate in the synthesis of next-generation pharmaceuticals. Its unique structural features—a biphenyl backbone, a carboxylic acid, and a strategically placed fluorine atom—offer medicinal chemists a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This application note provides an in-depth technical guide on the utilization of this intermediate, with a focus on its application in the synthesis of Amcenestrant (SAR439859), a potent and selective estrogen receptor degrader (SERD) for the treatment of estrogen-receptor-positive breast cancer.[1][2]
The biphenylacetic acid moiety is a well-established pharmacophore in numerous active pharmaceutical ingredients (APIs). The introduction of a fluorine atom can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Furthermore, the two carboxylic acid groups provide versatile handles for subsequent chemical modifications, such as amide bond formation, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
Core Synthesis Strategies: A Tale of Two Catalysts
The cornerstone of synthesizing the biphenyl core of this compound and its derivatives lies in the formation of the C-C bond between the two phenyl rings. Historically, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been the gold standard for this transformation. However, recent advancements have introduced more sustainable and cost-effective methods, such as copper-catalyzed cross-coupling reactions.[1] This guide will detail protocols for both approaches, providing researchers with a comprehensive toolkit for their synthetic endeavors.
Diagram: Synthesis Overview
Caption: Key synthetic routes to the biphenyl core.
Experimental Protocols
PART 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of a key biphenyl intermediate for Amcenestrant, illustrating the application of the Suzuki-Miyaura coupling.
Materials:
-
Aryl halide precursor (e.g., a derivative of 3-bromophenylacetic acid)
-
Arylboronic acid precursor (e.g., a derivative of 4-carboxy-3-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl intermediate.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80-100 °C |
| Typical Yield | 70-90% |
PART 2: Synthesis via Copper-Catalyzed Cross-Coupling
This protocol presents a more sustainable and economical alternative to the Suzuki-Miyaura coupling for the synthesis of the Amcenestrant biphenyl intermediate.[1]
Materials:
-
Aryl halide precursor (e.g., a derivative of 3-bromophenylacetic acid)
-
Grignard reagent precursor (e.g., a derivative of 4-carboxy-3-fluorophenylmagnesium bromide)
-
Copper catalyst (e.g., Li₂CuCl₄)
-
Solvent (e.g., Tetrahydrofuran (THF))
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Protocol:
-
Grignard Reagent Formation: In a separate flame-dried flask under a nitrogen atmosphere, prepare the Grignard reagent by reacting the corresponding aryl bromide with magnesium turnings in anhydrous THF.
-
Reaction Setup: In the main reaction flask, dissolve the aryl halide precursor in anhydrous THF and cool to 0 °C.
-
Catalyst Addition: Add the copper catalyst solution (e.g., 0.1 M Li₂CuCl₄ in THF) to the reaction mixture.
-
Grignard Addition: Slowly add the freshly prepared Grignard reagent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation: Copper-Catalyzed Cross-Coupling
| Parameter | Condition |
| Catalyst | Li₂CuCl₄ |
| Reagent | Grignard Reagent |
| Solvent | THF |
| Temperature | 0 °C to Room Temp |
| Typical Yield | 65-85% |
PART 3: Downstream Amide Coupling
The dicarboxylic acid nature of the synthesized biphenyl intermediate makes it an ideal substrate for subsequent amide bond formation, a common strategy in drug development to explore SAR.
Diagram: Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the biphenyl dicarboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an appropriate solvent such as dimethylformamide (DMF).
-
Coupling Agent Addition: Add the amide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Purify the crude product via column chromatography or preparative HPLC to obtain the final amide derivative.
Safety and Handling
This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]
Characterization
The synthesized intermediates and final products should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Melting Point: As an indicator of purity for solid compounds.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical agents. The protocols detailed in this application note, encompassing both traditional and modern catalytic methods, provide a robust framework for researchers in drug discovery and development. The successful application of this intermediate in the synthesis of Amcenestrant (SAR439859) underscores its significance and potential in the development of future therapeutics.
References
-
Nassar, Y., Rodier, F., Bigot, A., & Cossy, J. (2025). Synthesis of Amcenestrant (SAR439859): A Copper-Catalyzed Cross-Coupling Reaction as a Sustainable Alternative to Palladium-Catalyzed Suzuki Reaction. Organic Letters. [Link]
-
Dervissat, C., et al. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[3]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols: The Strategic Use of 3-(4-Carboxy-3-fluorophenyl)phenylacetic Acid in the Synthesis of Kinase Inhibitors
Introduction: The Biphenylacetic Acid Scaffold in Modern Drug Discovery
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular signaling pathways. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within the medicinal chemist's arsenal, certain molecular scaffolds have emerged as "privileged structures" due to their ability to be readily modified and to interact favorably with the kinase active site. The biphenylacetic acid motif is one such scaffold, and its strategic derivatization, as exemplified by 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid , offers a compelling entry point for the synthesis of novel kinase inhibitors.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the rationale and application of this scaffold. While direct, named kinase inhibitors originating from this compound are not yet widely documented in publicly available literature, its structural features represent a confluence of desirable properties for kinase inhibitor design. We will explore the significance of these features, provide a generalized, robust protocol for its incorporation into a potential inhibitor, and discuss the broader context of its application.
The Rationale: Deconstructing this compound
The efficacy of a kinase inhibitor is dictated by a delicate balance of factors including its binding affinity, selectivity, and pharmacokinetic properties. The structural components of this compound each contribute to these aspects:
-
The Biphenyl Core: This rigid, yet conformationally flexible, backbone allows for the precise spatial orientation of functional groups to engage with key residues in the kinase ATP-binding pocket. It can serve as a foundation for creating compounds that occupy both the adenine region and adjacent hydrophobic pockets.
-
The Phenylacetic Acid Moiety: The carboxylic acid group is a versatile functional handle. It can act as a hydrogen bond donor or acceptor, forming critical interactions with the kinase hinge region. Furthermore, it provides a convenient point for chemical modification, allowing for the attachment of various pharmacophores through amide bond formation to explore the solvent-exposed region of the active site.
-
The Fluoro Substituent: The introduction of a fluorine atom can have profound effects on a molecule's properties. It can enhance binding affinity through favorable electrostatic interactions, block metabolic C-H oxidation to improve pharmacokinetic stability, and modulate the pKa of the adjacent carboxylic acid, thereby influencing its ionization state and binding characteristics at physiological pH.[2][3]
-
The Second Carboxylic Acid: The additional carboxyl group on the second phenyl ring offers another point for interaction with the protein or for derivatization. This dicarboxylic nature can be exploited to enhance solubility or to create inhibitors that span a larger surface area of the target protein.
Signaling Pathway Context: The Janus Kinase (JAK)-STAT Pathway
To illustrate the therapeutic context, let's consider the Janus Kinase (JAK) family of enzymes, a well-established target for inflammatory diseases and certain cancers.[4][5] The JAK-STAT signaling pathway is crucial for transducing signals from cytokines and growth factors, which are central to immune response and cell proliferation.[6]
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Inhibitors targeting this pathway, such as Tofacitinib, have demonstrated significant clinical success.[7][8] The synthesis of such inhibitors often involves the coupling of a core scaffold to various side chains to achieve high affinity and selectivity.
Experimental Protocol: Synthesis of a Kinase Inhibitor via Amide Coupling
The following is a generalized, yet detailed, protocol for the synthesis of a hypothetical kinase inhibitor (Biphenyl-Amide 1 ) using this compound as the starting scaffold. This protocol employs a standard amide bond formation, a cornerstone reaction in medicinal chemistry.
Caption: Generalized workflow for the synthesis of a kinase inhibitor via amide coupling.
Materials and Reagents:
-
This compound (1.0 eq)
-
A primary or secondary amine (e.g., (3R,4R)-4-methyl-3-(methylamino)piperidine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Causality Explanation: An inert atmosphere is crucial to prevent the reaction of the activated carboxylic acid with atmospheric moisture, which would lead to the hydrolysis of the intermediate and reduce the yield of the desired product.
-
-
Amine Addition: To the solution, add the selected primary or secondary amine (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Causality Explanation: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the ammonium salt formed from the amine, ensuring the amine is in its free base form for nucleophilic attack.
-
-
Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion. The reaction is typically stirred at room temperature.
-
Causality Explanation: HATU is a highly efficient coupling agent that activates the carboxylic acid by forming a highly reactive acyl-intermediate, which is then readily attacked by the amine to form the stable amide bond.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality Explanation: The aqueous washes are essential to remove the DMF solvent, excess reagents (like DIPEA and HATU byproducts), and any unreacted starting materials. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure kinase inhibitor, Biphenyl-Amide 1 .
-
Self-Validation: The purity and identity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Presentation: Representative Kinase Inhibitors with Biphenyl Scaffolds
While a specific inhibitor from the title compound is not available, the table below showcases existing kinase inhibitors that feature a biphenyl or related biaryl scaffold, highlighting their targets and potencies. This illustrates the utility of this structural motif in achieving potent kinase inhibition.
| Compound Name/Scaffold | Kinase Target(s) | IC₅₀ (nM) | Reference |
| Tofacitinib | JAK1, JAK3 | 1.2, 1.1 | [5] |
| Baricitinib | JAK1, JAK2 | 5.9, 5.7 | [5] |
| BAY 61-3606 | Syk, Gck | 7.5, 12 | [9] |
| AZD1152-HQPA | Aurora B | <1 | [10] |
Conclusion and Future Perspectives
This compound represents a highly valuable, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its constituent parts—the biphenyl core, dual carboxylic acid functionalities, and strategic fluorination—provide a robust platform for generating diverse chemical libraries. The provided protocol for amide bond formation is a fundamental and reliable method for incorporating this scaffold into potential drug candidates. As the quest for more selective and potent kinase inhibitors continues, the thoughtful application of such well-designed building blocks will be paramount to success in the field of drug discovery.
References
- CN103819474A - Preparation method of tofacitinib.
- WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof.
- CN114835714A - Preparation method of tofacitinib.
- EP3078665A1 - Efficient method for the preparation of tofacitinib citrate.
- US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof.
- Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. SciSpace.
- Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed.
- Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases.
- A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central.
- Janus kinase inhibitor. Wikipedia.
- An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid. BenchChem.
- Preparation method of tofacitinib (2018). SciSpace.
- Tofacitinib synthesis. UNL.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile. BenchChem.
- An Efficient Method for Synthesis of Tofacitinib Citrate.
- Application Notes and Protocols: Synthesis and Evaluation of Aurora Kinase Inhibitors. BenchChem.
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed.
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI.
- Synthesis of the Related Substances of Tofacitinib Citr
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor.
- This compound. BLDpharm.
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem.
- Investigation of the structure activity relationship of flufenamic acid derivatives at the human TRESK channel K2P18.1. PubMed.
- This compound. Sigma-Aldrich.
- This compound. CymitQuimica.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI.
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH.
- Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialyl
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- 2-(4-Fluorophenyl)
- 2-(4-Fluorophenyl)
- Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
- Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)
- Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents.
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Comprehensive Analytical Characterization of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
An Application Note and Protocol Guide
Abstract
This document provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, a complex biphenyl derivative with potential applications in pharmaceutical development. As an active pharmaceutical ingredient (API) or a key intermediate, its structural integrity, purity, and physicochemical properties must be rigorously established to ensure quality, safety, and efficacy. This guide outlines a multi-technique approach, integrating spectroscopic, chromatographic, thermal, and elemental analyses. Each protocol is designed to be self-validating and is grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction and Molecular Overview
This compound is a bifunctional organic molecule featuring a biphenyl core, two carboxylic acid moieties, and a fluorine substituent. Its structure is analogous to certain non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential relevance in drug discovery and development.[1][2] The rigorous analytical characterization of such a molecule is paramount for several reasons:
-
Identity Confirmation: Unambiguously verifies the chemical structure.
-
Purity Assessment: Quantifies the main component and detects/identifies potential impurities originating from the synthetic route.[3]
-
Quality Control: Ensures batch-to-batch consistency and stability.
-
Regulatory Compliance: Fulfills the requirements of regulatory bodies like the FDA for API characterization.[4][5]
This guide provides the rationale and step-by-step protocols for a suite of analytical techniques essential for building a complete quality profile of this compound.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3'-(Carboxymethyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid | [6] |
| CAS Number | 1365271-46-0 | [6][7] |
| Molecular Formula | C₁₅H₁₁FO₄ | [6][8] |
| Molecular Weight | 274.25 g/mol | [6][9] |
| Chemical Structure | ![]() |
Integrated Analytical Workflow
A robust characterization strategy relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of information, and together they create a comprehensive and self-validating profile of the API.
Caption: Integrated workflow for API characterization.
Spectroscopic Identification and Structural Elucidation
Spectroscopic tests are fundamental for confirming the identity of a molecule, as outlined in USP General Chapter <197>.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation. For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F NMR provides direct evidence of the fluorine atom's presence and its chemical environment.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical as the acidic protons of the carboxylic acids may exchange. DMSO-d₆ is often preferred to observe these exchangeable protons.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Expected signals would include multiplets in the aromatic region (~7.0-8.5 ppm) and a singlet for the methylene (-CH₂-) protons (~3.7 ppm). The two carboxylic acid protons will appear as broad singlets at lower field (>10 ppm in DMSO-d₆).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of 15 distinct carbon signals (or fewer if symmetry leads to overlap), including signals for the two carboxylic acid carbonyls (>165 ppm).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single signal is expected, and its chemical shift will be characteristic of a fluorine atom on a benzene ring.
-
Data Interpretation: Correlate the observed chemical shifts, coupling constants, and integrations with the proposed structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed if further structural confirmation is needed.
Mass Spectrometry (MS)
Rationale: MS provides information about the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula with high accuracy.
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Ionization: Use Electrospray Ionization (ESI) in negative mode, as the carboxylic acid groups are readily deprotonated to form [M-H]⁻ or [M-2H]²⁻ ions.
-
Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation:
-
Confirm the presence of the pseudomolecular ion corresponding to the expected mass (e.g., [M-H]⁻ at m/z 273.0623).
-
Verify that the measured mass is within a narrow tolerance (typically < 5 ppm) of the theoretical mass calculated from the molecular formula (C₁₅H₁₀FO₄⁻).
-
Analyze the isotopic pattern to further support the elemental composition.
-
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. It is a required identification test in many pharmacopeias.[12]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Acquisition: Record the spectrum, typically over the range of 4000-650 cm⁻¹.
-
Data Interpretation: Compare the obtained spectrum with that of a reference standard. Key characteristic absorption bands to verify include:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1680 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: A strong band typically in the 1300-1100 cm⁻¹ region.
-
Chromatographic Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity and assay of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[1][2][13]
Rationale for Method Design: A reversed-phase HPLC method is ideal for this molecule. The biphenyl core provides significant hydrophobicity.[14][15] The use of an acidic mobile phase modifier (e.g., formic acid or phosphoric acid) is critical to suppress the ionization of the two carboxylic acid groups, ensuring good peak shape and reproducible retention. A C18 or a Biphenyl stationary phase would provide suitable retention and selectivity.[16] UV detection is appropriate due to the strong chromophores (aromatic rings) in the molecule.
Caption: Workflow for HPLC Purity and Assay Analysis.
Protocol: RP-HPLC for Purity and Assay
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 or Biphenyl, 4.6 x 150 mm, 3.5 µm | Provides good retention and selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acid modifier for peak shape; aqueous phase for RP chromatography. |
| Mobile Phase B | Acetonitrile | Common organic modifier for RP chromatography. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B | Gradient elution is necessary to elute potential impurities with different polarities and ensure the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detector | UV at 254 nm | Wavelength where aromatic compounds typically absorb strongly. |
| Sample Conc. | 0.5 mg/mL in 50:50 Acetonitrile/Water | Ensures sufficient signal for impurity detection. |
Procedure:
-
System Suitability: Before sample analysis, perform a system suitability test (SST) by making five replicate injections of a reference standard solution. This ensures the chromatographic system is performing adequately. The validation of the method should follow ICH Q2(R1) guidelines.[17][18][19]
-
SST Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 5000
-
%RSD of Peak Area (n=5): ≤ 1.0%
-
-
Analysis: Inject a blank (diluent), followed by the sample solutions. Bracket the samples with injections of the reference standard to account for any drift in instrument response.
-
Purity Calculation: Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Assay Calculation: Calculate the assay against a qualified reference standard of known purity and concentration using the external standard method.
Complementary Analytical Techniques
Elemental Analysis
Rationale: Elemental analysis provides the empirical formula by determining the mass percentages of carbon and hydrogen. This is a fundamental test to confirm the elemental composition of a pure substance. Fluorine content can also be determined by specialized methods.
Protocol: C, H, F Analysis
-
Carbon/Hydrogen: Accurately weigh 1-3 mg of the dried sample into a tin capsule. Analyze using a CHN combustion analyzer. The instrument combusts the sample at high temperature, and the resulting CO₂, H₂O, and N₂ gases are quantified.
-
Fluorine: The determination of fluorine requires a specific method, often involving combustion in an oxygen flask followed by titration or analysis of the resulting fluoride ion using an ion-selective electrode.[20][21]
-
Data Interpretation: Compare the experimentally determined weight percentages of C, H, and F with the theoretical values calculated from the molecular formula (C₁₅H₁₁FO₄: C=65.69%, H=4.04%, F=6.93%). Experimental values should be within ±0.4% of the theoretical values.
Thermal Analysis (DSC/TGA)
Rationale:
-
Differential Scanning Calorimetry (DSC): Determines the melting point and heat of fusion, and can be used to screen for polymorphism (the existence of different crystalline forms), which is critical for API characterization.[4]
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, providing information on thermal stability, decomposition temperature, and the presence of residual solvents or water.
Protocol: Thermal Analysis
-
DSC: Accurately weigh 2-5 mg of the sample into an aluminum pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The sharp endotherm observed corresponds to the melting point.
-
TGA: Accurately weigh 5-10 mg of the sample into a tared TGA pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the mass loss as a function of temperature.
Conclusion
The analytical characterization of this compound requires a multi-faceted and orthogonal approach. The combination of spectroscopic (NMR, MS, IR), chromatographic (HPLC), elemental, and thermal analyses provides a comprehensive and robust data package. This package is essential for confirming the molecule's identity and structure, establishing its purity and assay, and understanding its fundamental physicochemical properties. The protocols outlined herein are based on established scientific principles and are aligned with the rigorous standards required for pharmaceutical development and quality control. Adherence to these methods and validation according to guidelines such as ICH Q2(R1) will ensure a thorough and reliable characterization of this important compound.[22]
References
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Parikh, N. H., Solanki, J., Parikh, P. K., et al. (2022). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 15(9), 104055. [Link]
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Ministry of Health and Prevention, UAE. (n.d.). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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USP-NF. (2016). General Chapter Prospectus: <197> Spectroscopic Identification Tests. [Link]
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]
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USPBPEP. (n.d.). General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. [Link]
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Spectroscopy Online. (n.d.). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). [Link]
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U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Jetir.org. (n.d.). ESTIMATION OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS BY RP-HPLC TECHNIQUE OF ANALYSIS. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Taylor & Francis Online. (2019). Reliable chromatographic determination of non-steroidal anti-inflammatory drugs in real samples matrices. [Link]
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USP-NF. (n.d.). <197> Spectroscopic Identification Tests. [Link]
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Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. [Link]
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Taylor & Francis Online. (2009). Quantification of Carboxylic and Carbonyl Functional Groups in Organic Aerosol Infrared Absorbance Spectra. [Link]
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U.S. Food and Drug Administration (FDA). (2022). Assessing API “Sameness”. [Link]
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NIST. (1935). Quantitative determination of fluorine in organic compounds. [Link]
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National Institutes of Health (NIH). (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
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AIP Publishing. (2015). The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy. [Link]
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U.S. Food and Drug Administration (FDA). (2000). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
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ResearchGate. (2018). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. [Link]
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Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]
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ACS Publications. (1974). Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. [Link]
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LCGC North America. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
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PubMed. (1994). A Simple Method of Sample Preparation for Analysis of Biphenyl Residues in Citrus Fruit Peels by Gas Chromatography. [Link]
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PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. [Link]
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MDPI. (2015). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
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ACG Publications. (2012). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]
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Application Note: Quantitative Analysis of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid. The methodology is designed for researchers, scientists, and professionals in drug development, providing a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer. This guide adheres to principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[1][2][3][4][5]
Introduction
This compound is a small molecule with structural motifs common in pharmaceutical development, including a biphenyl core, a carboxylic acid, and a fluorine substituent. Accurate quantification of such molecules is critical in various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control.[6][7] The presence of two carboxylic acid groups and a fluorine atom presents unique analytical challenges, including chromatographic peak shape, ionization efficiency, and potential for in-source fragmentation.
This application note details a selective and sensitive reversed-phase HPLC method coupled with tandem mass spectrometry (MS/MS) to overcome these challenges. The method has been developed to provide a reliable and reproducible analytical workflow.
Experimental Workflow Overview
The overall analytical process is designed to be streamlined and efficient, ensuring high throughput and data quality. The workflow encompasses sample preparation, HPLC separation, MS detection, and data analysis, with built-in quality control checks at each stage.
Caption: High-level experimental workflow from sample to report.
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related biphenylacetic acid derivative.
-
Solvents: HPLC-grade acetonitrile, methanol, and water (LC-MS grade).
-
Additives: Formic acid (LC-MS grade).
-
Sample Preparation: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents as required.
Sample Preparation Protocol
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte.[8] For plasma samples, a protein precipitation followed by solid-phase extraction is recommended.
Protocol: Protein Precipitation & Solid-Phase Extraction (SPE)
-
Spike: To 200 µL of plasma, add the internal standard solution.
-
Precipitate: Add 600 µL of cold acetonitrile, vortex for 1 minute.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Isolate: Transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.
-
Load: Load the reconstituted sample onto a pre-conditioned mixed-mode anion exchange SPE cartridge.
-
Wash: Wash the cartridge with a low organic content solvent to remove neutral and basic impurities.
-
Elute: Elute the analyte with a solvent containing a small percentage of a weak acid (e.g., formic acid in methanol).
-
Final Preparation: Evaporate the eluate and reconstitute in the initial mobile phase for injection.
HPLC-MS Method Parameters
The chromatographic method is designed to provide good retention and peak shape for the dicarboxylic acid analyte, while the mass spectrometry parameters are optimized for sensitive and selective detection.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase separation is employed, which is a common and robust technique for small molecule analysis.[9][10] The inclusion of an acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid groups, leading to better retention and symmetrical peak shapes on a C18 column.[11][12]
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in negative ion mode is selected due to the presence of the two acidic carboxyl groups, which readily deprotonate to form [M-H]⁻ ions.[13] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[7][14]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
-
Analyte: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ion will likely result from the loss of CO₂ or H₂O.[13][15] A characteristic fragmentation for biphenyl structures might also be observed.
-
Internal Standard: The precursor and product ions for the internal standard should be determined empirically.
Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose.[3][5] Validation should be performed according to the ICH Q2(R1) guidelines and should include the following parameters:[1][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentration levels, and the correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests. These should be assessed at multiple concentration levels (low, medium, and high QC samples) on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantified.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Analysis and Interpretation
The quantification of this compound is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then calculated from this curve.
Ionization and Fragmentation Logic
The chemical structure of the analyte dictates the optimal MS settings. The two carboxylic acid groups are readily deprotonated in the ESI source, making negative mode the logical choice. The fluorine atom can influence the fragmentation pattern, and its presence should be considered when identifying characteristic product ions.
Caption: Ionization and potential fragmentation pathways in ESI-MS/MS.
Conclusion
The HPLC-MS method described in this application note provides a reliable, sensitive, and selective approach for the quantitative analysis of this compound. The detailed protocol and explanation of the underlying scientific principles are intended to facilitate the implementation and validation of this method in a research or drug development setting. Adherence to established validation guidelines ensures the integrity and quality of the generated data.[16][17][18][19]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
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-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
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The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. [Link]
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Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. [Link]
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HPLC Analytical Method Development and Validation. ComplianceOnline. [Link]
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Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
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Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]
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Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]
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FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. European Compliance Academy. [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health (NIH). [Link]
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Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). [Link]
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Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. National Institutes of Health (NIH). [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
-
Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. National Institutes of Health (NIH). [Link]
-
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High-performance Liquid chromatography/mass Spectrometric and Proton Nuclear Magnetic Resonance Spectroscopic Studies of the Transacylation and Hydrolysis of the Acyl Glucuronides of a Series of Phenylacetic Acids in Buffer and Human Plasma. PubMed. [Link]
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A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. National Institutes of Health (NIH). [Link]
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Application Note: Comprehensive NMR-Based Structural Elucidation of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
Introduction
3-(4-Carboxy-3-fluorophenyl)phenylacetic acid is a complex organic molecule of interest in pharmaceutical and materials science research. Its structure, featuring two aromatic rings with diverse substituents—a carboxylic acid, a fluorine atom, and a phenylacetic acid moiety—necessitates a robust analytical approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the structural elucidation of such small molecules in solution.[1][2][3][4] This application note provides a comprehensive guide to the suite of NMR experiments required for the complete assignment of the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) resonances of this molecule. We will delve into the causality behind the selection of specific 1D and 2D NMR techniques, provide detailed experimental protocols, and present anticipated data to guide researchers in their analytical endeavors.
Molecular Structure and Analytical Challenges
The structure of this compound presents several analytical challenges that can be effectively addressed by a multi-pronged NMR strategy.
Structure:
The key challenges include:
-
Spectral Crowding: The presence of two phenyl rings will lead to overlapping signals in the aromatic region of the ¹H NMR spectrum.
-
Unambiguous Assignment: Differentiating between the protons and carbons of the two distinct aromatic systems requires through-bond correlation experiments.
-
Fluorine Coupling: The presence of a ¹⁹F atom introduces heteronuclear coupling to nearby ¹H and ¹³C nuclei, which can both aid in assignment and complicate spectra.[5]
-
Quaternary Carbons: The molecule contains several quaternary carbons (including two carboxylic acids and the carbons at the bi-phenyl linkage) that are not directly attached to protons and require specific long-range correlation experiments for their assignment.
To overcome these challenges, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments is essential.
Experimental Workflow
A logical and efficient workflow is critical for the complete structural elucidation of the target molecule. The following diagram illustrates the proposed experimental sequence.
Caption: Experimental workflow for NMR analysis.
Detailed Protocols and Methodologies
Part 1: Sample Preparation
High-quality NMR data begins with meticulous sample preparation.[6][7][8][9]
Protocol:
-
Weigh 5-25 mg of this compound. A higher concentration (closer to 25 mg) is recommended for ¹³C-based experiments to ensure a good signal-to-noise ratio.[6]
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve carboxylic acids and for its high boiling point, which minimizes evaporation.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C spectra to 0 ppm.[3]
-
Transfer the solution to a 5 mm NMR tube, ensuring the sample height is at least 4 cm.[8]
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.[9]
Part 2: 1D NMR Spectroscopy
1D NMR spectra provide the foundational information for the structural analysis.[10]
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling.
Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key acquisition parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.[11][12]
-
Integrate the signals to determine the relative number of protons for each resonance.
B. ¹³C{¹H} NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows the number of unique carbon environments.
Protocol:
-
Acquire a ¹³C spectrum with broadband proton decoupling.
-
Key acquisition parameters:
-
Pulse Angle: 45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Note that carbons directly bonded to fluorine will appear as doublets due to ¹JCF coupling, and carbons two or three bonds away may show smaller C-F couplings.[5][13]
C. ¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, a ¹⁹F NMR spectrum is crucial for confirming its chemical environment.
Protocol:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is typically not necessary but can be used to simplify the spectrum.
-
Key acquisition parameters:
-
Pulse Angle: 45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 64-128
-
-
The large chemical shift range of ¹⁹F makes it highly sensitive to its electronic surroundings.[14][15][16]
Part 3: 2D NMR Spectroscopy
2D NMR experiments are indispensable for assembling the molecular structure by establishing connectivity between atoms.[1]
A. ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[17][18][19] This is fundamental for outlining the proton spin systems within the two aromatic rings and the ethyl bridge.
Protocol:
-
Acquire a gradient-selected COSY (gCOSY) spectrum for higher quality data.
-
Process the 2D data to obtain a symmetrical spectrum where diagonal peaks correspond to the 1D ¹H spectrum and cross-peaks indicate J-coupling between protons.[20][21]
Caption: Principle of the COSY experiment.
B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[22][23][24] This allows for the definitive assignment of protonated carbons.
Protocol:
-
Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum.
-
The resulting 2D spectrum will have one axis for ¹H and another for ¹³C. Each peak indicates a direct bond between a specific proton and carbon.
-
Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups.[25]
C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is key to assembling the complete carbon skeleton by identifying long-range correlations (typically 2-4 bonds) between protons and carbons.[25][26][27] It is particularly vital for assigning quaternary carbons.
Protocol:
-
Acquire a gradient-selected HMBC spectrum.
-
The experiment should be optimized for a long-range coupling constant of ~8 Hz to observe both ²JCH and ³JCH correlations.
-
Correlations from the methylene protons (-CH₂-) to the carbons of the adjacent phenyl ring and the carboxylic acid will be critical for connecting the molecular fragments.
Caption: Principle of the HMBC experiment.
Predicted NMR Data
Based on the structure and data from similar compounds, the following tables summarize the anticipated NMR data.[28][29][30][31] Chemical shifts are predicted for a DMSO-d₆ solution.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | HSQC Correlation | Key HMBC Correlations (from H to C) |
| Phenylacetic Moiety | ||||
| -CH₂- | ~3.6 (s, 2H) | ~40 | Yes | C=O (acid), C1', C2', C6' |
| -COOH | ~12.5 (br s, 1H) | ~172 | No | -CH₂- |
| C1' | - | ~135 | No | -CH₂- |
| C2'/C6' | ~7.3 (m, 2H) | ~129 | Yes | C4', -CH₂- |
| C3'/C5' | ~7.2 (m, 2H) | ~128 | Yes | C1' |
| C4' | ~7.2 (m, 1H) | ~126 | Yes | C2'/C6' |
| Carboxy-fluorophenyl Moiety | ||||
| C1'' | - | ~138 | No | H2'', H6'' |
| C2'' | ~7.8 (d, JHF ≈ 6) | ~118 (d, ²JCF ≈ 15) | Yes | C4'', C6'' |
| C3'' | - | ~160 (d, ¹JCF ≈ 250) | No | H2'', H4'' |
| C4'' | ~7.9 (d, JHH ≈ 8) | ~125 | Yes | C2'', C6'', C=O |
| C5'' | ~7.4 (t, JHH ≈ 8) | ~131 | Yes | C1'', C3'' |
| C6'' | ~7.6 (d, JHH ≈ 8) | ~124 | Yes | C2'', C4'' |
| -COOH | ~13.0 (br s, 1H) | ~166 | No | C4'' |
Note: Chemical shifts (δ) are approximate and can vary based on concentration and temperature. Coupling constants (J) are estimates.
Table 2: Predicted ¹⁹F NMR Data
| Position | Predicted ¹⁹F δ (ppm) vs. CFCl₃ | Expected Multiplicity |
| C3''-F | ~ -110 to -120 | Doublet of doublets (dd) or complex multiplet due to coupling with H2'' and H4'' |
Data Analysis and Structure Confirmation
The final step is to integrate all the acquired data to build a self-validating structural assignment.
-
Assign Spin Systems: Use the COSY spectrum to identify the coupled protons on each aromatic ring.
-
Anchor Assignments: Use the sharp singlet of the -CH₂- group in the ¹H spectrum as a starting point. Its HSQC correlation will identify the attached carbon.
-
Connect Fragments: Use HMBC correlations from the -CH₂- protons to the carbons of the adjacent phenyl ring (C1', C2', C6') and its own carboxylic acid to link these fragments.
-
Assign Fluorinated Ring: Identify the proton coupled to the fluorine (H2'') by observing the characteristic H-F coupling in the ¹H spectrum. Use COSY to trace the rest of this aromatic spin system (H4'', H5'', H6'').
-
Confirm Quaternary Carbons: Use HMBC correlations from the assigned protons to identify all quaternary carbons, including the two carboxylic acid carbons and the carbons of the bi-phenyl linkage (C1', C1'').
-
Final Verification: Ensure that all observed signals in all spectra (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) are consistent with the proposed structure.
Conclusion
The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive methodology for the complete structural elucidation of this compound. This application note serves as a detailed guide for researchers, outlining the rationale, protocols, and expected outcomes for each experiment. By following this comprehensive workflow, scientists can achieve unambiguous characterization of this and other similarly complex small molecules, ensuring data integrity for applications in drug discovery and materials science.
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SpectraBase. Phenylacetic acid. [Link]
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Application Notes and Protocols for 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid in Drug Discovery Assays
Introduction: Unveiling the Therapeutic Potential of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
This compound is a biphenylacetic acid derivative with potential as a scaffold in drug discovery. Its structure, featuring two carboxylic acid groups and a fluorine atom, suggests the capacity for specific interactions with biological targets through hydrogen bonding, ionic interactions, and halogen bonding. These characteristics make it an intriguing candidate for screening campaigns aimed at identifying novel therapeutic agents. Phenylacetic acid derivatives, as a class, have been explored for a range of biological activities, including their roles as anticancer and antimicrobial agents.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the development of robust biochemical and cellular assays for this compound. We will proceed with a logical workflow, from initial target-agnostic binding assays to more complex cellular target engagement and functional assays. This document is designed to be a practical resource, explaining not just the "how" but also the critical "why" behind experimental choices, ensuring scientific integrity and the generation of reliable, reproducible data.
Part 1: Initial Hit Identification and Target Engagement
In the absence of a known target for this compound, the initial phase of assay development focuses on identifying potential binding partners and confirming direct physical interaction. This section outlines key biochemical assays well-suited for this purpose.
Fluorescence Polarization (FP) for Primary Screening
Expertise & Experience: Fluorescence Polarization (FP) is a powerful, homogeneous assay technique ideal for high-throughput screening (HTS) to identify small molecule binders to a purified protein target.[2][3] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, rapidly tumbling tracer exhibits low polarization, while the larger, slower-tumbling complex of the tracer bound to a protein results in high polarization.[4] A test compound that competitively binds to the protein will displace the tracer, leading to a decrease in fluorescence polarization.
Trustworthiness: The simplicity of the mix-and-read format minimizes handling errors, and the ratiometric nature of the measurement provides robust data.[3] To ensure the validity of your FP assay, it is crucial to first determine the optimal tracer concentration and confirm that this compound itself does not interfere with the fluorescence signal.[5]
Experimental Workflow for FP Assay Development:
Caption: Workflow for a competitive Fluorescence Polarization assay.
Detailed Protocol: Competitive FP Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 30 mM HEPES pH 7.4, 250 mM NaCl, 10% glycerol.[4]
-
Fluorescent Tracer: Synthesize or procure a fluorescently labeled ligand for your target protein. The concentration should be kept low (typically below its dissociation constant, Kd) to ensure assay sensitivity.[5]
-
Target Protein: Prepare a dilution series of your purified protein to determine the optimal concentration that yields a significant polarization window.
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in the assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the test compound dilutions to the appropriate wells.
-
Add 10 µL of a solution containing the target protein and the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.[2]
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.[2]
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Plot the mP values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Recommended Value | Rationale |
| Tracer Concentration | < Kd of tracer-protein interaction | Maximizes sensitivity to competitive displacement. |
| Protein Concentration | Concentration giving 50-80% of max signal | Provides a robust signal window for inhibitor detection. |
| DMSO Concentration | < 1% v/v | Minimizes solvent effects on protein structure and binding.[6] |
| Incubation Time | 60-120 minutes ( empirically determined) | Ensures the binding reaction has reached equilibrium. |
Homogeneous Time-Resolved Fluorescence (HTRF) for Enhanced Sensitivity
Expertise & Experience: HTRF is a highly sensitive, robust technology based on Förster Resonance Energy Transfer (FRET) combined with time-resolved fluorescence (TRF) detection.[7][8][9][10] This combination significantly reduces assay interference from buffer components and autofluorescent compounds by introducing a time delay between excitation and signal detection.[8][11] In a typical competitive binding assay, a tagged target protein and a fluorescently labeled ligand (tracer) are used. When in close proximity, excitation of a donor fluorophore (e.g., Europium cryptate) on the protein tag results in energy transfer to an acceptor fluorophore on the tracer, generating a specific FRET signal. A competing compound will disrupt this interaction, leading to a loss of the FRET signal.
Trustworthiness: The ratiometric measurement of the acceptor and donor emission corrects for variations in liquid handling and sample quenching, enhancing data quality and reliability.[7][9] HTRF assays are highly amenable to miniaturization and automation, making them a cornerstone of modern drug discovery.[10][11]
Experimental Workflow for HTRF Assay Development:
Caption: Workflow for a competitive HTRF binding assay.
Detailed Protocol: Competitive HTRF Assay
-
Reagent Preparation:
-
Prepare all reagents in an appropriate HTRF-compatible buffer.
-
Donor Reagent: Typically an antibody against a tag on the target protein (e.g., anti-GST, anti-His) labeled with Europium cryptate.
-
Acceptor Reagent: A ligand for the target protein labeled with a suitable acceptor fluorophore.
-
Test Compound: Prepare a serial dilution of this compound.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the test compound dilutions to the wells.
-
Add 5 µL of the target protein.
-
Add 10 µL of a pre-mixed solution of the donor and acceptor reagents.
-
Incubate for 1 to 2 hours at room temperature, protected from light.[7]
-
Read the plate on an HTRF-certified microplate reader, measuring emission at both the acceptor and donor wavelengths after a time delay.[9]
-
-
Data Analysis:
-
Calculate the ratiometric signal (Acceptor Emission / Donor Emission * 10,000).
-
Plot the HTRF ratio against the logarithm of the compound concentration to determine the IC50 value.
-
Part 2: Cellular Target Engagement and Validation
Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in drug development.[12] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement in situ.[13][14]
Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: CETSA is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm).[13][15] In a typical CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. A compound that binds and stabilizes its target will result in more soluble protein at higher temperatures compared to untreated controls.[15][16]
Trustworthiness: As a label-free method, CETSA assesses the interaction of an unmodified compound with the native target protein in a physiological context.[14] This provides strong evidence of target engagement that accounts for factors like cell permeability and intracellular metabolism.
Experimental Workflow for CETSA:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA with Western Blot Readout
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[13]
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[15]
-
-
Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples. The shift in the melting curve indicates target stabilization.
-
| Parameter | Recommended Value | Rationale |
| Compound Concentration | 10-20x IC50 from biochemical assay | Ensures target saturation for a clear stabilization effect. |
| Heating Time | 3 minutes | Sufficient to induce denaturation while maintaining assay throughput.[13] |
| Lysis Method | Freeze-thaw or mild detergent | Minimizes artificial protein denaturation. |
| Detection Method | Western Blot / ELISA / Mass Spec | Choice depends on antibody availability, throughput needs, and multiplexing capability.[15] |
Part 3: Functional Cellular Assays
Once target binding and engagement are confirmed, the next logical step is to assess the functional consequences of this interaction. The specific assay will be highly dependent on the identified target's biological role. As a hypothetical example, if the target of this compound is found to be an enzyme involved in producing a specific signaling molecule, a quantitative immunoassay like an ELISA would be appropriate.
Enzyme-Linked Immunosorbent Assay (ELISA) for Functional Readout
Expertise & Experience: ELISA is a plate-based immunoassay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[17][18] A sandwich ELISA is a common format where a capture antibody specific for the analyte is immobilized on a microplate.[17][19] The sample is added, and the analyte is captured. A second, enzyme-conjugated detection antibody that also binds the analyte is then added. Finally, a substrate is introduced, which is converted by the enzyme into a detectable signal (e.g., color change).[18] The signal intensity is directly proportional to the amount of analyte present.
Trustworthiness: The high specificity afforded by the use of two antibodies in a sandwich format provides excellent reliability and low cross-reactivity.[19] Commercial kits are widely available for many common analytes, offering standardized and validated protocols.
Detailed Protocol: Sandwich ELISA
-
Plate Coating:
-
Coat a 96-well microplate with 100 µL of capture antibody diluted in a coating buffer.
-
Incubate overnight at 4°C.[20]
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.[17]
-
-
Sample Incubation:
-
Wash the plate.
-
Add 100 µL of standards and samples (e.g., cell lysates or conditioned media from cells treated with this compound) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add 100 µL of the enzyme-conjugated detection antibody.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly.
-
-
Signal Development:
-
Add 100 µL of the enzyme substrate (e.g., TMB).
-
Incubate in the dark until sufficient color develops.
-
Add 50 µL of stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[19]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Interpolate the concentration of the analyte in the unknown samples from the standard curve.
-
Conclusion
This application note provides a strategic and detailed guide for developing a comprehensive assay cascade for the novel compound this compound. By starting with high-throughput biochemical screening methods like FP and HTRF, researchers can efficiently identify potential protein targets. Subsequent validation of target engagement within a cellular context using CETSA provides crucial evidence of the compound's biological relevance. Finally, target-specific functional assays, such as ELISA, can elucidate the downstream consequences of this engagement. This systematic approach, grounded in principles of scientific integrity and causality, will empower researchers to rigorously characterize this and other novel chemical entities, accelerating the path of drug discovery.
References
-
nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]
-
Zhang, X. et al. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Bio-protocol, 2018. Available from: [Link]
-
Chen, Y. et al. Fluorescence polarization (FP) assay. Bio-protocol, 2017. Available from: [Link]
-
ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. Available from: [Link]
-
BMG Labtech. HTRF technology on Microplate Readers. 2020. Available from: [Link]
-
Celtarys Research. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Available from: [Link]
-
Zhang, J. H. et al. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Frontiers in Bioscience, 2011. Available from: [Link]
-
Martinez Molina, D. et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 2015. Available from: [Link]
-
Almqvist, H. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 2016. Available from: [Link]
-
Auld, D. S. et al. Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review, 2011. Available from: [Link]
-
Robers, M. B. et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 2021. Available from: [Link]
-
Wikipedia. Thermal shift assay. Available from: [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]
-
Challener, C. A. Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology, 2014. Available from: [Link]
-
BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research. 2023. Available from: [Link]
-
ResearchGate. Principle of the cellular thermal shift assay (CETSA). Available from: [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]
-
MBL Life Science. The principle and method of ELISA. Available from: [Link]
-
Antibodies.com. ELISA Protocols. 2024. Available from: [Link]
-
Hopax. Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. Available from: [Link]
-
PubChem. 4-Carboxy-3-fluorophenylboronic acid. Available from: [Link]
-
Kreß, L. et al. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 2021. Available from: [Link]
-
Wikipedia. Phenylacetic acid. Available from: [Link]
-
Bisogno, T. et al. Biochemical and biological properties of 4-(3-phenyl-[2][4][7] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Journal of Neurochemistry, 2009. Available from: [Link]
-
Wang, Y. et al. Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. Molecules, 2018. Available from: [Link]
-
Tran, P. et al. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 2025. Available from: [Link]
-
Zhang, Z. et al. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 2023. Available from: [Link]
-
ResearchGate. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. 2025. Available from: [Link]
-
Grybaitė, B. et al. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 2025. Available from: [Link]
Sources
- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]
- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
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- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]
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- 19. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 20. ELISA Protocols | Antibodies.com [antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
Welcome to the technical support center for the synthesis of 3-(4-carboxy-3-fluorophenyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important biphenyl compound. We will delve into the mechanistic rationale behind procedural choices, offering field-tested insights to ensure the success of your experiments.
Synthetic Strategy Overview
The synthesis of this compound, a substituted biphenyl derivative, is most efficiently achieved through a two-stage process. The core of this strategy involves the formation of the C(sp²)–C(sp²) bond between the two aromatic rings via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This is followed by a hydrolysis step to deprotect the carboxylic acid moieties.
To prevent undesirable side reactions, the carboxylic acid functional groups are typically protected as esters during the Suzuki coupling. The overall workflow is outlined below.
Caption: A logical workflow for troubleshooting low yields.
Optimization Parameters Summary
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) precursors that are reduced in situ. |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), PPh₃ | Bulky, electron-donating ligands promote oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Strength of base should be matched to the substrates. K₃PO₄ is a good starting point for many aryl couplings. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Aprotic solvents with a small amount of water are often effective. |
| Temperature | 65-100 °C | Heat is usually required to drive the reaction to completion. |
Q2: I'm observing significant by-products like homocoupling and dehalogenation. How can I minimize these?
Side reactions are a common source of yield loss and purification difficulties. The two most prevalent are the homocoupling of the boronic acid and the dehalogenation of the aryl halide.
[3]* Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.
- Solution: Meticulous deoxygenation of the reaction mixture and maintaining a strict inert atmosphere are paramount. Lowering the reaction temperature can sometimes reduce the rate of this side reaction relative to the desired cross-coupling.
-
Dehalogenation: In this process, the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if a hydride source is present, which can be generated from solvents (like alcohols) or certain bases. [3] * Solution: Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue. Ensure your solvent is pure and free from contaminants that could act as hydride donors.
Q3: The final ester hydrolysis step is incomplete or gives a low yield. What should I do?
The conversion of the di-ester intermediate to the final di-acid product is the critical final step. Incomplete hydrolysis can be due to the reaction conditions or the stability of the ester.
Acid-Catalyzed vs. Base-Catalyzed Hydrolysis:
| Method | Conditions | Advantages | Disadvantages |
| Acid-Catalyzed | Dilute aq. acid (e.g., H₂SO₄, HCl), heat | Simple workup. | Reversible reaction; a large excess of water is needed to drive to completion. |
| Base-Catalyzed (Saponification) | Aq. base (e.g., NaOH, KOH, LiOH), heat | Irreversible, reaction goes to completion. | [4][5] Requires a separate acidification step to protonate the carboxylate salt product. |
For preparative synthesis, base-catalyzed hydrolysis (saponification) is generally preferred because it is irreversible and ensures complete conversion .
[5]Troubleshooting Saponification:
-
Incomplete Reaction: If you observe starting material after a standard reaction time, the issue may be steric hindrance or insufficient reaction time/temperature.
-
Solution: Increase the reaction time, raise the temperature to reflux, or consider a stronger base (e.g., KOH instead of NaOH). Using a co-solvent like methanol (MeOH) or tetrahydrofuran (THF) can improve the solubility of the ester in the aqueous base, creating a monophasic solution and accelerating the reaction. *[6] Low Isolated Yield: If the reaction appears complete by TLC or LCMS but the isolated yield is low, the problem often lies in the workup. The product exists as a dicarboxylate salt after saponification and is highly water-soluble.
-
Solution: After the reaction, ensure you acidify the aqueous solution with a strong acid (e.g., 1M HCl) to a low pH (pH 1-2). The di-acid product will precipitate out of the solution as it is much less water-soluble than its salt form. Chilling the solution on an ice bath can further decrease its solubility and maximize precipitation before filtration.
-
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of methyl 4-bromo-2-fluorobenzoate with (3-(methoxycarbonylmethyl)phenyl)boronic acid.
-
Reaction Setup: To a flame-dried round-bottom flask, add methyl 4-bromo-2-fluorobenzoate (1.0 eq), (3-(methoxycarbonylmethyl)phenyl)boronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the di-ester intermediate.
Protocol 2: Saponification (Base-Catalyzed Hydrolysis)
This protocol describes the hydrolysis of the di-ester intermediate to the final product.
-
Reaction Setup: Dissolve the purified di-ester intermediate (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 ratio).
-
Base Addition: To the stirring solution, add an aqueous solution of sodium hydroxide (NaOH, 4.0 eq in water).
-
Reaction: Heat the mixture to reflux (around 65 °C) and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Solvent Removal: Cool the reaction to room temperature and remove the organic solvents (THF, MeOH) under reduced pressure.
-
Acidification & Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~1-2. A white precipitate should form.
-
Isolation: Continue stirring the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and then dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
References
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry Department. [Link]
-
Save My Exams. (2024, October 26). Ester Hydrolysis. A Level Chemistry Revision Notes. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]
-
Rico-Gómez, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 397. [Link]
-
JoVE. (n.d.). Video: Esters to Carboxylic Acids: Acid-Catalyzed Hydrolysis. Retrieved from JoVE (Journal of Visualized Experiments). [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of London. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]
-
Al-Masum, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]
-
El-Mekabaty, A., & Osman, A. M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19080. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Synthesis of phenylacetic acid derivatives. [Link]
-
ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]
-
University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
- Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
-
Organic Syntheses. (n.d.). Desoxybenzoin. [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. savemyexams.com [savemyexams.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
Welcome to the technical support guide for 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid (CAS No. 1365271-46-0). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable biaryl dicarboxylic acid. We will address common challenges encountered during its isolation and purification, providing both the underlying scientific rationale and actionable, field-proven protocols.
Understanding the Molecule: Key Purification Drivers
This compound is a dicarboxylic acid, a structural feature that dominates its purification strategy. Its two acidic protons have different pKa values, with the aromatic carboxylic acid being more acidic than the acetic acid moiety[1]. The presence of a fluorine atom introduces electronic effects but does not fundamentally alter the purification approach compared to similar non-fluorinated compounds. The molecule's relatively high polarity and potential for strong hydrogen bonding mean that solubility and chromatographic behavior must be carefully managed.
Common Impurities: A Proactive Approach to Purification
Effective purification begins with understanding the potential impurities. The most common synthetic route to this class of biaryl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction, while powerful, is known to generate a characteristic set of impurities that can complicate downstream processing.
Likely Impurities from Suzuki-Miyaura Synthesis:
-
Starting Materials: Unreacted 4-carboxy-3-fluorophenylboronic acid[4] (or its esters) and the corresponding phenylacetic acid-substituted aryl halide.
-
Homocoupling Byproducts: Symmetrical dimers of both the boronic acid and the aryl halide coupling partners can form, often promoted by the presence of oxygen.[2][5]
-
Protodeborylation Product: The boronic acid starting material can be converted to its corresponding protonated form (2-fluorobenzoic acid), which can be carried through the workup.
-
Residual Palladium Catalyst: The palladium catalyst can remain in the crude product, often appearing as a black or gray solid.[3][6]
-
Solvent Adducts & Related Compounds: Depending on reaction conditions, impurities from solvents or side reactions may also be present.[7]
The following workflow provides a general strategy for tackling these purification challenges.
Caption: General purification workflow for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the purification of this compound.
Q1: My crude product is a dark, oily solid that is difficult to handle. What is the cause and first step?
A: This is a common issue resulting from residual high-boiling solvents (like DMF or toluene) and the presence of metallic palladium. The first step is to remove the solvent and then address the palladium.
-
Causality: The dicarboxylic acid structure promotes hydrogen bonding, which can trap solvent molecules. Palladium residues from the coupling reaction often present as finely dispersed black particles, contributing to the dark color and poor crystalline nature.[3][6]
-
Troubleshooting Protocol:
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
If the residue is still an oil, co-evaporate with a more volatile solvent like dichloromethane or toluene several times to azeotropically remove residual solvents. This should yield a solid or semi-solid foam.
-
Q2: My NMR spectrum shows unreacted starting materials. How can I remove them efficiently?
A: Unreacted boronic acid and aryl halide can often be removed with a carefully controlled pH-based aqueous extraction, exploiting the different acidities of the components.
-
Causality: The target molecule has two carboxylic acid groups, making it highly soluble in aqueous base. The boronic acid starting material is also acidic, but may have a different pKa, while other organic impurities are likely neutral.
-
Troubleshooting Protocol (Liquid-Liquid Extraction):
-
Dissolve the crude mixture in ethyl acetate.
-
Extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired dicarboxylic acid product will preferentially move to the aqueous layer as its disodium salt. Many less acidic or neutral impurities, including homocoupled byproducts, will remain in the organic layer.
-
Separate the layers. Carefully acidify the aqueous layer with cold 2M HCl until the pH is ~2. The pure product should precipitate out of the solution.[8]
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
-
Q3: LC-MS analysis confirms a symmetrical homocoupled impurity. How do I separate it from my product?
A: Homocoupled impurities often have similar polarities to the desired product, making simple extraction or crystallization challenging. Preparative chromatography is the most reliable method for removal.
-
Causality: Homocoupling results in a biaryl molecule that may also be a dicarboxylic acid, giving it similar solubility properties to the target compound.[2][5] Its different shape and molecular weight, however, allow for separation by chromatography.
-
Troubleshooting Protocol (Column Chromatography):
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. Crucially, add 0.5-1% acetic acid to the mobile phase. This suppresses the deprotonation of the carboxylic acid groups on the silica surface, preventing peak tailing and improving resolution.
-
Loading: Adsorb the crude material onto a small amount of silica gel and load it dry onto the column for best results.
-
Monitoring: Use TLC with the same solvent system (plus acetic acid) to monitor the fractions.
-
Q4: After initial purification, my product is still off-white or gray. How can I improve the color?
A: A persistent gray or black color is almost always due to trace palladium catalyst.[3] This can be removed by treatment with activated charcoal.
-
Causality: Activated charcoal has a high surface area and can effectively adsorb the metallic palladium particles.
-
Troubleshooting Protocol (Decolorization):
-
Dissolve the semi-purified product in a suitable solvent (e.g., hot ethyl acetate, methanol, or THF) to achieve a concentration of ~20-50 mg/mL.
-
Add a small amount of activated charcoal (typically 5-10% by weight of the product).
-
Heat the mixture gently with stirring for 15-30 minutes.
-
Filter the hot solution through a pad of Celite® to remove the charcoal. The Celite is essential to prevent fine charcoal particles from passing through the filter paper.
-
Rinse the Celite pad with a small amount of hot solvent.
-
Concentrate the filtrate to recover the decolorized product, which can then be further purified by recrystallization.
-
Recommended Purification Protocols
Protocol 1: Optimized Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The key is finding a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
| Solvent System | Suitability |
| Ethyl Acetate / Heptane | Excellent choice. Dissolve in minimal hot ethyl acetate, then add heptane dropwise until turbidity persists. Cool slowly. |
| Acetone / Water | Good for polar compounds. Dissolve in hot acetone, add water until cloudy, then clarify with a drop of acetone and cool. |
| Acetonitrile | Can be effective as a single solvent. High solubility when hot, lower when cold. |
| Toluene | May work for less polar impurities, but solubility of the dicarboxylic acid is often limited.[9] |
Step-by-Step Methodology:
-
Place the crude or semi-pure solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the primary solvent (e.g., ethyl acetate) and heat to reflux until all solids dissolve.
-
If using an anti-solvent (e.g., heptane), add it dropwise to the hot solution until you observe persistent cloudiness. Add a few drops of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath or refrigerator for at least one hour.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the crystals under high vacuum.
Protocol 2: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the final purity of the compound.[10][11][12]
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5 µL |
The acid modifier in the mobile phase is critical for obtaining sharp, symmetrical peaks for carboxylic acids.
Impurity Relationship Diagram
This diagram illustrates the origin of common impurities from a typical Suzuki-Miyaura coupling synthesis.
Caption: Origin of common impurities in the synthesis of the target molecule.
References
- US9248381B2 - Method of purifying a dicarboxylic acid - Google P
- US2716133A - Purification and separation of dicarboxylic acids - Google P
-
WO/2018/236950 - PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE - WIPO Patentscope. [Link]
-
PROCESS FOR SEPARATION AND PURIFICATION OF A DICAR - IPRdaily. [Link]
-
Purification of compound containing dicarboxylic acid and amine - Chemistry Stack Exchange. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Royal Society of Chemistry. [Link]
-
Impurities formed during the Suzuki−Miyaura coupling - ResearchGate. [Link]
-
Phenylacetic acid - Wikipedia. [Link]
-
4-Carboxy-3-fluorophenylboronic acid - PubChem. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives - Inventiva Pharma. [Link]
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Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed. [Link]
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Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. [Link]
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Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. [Link]
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Simultaneous determination of 3,4-dihydroxyphenylacetic acid and homovanillic acid using high performance liquid chromatography-fluorescence detection... - PubMed. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]
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3-(4-Carboxy-3-fluorophenyl)phenylacetic acid solubility issues and solutions
Welcome to the technical support resource for 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Understanding the Molecule: Physicochemical Properties
This compound is a dicarboxylic acid with the molecular formula C₁₅H₁₁FO₄.[1][2] Its structure, featuring two carboxylic acid moieties and a fluorinated biphenyl core, dictates its physicochemical properties and, consequently, its solubility behavior. The presence of two acidic protons lends it a predicted pKa of approximately 3.24, classifying it as a weak acid.[3] This acidic nature is a critical factor in its solubility profile.
| Property | Value/Description | Source |
| CAS Number | 1365271-46-0 | [2] |
| Molecular Formula | C₁₅H₁₁FO₄ | [1][2] |
| Molecular Weight | 274.24 g/mol | [1][2] |
| Predicted pKa | ~3.24 | [3] |
| Appearance | White to off-white solid (typical for similar compounds) | [4] |
| General Solubility | Practically insoluble in water at neutral and acidic pH; soluble in dilute alkali hydroxides and some organic solvents. | [4][5] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or buffer?
A1: The limited aqueous solubility of this compound is expected due to its molecular structure. At neutral or acidic pH, the two carboxylic acid groups are protonated (-COOH), rendering the molecule uncharged and significantly less polar.[6][7] The large, hydrophobic biphenyl core further diminishes its affinity for water.[8][9] For dissolution in aqueous media, the carboxylic acid groups must be deprotonated to form carboxylate salts (-COO⁻), which are charged and much more soluble.[6][8]
Q2: What is the role of the fluorine atom in the solubility of this compound?
A2: The fluorine atom has several effects on the molecule's properties. As the most electronegative element, it has a strong electron-withdrawing effect, which can increase the acidity (lower the pKa) of the nearby carboxylic acid group.[10][11] Fluorine substitution can also increase the lipophilicity of the molecule, which generally decreases aqueous solubility but can enhance permeability through biological membranes.[10][12][13]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes. Based on data for the structurally similar compound diflunisal, this compound is expected to be soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[14] However, for many biological experiments, high concentrations of organic solvents can be toxic to cells. A common strategy is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.[14] Be mindful of the final solvent concentration in your assay.
Q4: How does salt formation improve the solubility of this compound?
A4: Salt formation is a highly effective method for increasing the aqueous solubility of acidic and basic drugs.[15][16][17] By reacting the acidic carboxylic acid groups with a base, a salt is formed. For an acidic compound like this compound, reacting it with a base (e.g., sodium hydroxide) will deprotonate the carboxylic acid groups to form sodium carboxylate salts. These salts are ionic and readily dissolve in water.[8][18]
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
Issue 1: Compound fails to dissolve in aqueous buffer (e.g., PBS pH 7.4).
Root Cause: The pH of the buffer is not high enough to sufficiently deprotonate the carboxylic acid groups of the molecule.
Solution: pH Adjustment for Solubilization
This is the most direct and effective method for solubilizing this compound in aqueous solutions.
Protocol:
-
Weigh the Compound: Accurately weigh the desired amount of the solid compound.
-
Initial Suspension: Add a portion of the total desired volume of purified water or buffer to the solid and stir to create a suspension. The compound will likely not dissolve at this stage.
-
Titration with Base: While stirring, slowly add a dilute solution of a base, such as 0.1 M sodium hydroxide (NaOH), dropwise.
-
Monitor pH and Dissolution: Continuously monitor the pH of the suspension. As the pH increases, the solid will begin to dissolve. The goal is to reach a pH where the compound is fully deprotonated and soluble. Given the predicted pKa of ~3.24, a pH of 2 units above this (i.e., pH > 5.24) should lead to significant deprotonation and improved solubility. For complete solubilization, a final pH in the range of 7.0-8.0 is often targeted.
-
Final Volume Adjustment: Once the solid is completely dissolved, adjust the final volume with the remaining water or buffer.
-
Final pH Check: Check the pH of the final solution and adjust if necessary.
Caption: Workflow for solubilizing the compound via pH adjustment.
Issue 2: Precipitation occurs when adding a stock solution in an organic solvent to an aqueous medium.
Root Cause: The organic solvent (e.g., DMSO) is miscible with the aqueous medium, but the compound itself is not soluble at the final concentration and pH of the aqueous phase. This is a common issue when the buffer capacity of the receiving medium is insufficient to maintain a high enough pH upon addition of the acidic compound.
Solution 1: Increase the pH of the Aqueous Medium
Before adding the stock solution, ensure the pH of your target aqueous medium is sufficiently high to keep the compound in its soluble, deprotonated form.
Solution 2: Utilize Co-solvents
Co-solvents are water-miscible solvents that can increase the solubility of poorly soluble compounds.[15][19]
Recommended Co-solvents:
-
Propylene glycol
-
Polyethylene glycol (PEG), e.g., PEG 400
-
Glycerin
Protocol:
-
Prepare your aqueous buffer.
-
Add the co-solvent to the buffer at a concentration that is compatible with your experimental system (e.g., 5-20% v/v).
-
Slowly add the stock solution of your compound (in DMSO, for example) to the co-solvent/buffer mixture while vortexing or stirring vigorously. This helps to rapidly disperse the compound and prevent localized precipitation.
Issue 3: Long-term stability of the solubilized compound in aqueous solution is poor.
Root Cause: The compound may be prone to degradation or precipitation over time, especially if the solution is not stored properly or if the pH changes.
Solution: Formulation and Storage Best Practices
-
Fresh Preparation: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment.[14]
-
Refrigerated Storage: If short-term storage is necessary, store the solution at 2-8°C.
-
Protect from Light: Store solutions in amber vials or protected from light to prevent potential photodegradation.
-
Consider Lyophilization: For longer-term storage, consider preparing a salt form of the compound (e.g., sodium salt), dissolving it in water, and then lyophilizing it to create a stable powder that can be easily reconstituted.
Advanced Solubility Enhancement Strategies
For more challenging applications, such as high-concentration formulations, consider these advanced techniques:
1. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming water-soluble inclusion complexes.[20][21] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with improved solubility and low toxicity. Studies on the similar molecule diflunisal have shown that its solubility can be significantly increased through complexation with cyclodextrins.[20][22]
2. Solid Dispersions
This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[15][23] Common carriers include hydrophilic polymers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).[23] The resulting solid dispersion can enhance the dissolution rate and apparent solubility of the compound.
Caption: Decision tree for troubleshooting solubility issues.
References
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- Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Importance of Fluorine in Benzazole Compounds. PMC - NIH.
- A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
- Diflunisal Targeted Delivery Systems: A Review. PMC - NIH.
- Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences.
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Technical Support Center: Optimizing Reaction Conditions for Phenylacetic Acid Derivatives
Introduction
Phenylacetic acid and its derivatives are crucial structural motifs in a vast array of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[1] Their synthesis is a cornerstone of many research and development programs. However, optimizing these reactions to achieve high yield, purity, and selectivity can be challenging. This guide provides field-proven insights and practical solutions to common issues encountered during the synthesis of these valuable compounds. It is structured as a dynamic resource, combining a troubleshooting guide with frequently asked questions to directly address experimental hurdles.
Part 1: Troubleshooting Guide for Common Synthesis Issues
Low yields, incomplete conversions, and the formation of side products are common obstacles in organic synthesis. The following table outlines frequent problems encountered during the preparation of phenylacetic acid derivatives, their probable causes, and evidence-based solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield / Incomplete Reaction | 1. Catalyst Inactivity/Deactivation: The chosen catalyst may have low activity, or it may be degrading under the reaction conditions.[2][3] | Solution: For palladium-catalyzed carbonylations, ensure you are using an appropriate catalyst like Pd(PPh₃)₂Cl₂ which shows high activity.[4] If deactivation is suspected, consider adding a fresh portion of the catalyst mid-reaction.[3] The optimal catalyst loading should be determined experimentally, as simply increasing the amount may not improve yield beyond a certain point and adds cost.[2] |
| 2. Sub-optimal Temperature: The reaction temperature is too low for an efficient rate, or too high, causing decomposition of reactants or products.[5] | Solution: Cautiously increase the temperature in increments while monitoring the reaction by TLC or HPLC. For many carbonylations, a temperature of 80-100°C is effective.[1][6] Conversely, if side products are observed, lowering the temperature may improve selectivity for the desired product.[3] | |
| 3. Inappropriate Solvent: The solvent can significantly impact reaction rates and yields by affecting reagent solubility and transition state energies.[3] | Solution: Screen different solvents. For Pd-catalyzed carbonylations, non-polar solvents like xylene have been shown to provide superior yields compared to polar solvents like DMF.[4] For Grignard reactions, anhydrous ethers (diethyl ether, THF) are essential.[7] | |
| 4. Reversible Reaction Equilibrium: In reactions like esterification, the accumulation of a byproduct (e.g., water) can shift the equilibrium back towards the reactants, limiting the yield.[5] | Solution: Use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the reaction toward the product side.[5] Ensure all reagents and solvents are anhydrous before starting the reaction. | |
| Formation of Byproducts | 1. Wurtz Coupling in Grignard Reactions: Vigorous reaction conditions can lead to the coupling of two benzyl groups, forming 1,2-diphenylethane.[8][9] | Solution: Control the reaction rate by adding the benzyl halide solution slowly to the magnesium turnings to maintain a gentle reflux.[9] This minimizes localized high concentrations of the halide and reduces the likelihood of coupling. |
| 2. Incomplete Hydrolysis of Nitriles/Amides: Hydrolysis of benzyl cyanide can stall at the intermediate phenylacetamide stage.[9] | Solution: Ensure sufficient reaction time and strong acidic or basic conditions. To purify the final product, dissolve the crude mixture in a dilute base like sodium carbonate solution. The phenylacetic acid will form a soluble salt, while the unreacted, neutral phenylacetamide can be removed by filtration.[8][9] | |
| 3. Side Reactions with Functional Groups: Reactive functional groups on the starting material may compete with the desired reaction pathway. | Solution: Employ protecting group strategies for sensitive functionalities. Alternatively, choose a synthetic route with high functional group tolerance. For example, palladium-catalyzed carbonylation is highly regioselective for the benzylic position, leaving aryl chlorides untouched.[6] | |
| Reaction Fails to Initiate | 1. Grignard Reaction Initiation Failure: The surface of the magnesium turnings may be passivated by an oxide layer, preventing the reaction from starting. | Solution: Activate the magnesium turnings by adding a small crystal of iodine.[1][8] Gentle heating or the addition of a previously formed small batch of Grignard reagent can also initiate the reaction. Ensure all glassware is flame-dried and reagents are strictly anhydrous.[1] |
| 2. Catalyst Not Reduced to Active State: In some Pd-catalyzed reactions, the Pd(II) precursor must be reduced to the active Pd(0) species. | Solution: The reaction mechanism often includes an in-situ reduction step. However, ensuring the proper ligands (e.g., phosphines) and conditions (temperature, base) are present is critical for the catalytic cycle to begin.[6] |
Part 2: Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to form phenylacetic acid is sluggish and gives a low yield. What are the most critical parameters to control?
A: The success of a Grignard reaction hinges on the complete exclusion of water and atmospheric oxygen.
-
Anhydrous Conditions: Ensure all glassware is flame-dried under an inert atmosphere (nitrogen or argon) and that all solvents (typically diethyl ether or THF) are anhydrous.[1] Any moisture will quench the highly basic Grignard reagent.
-
Magnesium Activation: The magnesium turnings must be activated. A small crystal of iodine is commonly used to etch the passivating magnesium oxide layer, exposing fresh metal.[8]
-
Controlled Addition: Add the benzyl halide solution dropwise. An overly vigorous reaction not only is a safety hazard but also promotes the formation of 1,2-diphenylethane as a byproduct.[9] The goal is to maintain a gentle, steady reflux.[8]
-
Carboxylation: For the carboxylation step, use an excess of crushed dry ice (solid CO₂) and pour the Grignard solution onto it with vigorous stirring.[1] This ensures the Grignard reagent reacts with CO₂ rather than other electrophiles.
Q2: I am performing a Willgerodt-Kindler reaction. How can I improve the yield and reduce the reaction time?
A: The Willgerodt-Kindler reaction, which converts an acetophenone to a phenylacetic acid derivative (via a thioamide intermediate), traditionally requires high temperatures and long reaction times.[10][11]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst such as triethyl benzyl ammonium chloride (TEBA) can dramatically decrease the reaction time (from ~24 hours to ~5 hours) and improve yields.[12] The PTC facilitates the transfer of reactants between different phases, accelerating the reaction.
-
Microwave Synthesis: Microwave-assisted synthesis is a powerful technique for this reaction. It can reduce reaction times to mere minutes and often increases yields by minimizing the hydrolysis of the thioamide intermediate to the carboxylic acid.[13]
Q3: For a palladium-catalyzed carbonylation of a benzyl halide, what are the key factors in choosing the catalyst, solvent, and base?
A: This is a highly efficient method, but its success depends on the careful selection of each component.
-
Catalyst: Palladium complexes with phosphine ligands, such as bistriphenylphosphine palladium dichloride (Pd(PPh₃)₂Cl₂), are highly effective.[4] The catalytic activity of palladium systems is generally superior to cobalt-based catalysts for this transformation.[4]
-
Solvent: The choice of solvent is critical. Non-polar solvents like xylene or toluene have been shown to produce significantly higher yields than polar aprotic solvents such as DMF.[4][6]
-
Base: An aqueous solution of a strong base like sodium hydroxide is typically used. The concentration matters; an optimal concentration (e.g., 3.5 M NaOH) can maximize yield, while concentrations that are too high or too low can slow the reaction or accelerate catalyst deactivation.[2]
Q4: How do I effectively purify my crude phenylacetic acid derivative if it's contaminated with unreacted starting material?
A: The purification strategy depends on the properties of your product and the impurity. For a carboxylic acid product contaminated with a neutral starting material (like an ester or amide), an acid-base extraction is highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 5-10% sodium carbonate or sodium bicarbonate).[14] Your phenylacetic acid will be deprotonated and move into the aqueous layer as a carboxylate salt. The neutral impurity will remain in the organic layer. You can then separate the layers and re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate your pure phenylacetic acid, which can be collected by filtration.[1]
Part 3: Visualization of Troubleshooting Workflow
A logical workflow can streamline the troubleshooting process. The following diagram illustrates a decision tree for addressing low reaction yields.
Caption: Troubleshooting decision tree for low reaction yield.
Part 4: Detailed Experimental Protocol
Optimized Synthesis of 2,4-Dichlorophenylacetic Acid via Palladium-Catalyzed Carbonylation
This protocol is adapted from an improved method for the synthesis of phenylacetic acid derivatives and demonstrates an efficient, high-yield process.[4][6]
Rationale: This method is chosen for its high efficiency, functional group tolerance, and use of readily available carbon monoxide as the carboxyl source.[1] The use of a phase-transfer co-catalyst enhances the reaction rate and yield.
Materials:
-
2,4-Dichlorobenzyl chloride (2,4-DCBC) (0.01 mol, 1.95 g)
-
Bistriphenylphosphine palladium dichloride [Pd(PPh₃)₂Cl₂] (0.13 mmol, 91 mg)
-
Tetraethylammonium chloride (TEAC) (0.18 mmol, 30 mg)
-
Xylene (10 mL)
-
Sodium Hydroxide (NaOH) solution (4 M, 8 mL)
-
Carbon Monoxide (CO) gas (high purity)
-
Hydrochloric Acid (HCl), concentrated
-
High-pressure reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge
Procedure:
-
Reactor Setup: To a high-pressure reactor, add 2,4-dichlorobenzyl chloride (1.95 g), Pd(PPh₃)₂Cl₂ (91 mg), tetraethylammonium chloride (30 mg), and xylene (10 mL).[4]
-
Scientist's Note: Xylene is chosen as the solvent because non-polar solvents have been demonstrated to provide the highest yields in this specific carbonylation reaction.[4] TEAC acts as a phase-transfer catalyst, facilitating the interaction between the aqueous base and the organic substrate.
-
-
Addition of Base: Add the 4 M sodium hydroxide solution (8 mL) to the reactor.[4]
-
Scientist's Note: The base is essential for the catalytic cycle, enabling the final step that releases the carboxylate product and regenerates the palladium catalyst.[6]
-
-
Carbonylation: Seal the reactor securely. Purge the reactor three times with carbon monoxide gas to remove air. Pressurize the reactor with CO to 1.5 MPa.[6]
-
Reaction: Heat the reactor to 80 °C with vigorous stirring. Maintain these conditions for 20 hours.[6]
-
Scientist's Note: 80 °C was identified as the optimal temperature to balance reaction rate and yield for this substrate.[6] The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by TLC or HPLC.
-
-
Work-up: After 20 hours, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.
-
Isolation: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated HCl until the pH is strongly acidic (pH ~1-2). The 2,4-dichlorophenylacetic acid will precipitate as a solid.
-
Scientist's Note: Acidification protonates the sodium carboxylate salt formed during the reaction, causing the water-insoluble carboxylic acid to precipitate.[6]
-
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure 2,4-dichlorophenylacetic acid.[1] Under these optimized conditions, a yield of up to 95% can be achieved.[4]
References
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Erowid. Synthesis of Phenylacetic Acid. Erowid. Available from: [Link]
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Rhodium.ws. Synthesis of Phenylacetic Acid. [www.rhodium.ws]. Available from: [Link]
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Cao, Y., et al. Study on the Synthesis of Phenylacetic Acid by Carbonylation of Benzyl Chloride under Normal Pressure. SciEngine. Available from: [Link]
-
Li, J., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. RSC Advances, 9(32), pp.18431-18435. Available from: [Link]
- Method of phenylacetic acid production. US20070010685A1.
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Pasha, C., et al. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science, 5(2), p.171822. Available from: [Link]
- Process for preparation of 2-phenyl acetic acid derivatives. US6531597B2.
-
Li, J., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. Available from: [Link]
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Reddy, B., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), p.171870. Available from: [Link]
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Wikipedia. Willgerodt rearrangement. Wikipedia. Available from: [Link]
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Unacademy. Willgerodt Rearrangement. Unacademy. Available from: [Link]
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Sciencemadness Discussion Board. Ester hydrolysis. Sciencemadness Discussion Board. Available from: [Link]
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Yus, M., et al. Optimization of the reaction conditions of enediolate of phenylacetic acid with aziridines. Available from: [Link]
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Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available from: [Link]
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Rieke, R. D., et al. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 3(16), pp.2483-2485. Available from: [Link]
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Adapa, S. R., et al. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. Available from: [Link]
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ResearchGate. Optimization of Reaction Conditions a. ResearchGate. Available from: [Link]
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Carlson, R., et al. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. SciSpace. Available from: [Link]
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Organic Chemistry Portal. Willgerodt-Kindler Reaction. Organic Chemistry Portal. Available from: [Link]
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Barbry, D., et al. (1995). Alkylation and Hydrolysis of Phenylacetonitriles Under Microwave Irradiation. Synthetic Communications, 25(19), pp.3007-3011. Available from: [Link]
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ResearchGate. Recent advances in the Willgerodt–Kindler reaction. ResearchGate. Available from: [Link]
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Sciencemadness Wiki. Phenylacetic acid. Sciencemadness Wiki. Available from: [Link]
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Chemistry LibreTexts. The Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]
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Skrydstrup, T., et al. Supplementary Information Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. DOI. Available from: [Link]
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Organic Syntheses Procedure. phenylacetic acid. Organic Syntheses. Available from: [Link]
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ResearchGate. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. Available from: [Link]
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RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available from: [Link]
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Chegg.com. Solved Fischer's esterification of phenylacetic acid with. Chegg.com. Available from: [Link]
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ResearchGate. Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. ResearchGate. Available from: [Link]
-
Chemguide. hydrolysis of esters. Chemguide. Available from: [Link]
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JOCPR. 71-79 Research Article Fischer Esterification of Glycerol by Phen. JOCPR. Available from: [Link]
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- 7. US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives - Google Patents [patents.google.com]
- 8. Synthesis of Phenylacetic Acid [erowid.org]
- 9. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Willgerodt Rearrangement [unacademy.com]
- 11. scispace.com [scispace.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. Solved Fischer's esterification of phenylacetic acid with | Chegg.com [chegg.com]
Side-product formation in the synthesis of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
Technical Support Center: Synthesis of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this biphenyl compound. We will address common issues, particularly side-product formation, through a series of troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Overview of the Synthetic Challenge
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling, followed by a hydrolysis step to reveal the two carboxylic acid functionalities. While robust, this multi-step process is prone to several side reactions that can complicate purification and reduce yields. This guide will deconstruct the synthesis into its key stages and address the specific problems that can arise in each.
A Plausible Synthetic Workflow
A common and effective strategy is to couple two functionalized aromatic rings using precursors where the acid groups are masked, for instance, as an ester and a nitrile. This prevents interference with the palladium catalyst and base-sensitive reagents. The final step is a one-pot hydrolysis to yield the target di-acid.
Caption: Key side reactions competing with the desired Suzuki coupling.
Troubleshooting Guide: The Saponification/Hydrolysis Step
Once the carbon framework is assembled, the ester and nitrile groups must be converted to carboxylic acids. This step can also present challenges.
Q1: My final product is contaminated with a compound that looks like an amide or a mono-acid. How can I drive the hydrolysis to completion?
Answer: This indicates incomplete hydrolysis. The hydrolysis of a nitrile proceeds through an amide intermediate. [1][2]If reaction conditions are not sufficiently forcing, this amide can be isolated. Similarly, one of the two protected groups may hydrolyze faster than the other.
-
Mechanism: Under basic conditions (e.g., NaOH or KOH), the hydroxide ion attacks the nitrile/ester, and after several steps, the carboxylate salt is formed. [3]Acid-catalyzed hydrolysis involves protonation of the nitrile/ester followed by attack by water. [4]* Solutions:
-
Increase Reaction Time/Temperature: This is the simplest solution. Ensure the reaction is heated at reflux for a sufficient period (often 12-24 hours). Monitor by TLC or LC-MS until all intermediates have been consumed.
-
Increase Reagent Concentration: Use a higher concentration of the acid (e.g., 6M HCl) or base (e.g., 20-30% NaOH). Ensure a sufficient stoichiometric excess of the hydrolyzing agent is used (at least 2 equivalents for the two groups, but often a larger excess is beneficial).
-
Co-Solvents: If the organic intermediate has poor solubility in the aqueous medium, add a water-miscible co-solvent like ethanol, methanol, or dioxane to improve homogeneity and reaction rate.
-
Q2: I'm concerned about decarboxylation under the harsh hydrolysis conditions. Is this a risk?
Answer: Decarboxylation of aryl carboxylic acids typically requires very high temperatures or specific metal catalysts. [5][6]Under standard reflux conditions for hydrolysis (around 100-110 °C), spontaneous decarboxylation of this particular structure is unlikely. The fluorine substituent does not significantly activate the ring towards decarboxylation. However, if you are using exceptionally high temperatures (>150 °C) or have transition metal residues from the previous step, the risk increases. Sticking to standard reflux conditions should prevent this side reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for your specific substrates.
-
Setup: To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq), the boronic acid or ester (1.1-1.3 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition & Degassing: Add the solvent (e.g., dioxane/water 4:1). Seal the flask and degas the mixture thoroughly by bubbling argon through the solution for 20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under a positive pressure of argon. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude intermediate by column chromatography on silica gel.
Protocol 2: General Procedure for Tandem Hydrolysis
-
Setup: Dissolve the coupled intermediate (e.g., methyl 3-(4-cyano-3-fluorophenyl)phenylacetate) (1.0 eq) in a suitable solvent like ethanol.
-
Hydrolysis: Add an aqueous solution of NaOH (e.g., 25% w/v, 5-10 eq).
-
Reaction: Heat the mixture to reflux (approx. 100 °C) and stir vigorously for 12-24 hours, or until LC-MS analysis indicates complete conversion of all ester, nitrile, and amide intermediates.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully acidify with concentrated HCl until the pH is ~1-2. A white precipitate of the di-acid product should form.
-
Isolation: Stir the cold slurry for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the solid under high vacuum. If needed, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). [7][8]
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale / Impact on Side-Products |
| Catalyst System | Pd(OAc)₂/SPhos, Pd(dppf)Cl₂, or other pre-catalysts (1-3 mol%) | Bulky, electron-rich ligands accelerate the desired cycle, minimizing side reactions. [9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 eq) | Stronger, non-nucleophilic bases are often more effective. Avoids potential hydride donation from amine bases. [10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Choice affects solubility and reaction temperature. Must be thoroughly degassed. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical. Prevents oxygen-mediated homocoupling of the boronic acid. [11] |
| Temperature | 80 - 110 °C | Must be high enough for reaction but not excessive to promote decomposition or protodeborylation. |
| Hydrolysis | NaOH or HCl (aq), Reflux | Conditions must be forcing enough to hydrolyze both the ester and the stable amide intermediate. [2][12] |
References
- Goosen, L. J., et al. (2006). Biaryl synthesis via redox-neutral decarboxylative cross-coupling.
-
Jim Clark. (2015). Hydrolysis of Nitriles. Chemguide. [Link]
-
Wikipedia contributors. (2023). Decarboxylative cross-coupling. Wikipedia. [Link]
-
Kumar, A., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
LibreTexts. (2021). Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Mazzarella, D., et al. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. Organic & Biomolecular Chemistry. [Link]
-
LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Finance Fusion. (2024). 5 Nitrile Hydrolysis Steps. Finance Fusion. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
Wang, Y., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers. [Link]
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Mátravölgyi, B., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Reddit user discussion. (2024). BH amination side products and purification. r/chemistry on Reddit. [Link]
-
LibreTexts. (2021). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]
-
Reddit user discussion. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp on Reddit. [Link]
- Inventiva Pharma. (2009). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
-
ResearchGate. (2022). Synthesis of phenylacetic acid derivatives. Scientific diagram from a publication. [Link]
- Google Patents. (2011). Method for recovering and purifying phenylacetic acid. CN102249891B.
-
MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank. [Link]
- National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
-
Organic Syntheses. Desoxybenzoin. Organic Syntheses. [Link]
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- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
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Stability problems with 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid in solution
Technical Support Center: 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
Welcome to the technical support guide for this compound (CAS 1365271-46-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in experimental settings. Our goal is to equip researchers with the necessary knowledge to mitigate common challenges, ensuring data integrity and experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving the solid compound directly into my aqueous buffer (e.g., PBS, pH 7.4). What is the correct solubilization protocol?
A1: Direct dissolution in neutral aqueous buffers is not recommended due to the compound's chemical structure.
Causality & Explanation: this compound is a dicarboxylic acid with a large, relatively nonpolar biphenyl core. At neutral or acidic pH, the two carboxylic acid functional groups are protonated (-COOH), rendering the molecule uncharged and significantly reducing its affinity for polar solvents like water. The predicted pKa for the more acidic proton is approximately 3.24, with the second being slightly higher.[1] To achieve aqueous solubility, these acidic protons must be removed (deprotonated) to form the much more polar carboxylate salt (-COO⁻).
Recommended Protocol for Aqueous Solutions: This protocol is designed to create a salt form of the compound, which is significantly more soluble in water.
-
Weigh the desired amount of the solid compound in a suitable vessel.
-
Add a small amount of deionized water (do not exceed 20% of the final desired volume). The compound will likely remain as a suspension.
-
Titrate with Base: While stirring, add 1N NaOH dropwise until the solid completely dissolves. The solution should become clear. Monitor the pH to avoid making the solution overly basic if your experiment is pH-sensitive.
-
pH Adjustment: Carefully adjust the pH back down to your desired experimental range (e.g., 7.2-7.4) using 1N HCl. Crucially, do not go below pH 7 , as the compound may begin to precipitate.
-
Final Volume: Add your concentrated buffer stock and bring the solution to the final volume with deionized water.
-
Sterilization: If required, sterile-filter the final solution through a 0.22 µm membrane. Do not autoclave, as the effects of high temperature on this specific compound's stability are unknown.
Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. Why is this happening and how can I prevent it?
A2: This is the most common issue encountered with this class of compounds and is due to exceeding the aqueous thermodynamic solubility limit.
Causality & Explanation: Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve compounds at very high concentrations (e.g., 10-50 mM), creating a kinetically stable stock solution .[2] However, the actual solubility of the compound in your final aqueous buffer (its thermodynamic solubility ) is likely much, much lower—often in the low micromolar range.[3] When you add a small volume of the concentrated DMSO stock to a large volume of aqueous buffer, you create a localized, transiently supersaturated solution. The compound rapidly crashes out of this unstable state as a precipitate.[4][5]
Troubleshooting Flowchart for Precipitation Events
Caption: Troubleshooting workflow for resolving compound precipitation.
Step-by-Step Mitigation Protocol:
-
Pre-warm the buffer: Always use aqueous media (e.g., cell culture medium, PBS) pre-warmed to 37°C. Increased temperature enhances solubility.[6]
-
Ensure vigorous mixing: Add the DMSO stock solution drop-by-drop into the center of the aqueous solution while it is being actively vortexed or stirred. This promotes rapid dispersion and avoids localized areas of high concentration.[7]
-
Perform serial dilutions: Avoid large dilution factors directly from a highly concentrated stock. If your stock is 50 mM and your final concentration is 50 µM (a 1000x dilution), first create an intermediate stock of 1 mM or 500 µM in DMSO. This reduces the severity of the solvent shock.[5]
-
Minimize final DMSO concentration: The final concentration of DMSO in your assay should be kept to a minimum, ideally below 0.5%, as higher concentrations can be cytotoxic and also decrease the polarity of the bulk solvent, paradoxically sometimes worsening precipitation of certain compounds.[5]
Q3: What are the best practices for preparing and storing a stock solution of this compound?
A3: Proper stock solution preparation and storage are critical for ensuring compound integrity and experimental reproducibility. [8]
Recommended Protocol for Stock Solution Management:
-
Solvent Selection: Use anhydrous, high-purity DMSO. DMSO is hygroscopic (absorbs water from the air), and water contamination can significantly reduce the solubility of hydrophobic compounds, leading to precipitation even in the stock vial.[7]
-
Concentration: Prepare a stock solution at a concentration of 10-20 mM. While higher concentrations may be possible, they increase the risk of precipitation during storage or dilution.
-
Dissolution: Ensure the compound is fully dissolved. Use a vortex mixer and, if necessary, brief sonication in a water bath to break up any microscopic particulates.[6] Visually inspect the solution against a light source to confirm it is a clear, particle-free solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, dispense the stock solution into single-use aliquots in low-binding tubes.[4][9]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6-12 months).[6][9] Protect from light by using amber vials or by storing them in a dark box.
Data Summary: Recommended Solvents & Storage
| Parameter | Recommendation | Rationale & Citation |
|---|---|---|
| Primary Stock Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High dissolving power for lipophilic compounds.[2] |
| Stock Concentration | 10-20 mM | Balances concentration with stability; minimizes precipitation risk upon dilution. |
| Aqueous Solubility | Poor at neutral pH | Dicarboxylic acid structure requires deprotonation for aqueous solubility.[1] |
| Aqueous Solvent | Base-solubilized (e.g., with NaOH) | Forms the highly soluble dicarboxylate salt. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Minimizes solvent evaporation and potential degradation pathways.[9][10] |
| Handling | Aliquot to avoid freeze-thaw cycles | Water absorption and temperature cycling can induce precipitation.[4] |
Q4: How chemically stable is this compound in solution? Should I be concerned about degradation during my experiment?
A4: Under standard experimental conditions, the compound is expected to be chemically stable. Physical instability (precipitation) is the primary concern.
Causality & Explanation: The chemical structure of this compound does not contain functional groups that are typically prone to rapid degradation in standard biological buffers (pH 6-8, 25-37°C).
-
C-F Bond: The fluoro-substituent is attached via a carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry and is exceptionally stable.[11]
-
Carboxylic Acids & Phenyl Rings: These are robust functional groups. While phenylacetic acid derivatives can be metabolized by certain enzymes in biological systems, simple chemical degradation (e.g., hydrolysis, oxidation) in a typical cell-free or cell-based assay buffer over a period of hours to a few days is unlikely to be significant.[12][13]
Workflow for Assessing Compound Stability in Your Assay
Caption: Experimental workflow to empirically validate compound stability.
Best Practices for Ensuring Stability:
-
Use Fresh Solutions: For maximum confidence, always prepare fresh working solutions from a frozen DMSO stock on the day of the experiment.
-
Protect from Light: As a general precaution for all organic compounds, minimize exposure to direct high-intensity light.
-
Control for Stability: If your experiment runs for an extended period (e.g., >24 hours), it is good practice to run a stability control. Incubate the compound in your final assay buffer without cells or other active biological components for the full duration of the experiment. Afterward, analyze the sample by HPLC or LC-MS to confirm the parent compound is still present and no major degradants have appeared.[14]
References
-
An odd–even effect on solubility of dicarboxylic acids in organic solvents. ResearchGate. Available from: [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies. Available from: [Link]
-
3-Fluorobenzoic acid. ChemBK. Available from: [Link]
-
An odd–even effect on solubility of dicarboxylic acids in organic solvents. INIS-IAEA. Available from: [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. Available from: [Link]
-
3-Fluorobenzoic acid. Wikipedia. Available from: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]
-
Bacterial phenylalanine and phenylacetate catabolic pathway revealed. PubMed Central. Available from: [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available from: [Link]
-
3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. PubChem. Available from: [Link]
-
Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. Available from: [Link]
-
Characterization of the last step of the aerobic phenylacetic acid degradation pathway. ResearchGate. Available from: [Link]
-
Stability of caffeic acid phenethyl ester and its fluorinated derivative in rat plasma. PubMed. Available from: [Link]
-
Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers. Available from: [Link]
-
The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. NIH. Available from: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available from: [Link]
-
Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Available from: [Link]
-
Insights on the Regulation of the Phenylacetate Degradation Pathway From Escherichia Coli. PubMed. Available from: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. ResearchGate. Available from: [Link]
-
Phenylacetic acid. Wikipedia. Available from: [Link]
-
Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. Available from: [Link]
-
Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. PubMed. Available from: [Link]
-
Characterization of a Silver Vinylcarbene Intermediate in Carbene–Alkyne Metathesis and Its Concerted C(sp2)–H Bond Insertion. Journal of the American Chemical Society. Available from: [Link]
-
Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. ResearchGate. Available from: [Link]
-
4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201. PubChem. Available from: [Link]
Sources
- 1. This compound CAS#: 1365271-46-0 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
Welcome to the technical support center for 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid (CAS: 1365271-46-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this unique molecule. Drawing upon established principles of physical chemistry and extensive field experience, this document provides in-depth troubleshooting advice and detailed protocols to help you achieve high-quality, crystalline material.
The structure of this compound presents specific challenges and opportunities in crystallization. With two carboxylic acid moieties, it has a strong propensity for hydrogen bonding, which can be both beneficial for forming stable crystal lattices and a challenge in preventing amorphous precipitation.[1][2][3] The presence of a fluorine atom introduces electronic effects that can influence molecular packing and potentially lead to polymorphism, where the compound can exist in multiple crystal forms with different physical properties.[4][5][6]
This guide is structured to address your challenges in a direct, problem-oriented format. We begin with frequently asked questions to cover the fundamentals before moving to a detailed troubleshooting guide for specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
Q: What are the key physical and chemical properties of this compound?
A: Understanding the fundamental properties of the molecule is the first step in designing a successful crystallization strategy. Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1365271-46-0 | [1][2][7] |
| Molecular Formula | C₁₅H₁₁FO₄ | [1][7] |
| Molecular Weight | 274.24 g/mol | [1] |
| Appearance | White to off-white solid | Assumed based on similar compounds[3] |
| Predicted Acidity (pKa) | 3.24 ± 0.10 | [2] |
Note: The predicted pKa likely refers to the more acidic of the two carboxylic acid groups. The presence of two such groups makes pH a critical parameter in crystallization experiments.
Q: What types of solvents are most suitable for the crystallization of this compound?
A: Solvent selection is the most critical parameter in a crystallization process.[4][8] For a molecule with two carboxylic acid groups, solvents capable of hydrogen bonding are often a good starting point. The goal is to identify a solvent or solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[9]
-
Good Starting Points: Protic solvents like ethanol, methanol, or isopropanol. Polar aprotic solvents like acetone, ethyl acetate, or tetrahydrofuran (THF) should also be screened.
-
Anti-Solvents: Non-polar solvents like hexanes or heptane are often used as anti-solvents in combination with a more polar solvent in which the compound is soluble.
-
Causality: The carboxylic acid groups can form strong hydrogen bonds with protic solvents, influencing solubility. In a mixed solvent system, the anti-solvent disrupts these favorable interactions, reducing solubility and inducing crystallization.[10]
Q: What is polymorphism, and why is it a significant concern for this molecule?
A: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[4][5] These different forms, or polymorphs, can have distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability, which are critical in drug development.[4][10] The complex structure of this compound, with its multiple hydrogen bonding sites and rotational freedom, makes it a likely candidate for exhibiting polymorphism. The crystallization conditions—such as solvent, cooling rate, and supersaturation level—directly influence which polymorphic form is obtained.[4][10] Therefore, controlling the crystallization process is essential to ensure the consistent production of the desired, thermodynamically stable polymorph.
Section 2: Troubleshooting Crystallization Issues
This section addresses the most common problems encountered during the crystallization of this compound.
Q1: My compound will not crystallize from solution, which remains clear even after cooling. What should I do?
A: A clear solution after cooling indicates that the solution is not supersaturated, meaning the concentration of your compound is below its solubility limit at that temperature. This is typically due to using too much solvent.[11] The following workflow can be used to induce crystallization.
Caption: Decision workflow for inducing crystallization.
Expert Advice:
-
Scratching: This action creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[11]
-
Seeding: Adding a seed crystal provides a pre-existing template for molecules in solution to deposit onto, bypassing the initial, energy-intensive nucleation step.[12] This is the most effective method for controlled crystallization.
-
Concentration: If scratching and seeding fail, your solution is likely too dilute. Boiling off solvent increases the concentration to the point of supersaturation.[11] Be careful not to evaporate too much solvent too quickly, as this can lead to precipitation instead of crystallization.
Q2: My experiment resulted in an oil instead of crystals. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that solvent system.[11] It can also be caused by impurities that depress the melting point or by rapid cooling.
Corrective Actions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% of the original volume) of the primary solvent to decrease the overall concentration.[11] The goal is to ensure that the solution's saturation point is reached at a lower temperature.
-
Cool Slowly: Allow the diluted solution to cool much more slowly. Insulating the flask (e.g., by placing it in a large beaker of warm water or a dewar) can promote slow cooling and give the molecules adequate time to arrange into an ordered crystal lattice.
-
Change Solvents: If oiling persists, the solvent may be too good for the compound. Try re-crystallizing from a solvent in which the compound is less soluble.[13] For example, if you are using ethanol, try isopropanol or an ethyl acetate/heptane mixture.
Q3: A precipitate or amorphous solid formed instead of well-defined crystals. What went wrong?
A: The formation of an amorphous solid or a fine precipitate indicates that nucleation occurred too rapidly and indiscriminately, preventing the ordered growth of a crystal lattice.[12] This is a result of creating too high a level of supersaturation too quickly.
Solutions:
-
Reduce Concentration: Your initial solution was likely too concentrated. Repeat the experiment using more solvent to dissolve the compound initially.
-
Slow Down the Process:
-
For Cooling Crystallization: Decrease the cooling rate significantly.[10]
-
For Anti-Solvent Crystallization: Add the anti-solvent much more slowly, perhaps dropwise, while vigorously stirring to avoid localized high supersaturation.
-
-
Maintain a Higher Temperature: Try to set up the crystallization so that it occurs at a slightly higher temperature, which can favor slower, more ordered crystal growth over rapid precipitation.
Q4: The crystals are very small or needle-like. How can I grow larger, higher-quality crystals?
A: Small or needle-like crystals are also a consequence of a high nucleation rate compared to the rate of crystal growth.[12] To obtain larger, more uniform crystals, you must shift the balance to favor growth over nucleation.
Strategies for Larger Crystals:
-
Reduce Supersaturation: Use a slightly more dilute solution or cool the solution more slowly. A lower degree of supersaturation means fewer initial nuclei will form, allowing the existing crystals to grow larger as solute is deposited onto their surfaces.[10][12]
-
Optimize Temperature: Maintain the solution at a temperature just below the saturation point for an extended period. This "annealing" process can promote the growth of larger crystals at the expense of smaller, less stable ones.
-
Seeding: Introduce a single, well-formed seed crystal into a solution that is only slightly supersaturated. This provides a single point for growth to occur in a controlled manner.[12]
Q5: My crystallization yield is very low. How can I improve it?
A: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor after filtration.[11]
Methods to Improve Yield:
-
Optimize Solvent Volume: You may have used too much solvent. While avoiding precipitation is important, using an excessive volume of solvent will inevitably lead to higher losses. Perform small-scale solubility tests to find the optimal solvent ratio.[11]
-
Lower Final Temperature: Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator) before filtration, provided the solvent does not freeze. The solubility of the compound will decrease further at lower temperatures, causing more of it to crystallize out of solution.
-
Solvent System Adjustment: If using a single solvent, consider adding a miscible anti-solvent after the initial cooling period to further decrease the compound's solubility and force more material out of solution.
-
Second Crop: Collect the mother liquor (the filtrate) and concentrate it by evaporating a portion of the solvent. Cooling this concentrated solution may yield a second crop of crystals. Note that this second crop may be of lower purity than the first.
Section 3: Experimental Protocols
Protocol 1: Standard Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a stir bar.
-
Solvent Addition: Add a suitable solvent (e.g., ethanol) in small portions while gently heating (e.g., on a hot plate) and stirring. Continue adding solvent just until the solid completely dissolves. Avoid adding a large excess.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on an insulated surface (like a cork ring or wood block).[11] Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone) in which it is highly soluble.
-
Anti-Solvent Addition: While stirring the solution at room temperature, slowly add a miscible "anti-solvent" (e.g., heptane) in which the compound is insoluble.
-
Induce Crystallization: Continue adding the anti-solvent dropwise until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.
-
Crystal Growth: Stop adding the anti-solvent and allow the mixture to stand undisturbed. If necessary, gently warm the solution to re-dissolve the precipitate and then allow it to cool slowly, which often yields better crystals.
-
Isolation: Collect, wash, and dry the crystals as described in Protocol 1, using the solvent/anti-solvent mixture for washing.
References
-
Kumar, L., & Kalonia, C. (2017). Factors which affect the crystallization of a drug substance. ResearchGate. Retrieved from [Link]
-
Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Guide for crystallization. CrystEngComm, 14, 751-757. Retrieved from [Link]
-
Lim, M., & Kim, J. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 13(9), 1351. Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1450. Retrieved from [Link]
-
Zhanghua Dryer. (2025). Crystallization in Drug Formulation: Techniques and Challenges. Retrieved from [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
- Hintzer, K., et al. (2012). U.S. Patent No. US20120184770A1. Google Patents.
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Grant, K. L., et al. (2012). Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. PubMed. Retrieved from [Link]
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- 6. Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Dehalogenation in Fluorinated Compound Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for fluorinated compound synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of undesired dehalogenation—specifically, the cleavage of carbon-fluorine (C-F) bonds—during their synthetic campaigns. As a senior application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively. This document combines field-proven insights with authoritative references to ensure scientific integrity and practical success.
Section 1: Fundamental FAQs about Dehalogenation of Fluorinated Compounds
This section addresses the core principles of C-F bond stability and the common pathways that lead to its undesired cleavage.
Q1: What is defluorination and why is it a significant problem in synthesis?
A: Defluorination is a specific type of dehalogenation involving the cleavage of a carbon-fluorine bond. In the context of synthesis, it most often manifests as hydrodefluorination, where a fluorine atom is replaced by a hydrogen atom. This is a critical issue for several reasons:
-
Yield Reduction: It consumes your starting material, directly lowering the yield of the desired fluorinated product.
-
Purification Challenges: The resulting dehalogenated byproduct often has similar polarity and physical properties to the starting material or desired product, making chromatographic separation difficult and time-consuming.
-
Loss of Function: In drug development, the fluorine atom is often a critical component of the pharmacophore, responsible for modulating properties like metabolic stability, binding affinity, and bioavailability. Its unintended removal negates the entire purpose of the synthetic design.
Q2: The C-F bond is the strongest single bond to carbon. Why does it break under relatively mild reaction conditions?
A: This is a crucial paradox in organofluorine chemistry. While the C-F bond has a very high bond dissociation energy (BDE) of approximately 452 kJ/mol, making it thermodynamically stable, this doesn't mean it's kinetically inert under all conditions.[1] Several catalytic pathways can activate this bond, creating lower-energy routes to cleavage that bypass the need for brute-force thermal energy. These pathways include:
-
Transition Metal-Mediated Activation: Electron-rich, low-valent transition metals (like Palladium(0) or Nickel(0)) can insert into the C-F bond via oxidative addition. This process is a cornerstone of many undesirable side reactions in cross-coupling.[2][3]
-
Single-Electron Transfer (SET): Photoredox or electrochemical methods can reduce a fluoroarene to a radical anion. This intermediate readily ejects a fluoride ion to form an aryl radical, effectively cleaving the C-F bond under exceptionally mild conditions.[4][5][6]
-
Lewis Acid Activation: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating fluoride abstraction.[7]
The key takeaway is that reaction conditions, not just temperature, dictate the fate of the C-F bond.
Q3: What are the most common mechanisms for undesired defluorination in synthetic reactions?
A: Understanding the mechanism is the first step to preventing it. The three most prevalent pathways are:
-
Palladium-Hydride (Pd-H) Mediated Hydrodehalogenation: This is the primary culprit in palladium-catalyzed cross-coupling reactions. A reactive Pd-H species, formed from trace water, solvents, or bases, intercepts the catalytic cycle. It can undergo reductive elimination with the aryl group, leading to the Ar-H byproduct instead of the desired Ar-Nu product.[8][9][10]
-
Reductive Cleavage (SET Pathway): Common in photocatalysis or reactions with strong reducing agents. An electron is transferred to the fluorinated substrate, forming a radical anion which then fragments, releasing fluoride.[4][11] This can be a desired pathway in some modern C-F functionalization reactions but is often an undesired side reaction.
-
Nucleophilic Aromatic Substitution (SNAr) on Polyfluoroarenes: While SNAr is a powerful tool, harsh conditions (strong base, high temperature) can sometimes lead to competing defluorination pathways, especially if the nucleophile or solvent can act as a hydride source.[12]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Hydrodefluorination is a notorious side reaction in Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions involving fluoroarenes. This section provides a systematic approach to mitigate this issue.
FAQ
Q4: My Suzuki coupling of 4-fluoro-bromobenzene is giving me fluorobenzene as a major byproduct. What is happening?
A: You are observing classic hydrodehalogenation (in this case, hydrodebromination leading to your desired fluorinated product being consumed, or hydrodefluorination if the C-F bond is activated). The root cause is almost certainly the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[8][10] This species can arise from various sources, including residual water, alcohol or amine impurities in solvents, or even from the decomposition of phosphine ligands or bases.[8][9] Once formed, the Ar-Pd(II)-X intermediate can react with the Pd-H, leading to reductive elimination of Ar-H (your byproduct) instead of the desired cross-coupling.
Q5: How does the choice of ligand impact hydrodefluorination?
A: The ligand is arguably the most critical factor for controlling this side reaction. The goal is to make the desired reductive elimination (forming the C-C or C-N bond) much faster than the undesired hydrodefluorination pathway.
-
Recommendation: Use bulky, electron-rich phosphine ligands. Biaryl phosphines like XPhos, SPhos, and RuPhos are industry standards for this reason.[8]
-
Causality: Their bulkiness creates a sterically hindered environment around the palladium center that favors the reductive elimination of the larger coupling partners over the small hydride. Their strong electron-donating ability increases the electron density on the palladium, which accelerates the rate of the desired reductive elimination, allowing it to outcompete the dehalogenation pathway.[8][13]
Q6: What roles do the base and solvent play in minimizing this side reaction?
A: The base and solvent are often sources of the problematic hydride species and can dramatically influence the reaction's outcome.
-
Base Selection: Strong, non-coordinating bases can sometimes promote dehalogenation. If you are using a strong base like NaOt-Bu, consider switching to a weaker, milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃ .[8] These are less prone to side reactions that generate hydrides.
-
Solvent Choice: Protic solvents (like alcohols) or polar aprotic solvents that can contain water (like DMF) can be problematic.[14] Use a non-polar, aprotic solvent like toluene or dioxane .[8] Crucially, ensure your solvent is rigorously dried and degassed to remove water and oxygen, which can also interfere with the catalyst.
Troubleshooting Guide & Workflow
If you are observing significant dehalogenation in your cross-coupling reaction, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Data Summary: Effect of Reaction Parameters
| Parameter | Recommended Change | Rationale |
| Ligand | Switch from PPh₃ to bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | Accelerates desired reductive elimination to outcompete dehalogenation.[8] |
| Base | Switch from strong bases (NaOt-Bu) to weaker bases (K₃PO₄, Cs₂CO₃) | Minimizes side reactions that form reactive Pd-H species.[8] |
| Solvent | Use anhydrous, degassed non-polar solvents (Toluene, Dioxane) | Removes potential hydride sources like water and prevents solvent degradation.[8][14] |
| Temperature | Lower the reaction temperature (e.g., from 110 °C to 80 °C) | The dehalogenation pathway may have a higher activation energy than the desired coupling.[8] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is a robust starting point for the coupling of a fluoroaryl bromide with an arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the fluoroaryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Loading: In a separate vial, pre-mix the Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.5 mol %). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) to the flask to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the hydrodefluorinated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Section 3: Addressing Defluorination in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for functionalizing electron-poor fluoroarenes. While effective, undesired defluorination can occur, especially on polyfluorinated systems.
FAQ
Q7: I'm trying a methoxide substitution on hexafluorobenzene, but I'm getting a mixture of products, including some hydrodefluorinated species. Why?
A: While fluoride is a poor leaving group in SN2 reactions, its high electronegativity strongly activates the aromatic ring for nucleophilic attack in SNAr, making it the rate-determining step.[15][16] However, in polyfluorinated systems under harsh conditions (e.g., excess strong base, high temperatures), several issues can arise:
-
Reduced Selectivity: Multiple C-F bonds are activated, leading to mixtures of regioisomers.
-
Base-Mediated Reduction: The strong base or solvent can act as a hydride source, leading to reductive hydrodefluorination, competing with the desired substitution.
Q8: How can I achieve SNAr on electron-rich or unactivated fluoroarenes without resorting to harsh conditions that cause defluorination?
A: This is a classic challenge, as electron-rich fluoroarenes are typically inert to traditional SNAr. The modern solution is to use photoredox catalysis . Specifically, a method called Cation Radical-Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr) can be employed.[12]
-
Mechanism: An organic photocatalyst oxidizes the electron-rich fluoroarene into a highly reactive cation radical. This species is extremely electrophilic and readily attacked by a wide range of nucleophiles. This process avoids the need for strong bases and high heat, thus preventing the conditions that lead to hydrodefluorination.[12]
Caption: Simplified mechanism of Cation Radical-Accelerated SNAr.
Protocol: General Procedure for Photocatalytic Defluoroamination of an Unactivated Fluoroarene
This protocol is based on the work by Nicewicz and coworkers for the functionalization of electron-neutral or electron-rich fluoroarenes.[12]
-
Setup: In a vial equipped with a stir bar, add the fluoroarene (1.0 equiv), the amine or azole nucleophile (1.5 equiv), and the organic photocatalyst (e.g., an acridinium salt, 1-2 mol %).
-
Solvent: Add an appropriate solvent (e.g., acetonitrile or nitromethane), ensuring all reagents are fully dissolved.
-
Degassing: Sparge the solution with an inert gas (Argon) for 10-15 minutes to remove oxygen.
-
Irradiation: Seal the vial and place it in front of a blue LED light source (e.g., 450 nm). Ensure the reaction is stirred vigorously to allow for uniform irradiation. Maintain the reaction at or near room temperature, using a fan if necessary to dissipate heat from the LEDs.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 12-24 hours.
-
Work-up: Once complete, concentrate the reaction mixture and purify directly by column chromatography to isolate the desired substituted product.
Section 4: Advanced Strategies & Emerging Trends
The field is rapidly evolving from simply avoiding C-F cleavage to controlling it for constructive synthesis.
FAQ
Q9: I've heard about using photocatalysis to intentionally break C-F bonds. How is this different from the undesired reductive defluorination?
A: The key difference is interception . In undesired hydrodefluorination, the aryl radical formed after C-F cleavage simply abstracts a hydrogen atom from the reaction medium.[4][17] In modern constructive C-F functionalization, the reaction is designed to trap this highly reactive aryl radical with another reagent before it can find a hydrogen source.[5][18]
-
Strategies:
-
C-C Bond Formation: The aryl radical is trapped with an alkene, alkyne, or another arene to form a new C-C bond.[17]
-
Controlled Alkylation/Arylation: By carefully choosing the photocatalyst, reductant, and additives, the intermediate radical can be used in a variety of coupling reactions, providing access to complex molecules from readily available polyfluorinated feedstocks.[5]
-
Q10: Are there any enzymatic methods for dehalogenation, and can they be synthetically useful?
A: Yes, several families of enzymes, known as dehalogenases , exist in nature that can cleave carbon-halogen bonds, including the C-F bond.[19][20] Fluoroacetate dehalogenase, for example, can detoxify fluoroacetate by hydrolytically cleaving the C-F bond.[20][21]
-
Current Status: To date, their primary application and area of research is in bioremediation to break down persistent fluorinated pollutants.[21][22]
-
Synthetic Potential: While not yet a mainstream synthetic tool, research into engineering these enzymes for selective, asymmetric defluorination or functionalization represents an exciting frontier in biocatalysis. Their ability to operate in water under mild conditions is highly attractive.[23]
References
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Senaweera, S. M., & Weaver, J. D. (2016). Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls. The Journal of Organic Chemistry, 81(17), 7471–7481. [Link]
-
Senaweera, S., & Weaver, J. D. (2016). Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls. CHIMIA International Journal for Chemistry. [Link]
-
Zhang, Z., & Tang, P. (2022). Photocatalytic C–F bond activation in small molecules and polyfluoroalkyl substances. Nature. [Link]
-
Vatsa, R., Joshi, R. K., Shukla, J., & Mittal, B. R. (2016). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 31(3), 221–224. [Link]
-
Le, C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Ahrens, T., et al. (2015). C−F Bond Activation in Organic Synthesis. Chemical Reviews. [Link]
-
Zhang, Z., & Tang, P. (2022). Photocatalytic C–F bond activation in small molecules and polyfluoroalkyl substances. ResearchGate. [Link]
-
Wang, G., et al. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 26(22), 7051. [Link]
-
Senaweera, S. (2016). Dual C—F, C—H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls. SciSpace. [Link]
-
Ogoshi, S., & Haba, T. (2021). Chemical Strategies for the Cleavage of the C(sp3)−F Bonds in Perfluoroalkyl Groups. Chemistry – A European Journal. [Link]
-
Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports. [Link]
-
Milstein, D., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Sci-Hub. [Link]
-
Milstein, D., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. [Link]
-
Wikipedia. (2023). Dehalogenation. Wikipedia. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Ozerov, O. V., et al. (2024). Catalytic dehalogenation with activated borane, a porous borane cluster polymer. Catalysis Science & Technology. [Link]
-
Wang, G., et al. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. [Link]
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Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
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Kiplinger, J. L., Richmond, T. G., & Osterberg, C. E. (1994). Activation of Carbon-Fluorine Bonds by Metal Complexes. Chemical Reviews. [Link]
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Kurihara, T., & Esaki, N. (2008). Bacterial hydrolytic dehalogenases and related enzymes: occurrences, reaction mechanisms, and applications. The Chemical Record. [Link]
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Washington, K., et al. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. [Link]
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Washington, K., et al. (2024). (PDF) Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ResearchGate. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
Biscoe, M. R., et al. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Ni, Y., & Tang, S. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Technical Support Center: Refining Purification Protocols for Acidic Organic Compounds
Welcome to the Technical Support Center dedicated to the purification of acidic organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity and yield for their acidic molecules. As a senior application scientist, I've structured this resource to move beyond simple protocols and delve into the "why" behind the techniques, empowering you to troubleshoot effectively and optimize your purification workflows.
Section 1: Foundational Principles—Understanding the "Acidic" Challenge
Acidic organic compounds, characterized by the presence of functional groups like carboxylic acids, phenols, or sulfonic acids, present unique purification challenges. Their ionization state is pH-dependent, which profoundly influences their solubility and interaction with chromatographic stationary phases.[1][2] The key to successful purification lies in controlling the compound's ionization state to manipulate its retention and elution behavior.
A fundamental concept to grasp is the relationship between the compound's pKa and the pH of the mobile phase or solution. The pKa is the pH at which the compound is 50% ionized and 50% non-ionized.[1] To maximize retention on a non-polar stationary phase (like C18 in reversed-phase chromatography), it is generally advisable to suppress the ionization of the acidic compound by adjusting the pH of the mobile phase to be at least two pH units below its pKa.[3][4] This protonates the acidic group, making the molecule more neutral and hydrophobic, thus increasing its affinity for the stationary phase.[1][3] Conversely, to elute the compound from an anion-exchange column, the pH should be adjusted to be at least two pH units above the pKa to ensure it is deprotonated and carries a negative charge.[5]
Section 2: Troubleshooting Common Purification Roadblocks
This section addresses specific issues frequently encountered during the purification of acidic compounds, presented in a question-and-answer format.
Reversed-Phase HPLC: Poor Peak Shape and Low Retention
Question: My acidic compound shows poor peak shape (fronting or tailing) and elutes very early from my C18 column, even with a high aqueous mobile phase. What's happening and how can I fix it?
Answer: This is a classic problem that arises when the acidic compound is ionized or partially ionized during the separation.[3] The ionized form is more polar and has less affinity for the non-polar stationary phase, leading to poor retention and distorted peak shapes.[2][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to lower the pH of your mobile phase.[3][6] A good starting point is to adjust the pH to be 2 units below the pKa of your compound.[3] This can be achieved by adding a small amount of an acid modifier to the aqueous portion of your mobile phase.
Acid Modifier Typical Concentration Notes Formic Acid 0.1% (v/v) Volatile and MS-compatible. Good for general-purpose use. Acetic Acid 0.1% - 1% (v/v) Slightly stronger than formic acid. Also MS-compatible. Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v) Strong acid, very effective at protonating compounds. Can suppress ionization in MS. -
Solvent Choice: Sometimes, changing the organic solvent can alter selectivity.[3] If you are using acetonitrile, try methanol, or vice versa.
-
Column Choice: If pH adjustment doesn't resolve the issue, consider a different stationary phase. A column with a wider pH stability range might be necessary. For highly polar acidic compounds, a mixed-mode column combining reversed-phase and anion-exchange characteristics can provide enhanced retention.[7]
Solid-Phase Extraction (SPE): Low Recovery
Question: I'm using a reversed-phase SPE cartridge to clean up my acidic analyte from an aqueous sample, but my recovery is consistently low. What are the likely causes?
Answer: Low recovery in SPE of acidic compounds often points to issues with analyte retention on the sorbent or incomplete elution.[8][9][10] The ionization state of your analyte during each step of the SPE process is critical.
Troubleshooting Workflow:
Sources
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Validation & Comparative
A Comprehensive Guide to the NMR Spectral Data Interpretation of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
This guide provides an in-depth analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectral data for 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's structural features as elucidated by ¹H NMR, ¹³C NMR, and 2D NMR spectroscopic techniques. Our approach is rooted in scientific integrity, combining technical accuracy with practical insights to ensure a thorough and reliable interpretation.
Introduction
This compound is a biphenyl derivative with two carboxylic acid functionalities and a fluorine substituent on one of the phenyl rings. The structural complexity of such molecules necessitates robust analytical techniques for unambiguous characterization. NMR spectroscopy stands as a cornerstone method for determining the precise arrangement of atoms within a molecule. This guide will walk through the expected NMR spectra of this compound, explaining the causality behind chemical shifts, coupling patterns, and correlations, thereby providing a self-validating system for its structural confirmation.
The molecular structure is foundational to our analysis:
Caption: Molecular structure of this compound.
Part 1: ¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. For aromatic compounds, protons directly attached to the ring typically resonate in the downfield region of 6.5-8.0 ppm.[1] The presence of electron-donating or electron-withdrawing groups significantly influences these chemical shifts.[2]
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Key Correlations |
| H (Carboxylic Acids) | 10.0 - 13.0 | Broad Singlet | 2H | Disappear upon D₂O exchange |
| H (Aromatic - Ring B) | 7.5 - 8.2 | Multiplets | 3H | Coupling to each other and Fluorine |
| H (Aromatic - Ring A) | 7.2 - 7.6 | Multiplets | 4H | Coupling to each other |
| H (Methylene) | ~3.7 | Singlet | 2H | Correlates with adjacent aromatic carbons in HMBC |
Note: Ring A refers to the phenylacetic acid moiety, and Ring B refers to the 4-carboxy-3-fluorophenyl moiety.
Detailed Analysis:
-
Carboxylic Acid Protons (-COOH): Two distinct, broad singlets are expected in the far downfield region (10-13 ppm) corresponding to the two carboxylic acid groups.[3] Their broadness is due to hydrogen bonding and rapid exchange. A key confirmatory experiment is the addition of a drop of deuterium oxide (D₂O) to the NMR tube, which will cause these signals to disappear as the acidic protons are replaced by deuterium.
-
Aromatic Protons (Ring B - Fluorinated Ring): The three protons on the fluorinated phenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The fluorine atom is a moderately deactivating, ortho-para directing group. The adjacent carboxylic acid group is a strong deactivating, meta-directing group. These electronic effects will cause the protons to be deshielded and appear at lower field strengths. The coupling constants (J-values) are critical for assignment. Ortho H-H coupling is typically 6-10 Hz, meta H-H coupling is 2-3 Hz, and H-F coupling can vary significantly depending on the number of bonds separating the nuclei.[4][5]
-
Aromatic Protons (Ring A - Phenylacetic Acid Ring): The four protons on the unsubstituted phenyl ring will appear as a complex multiplet in the aromatic region, likely between 7.2 and 7.6 ppm. The exact chemical shifts and multiplicities will depend on the rotational conformation of the biphenyl system.
-
Methylene Protons (-CH₂-): The two protons of the methylene bridge will appear as a singlet around 3.7 ppm.[1] Its singlet nature arises from the absence of adjacent protons. The chemical shift is downfield from typical aliphatic protons due to the deshielding effect of the adjacent aromatic ring and the carboxylic acid group.
Part 2: ¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons in aromatic rings typically resonate between 120-150 ppm, while carboxylic acid carbons are found further downfield around 170-185 ppm.[1][6][7]
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) | Key Features |
| C (Carboxylic Acids) | 170 - 185 | Two distinct signals |
| C (Aromatic C-F) | 158 - 165 | Doublet due to C-F coupling (¹JCF) |
| C (Aromatic C-COOH) | 125 - 135 | Quaternary, weaker signal |
| C (Aromatic C-C) | 135 - 145 | Two quaternary signals for the biphenyl linkage |
| C (Aromatic C-H) | 115 - 135 | Multiple signals, some showing C-F coupling |
| C (Methylene) | ~40 | Signal for the -CH₂- group |
Detailed Analysis:
-
Carboxylic Acid Carbons: Two distinct signals for the two -COOH groups are expected in the 170-185 ppm range.[6][7] Their exact chemical shifts will be influenced by the electronic environment of their respective phenyl rings.
-
Aromatic Carbons: The aromatic region will be complex. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-320 Hz).[8] The other carbons on the fluorinated ring will also exhibit smaller C-F couplings over two or three bonds. The quaternary carbons (those not bonded to any protons) will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum. These include the carbons of the biphenyl linkage and the carbons attached to the carboxylic acid groups. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be invaluable in distinguishing between CH, CH₂, and CH₃ groups, and by inference, the quaternary carbons.[9]
-
Methylene Carbon: A single peak for the -CH₂- carbon is expected around 40 ppm.
Part 3: 2D NMR Spectral Interpretation (COSY & HSQC)
2D NMR experiments are crucial for assembling the molecular structure by revealing connectivity between atoms.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.[9]
Workflow for COSY Interpretation:
Caption: COSY data interpretation workflow.
In the COSY spectrum of this compound, we would expect to see:
-
Cross-peaks connecting all the coupled protons within Ring A.
-
Cross-peaks connecting the coupled protons within Ring B.
-
No cross-peaks involving the methylene singlet or the carboxylic acid protons, as they do not have proton neighbors to couple with.
HSQC (Heteronuclear Single Quantum Coherence)
The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation).[10][11]
Workflow for HSQC Interpretation:
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A Comparative Guide to the Mass Spectrometry Analysis of 3-(4-Carboxy-3-fluorophenyl)phenylacetic Acid
In the landscape of drug development and metabolic research, the unambiguous confirmation of molecular structures is paramount. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the structural confirmation of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, a molecule of interest due to its structural motifs common in pharmaceutical candidates. We will explore the rationale behind method selection, from sample preparation to data interpretation, and compare the primary technique with viable alternatives, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
Analyte Physicochemical Properties: The Foundation of Method Selection
This compound is a dicarboxylic acid featuring two aromatic rings, one of which is substituted with a fluorine atom. Its key characteristics—moderate polarity, two acidic protons (pKa values estimated in the range of 3-5), and a molecular weight of 290.05 g/mol (for the C15H11FO4 isomer)—are critical determinants for the analytical strategy. The presence of two carboxylic acid groups makes the molecule highly amenable to deprotonation, suggesting that negative ion mode electrospray ionization (ESI) will be the most effective ionization technique.[1][2] The molecule's limited volatility and thermal stability preclude the use of gas chromatography without derivatization, positioning Liquid Chromatography (LC) as the separation technique of choice.[3]
Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For routine confirmation and quantification, a triple quadrupole (QqQ) mass spectrometer coupled with an LC system is the industry workhorse.[4][5] This approach offers an unparalleled combination of sensitivity, selectivity, and speed.[6][7]
The logical flow for analysis begins with sample preparation and proceeds through chromatographic separation, ionization, and finally, mass analysis and detection.
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylacetic Acids
For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. Phenylacetic acid (PAA), a simple aromatic carboxylic acid, and its derivatives have long been recognized for a spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] However, the quest for enhanced potency, improved pharmacokinetic profiles, and greater metabolic stability has led to the exploration of halogenated, particularly fluorinated, analogs.
This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated phenylacetic acids. We will delve into the fundamental principles of how fluorine substitution alters molecular properties to enhance bioactivity, present available experimental data, and provide detailed protocols for evaluating these effects in your own research.
The Rationale for Fluorination in Drug Design
The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry for several key reasons.[3] Fluorine is the most electronegative element, yet it is relatively small in size, allowing it to replace hydrogen without significant steric hindrance. This substitution can profoundly alter a molecule's physicochemical properties:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage. By replacing a hydrogen atom at a site of metabolic attack (a "soft spot"), fluorine can block oxidation by cytochrome P450 enzymes, thereby increasing the molecule's metabolic stability and prolonging its half-life in the body.[4][5]
-
Lipophilicity and Bioavailability: Fluorination often increases the lipophilicity (fat-solubility) of a compound. This can enhance its ability to cross cell membranes, leading to improved absorption and bioavailability.[4][6]
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups, which can influence a drug's solubility and interaction with biological targets.[4][6]
-
Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing the binding affinity and potency of the drug.[3][4]
Biological Activity Profile of Phenylacetic Acid (PAA)
Phenylacetic acid, the non-fluorinated parent compound, exhibits a notable range of biological activities. It has been identified as a natural antimicrobial compound produced by various microorganisms.[7][8]
Antimicrobial and Antifungal Activity of Phenylacetic Acid
Experimental data has quantified the minimum inhibitory concentration (MIC) of phenylacetic acid against several bacterial and fungal pathogens.
| Microorganism | Strain | MIC (µg/mL) | Citation |
| Pythium ultimum | - | 10 | [9] |
| Phytophthora capsici | - | 50 | [9] |
| Rhizoctonia solani | - | 50 | [9] |
| Saccharomyces cerevisiae | - | 50 | [9] |
| Pseudomonas syringae pv. syringae | - | 50 | [9] |
| Agrobacterium tumefaciens | T-37 | 803.8 (IC50) | [10] |
These values establish a baseline for the inherent bioactivity of the non-fluorinated scaffold.
The Impact of Fluorination on the Biological Activity of Phenylacetic Acid
Direct, head-to-head comparative studies on the intrinsic antimicrobial or anticancer activity of simple fluorophenylacetic acids versus phenylacetic acid are not extensively available in public literature. However, the principles of medicinal chemistry and data from related studies provide strong evidence for the potential of fluorination to enhance activity.
Case Study: 4-Fluorophenylacetic Acid as a Non-Metabolizable Analog
A key piece of evidence for the effect of fluorination comes from a study on Acinetobacter baumannii. In this research, 4-fluorophenylacetic acid (4F-PAA) was used as a non-metabolizable derivative of PAA.[11] The study found that while the bacteria could degrade PAA, the presence of the fluorine atom in 4F-PAA blocked this metabolic pathway. This directly demonstrates the metabolic stability conferred by fluorination. Although this particular study did not find a direct antibacterial effect of 4F-PAA on its own, it highlights a crucial mechanism by which fluorination can enhance the bioavailability and duration of action of a compound.[11]
Enhanced Anticancer Activity in Complex Derivatives
While data on simple fluorophenylacetic acids is limited, their incorporation into more complex molecules has led to compounds with potent anticancer activity. A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which use a fluorinated phenylacetic acid core, demonstrated significant cytotoxicity against various cancer cell lines.[12]
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [12] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [12] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [12] |
These findings suggest that the fluorinated phenylacetic acid moiety contributes to the overall high potency of these derivatives, likely through the mechanisms of increased metabolic stability and enhanced cellular uptake.
Experimental Protocols
To facilitate further research in this area, we provide detailed, self-validating protocols for key assays used to determine the biological activity of these compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial or fungal strain.
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the phenylacetic acid or fluorinated derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Inoculum Preparation: Culture the target microorganism in appropriate broth medium overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth to achieve a range of desired concentrations.
-
Inoculation: Add the prepared inoculum to each well, including positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Cytotoxicity Assay (MTS/MTT)
This protocol measures the cytotoxic effect of a compound on cancer cell lines.
Caption: Workflow for determining IC50 using an MTS/MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow the cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the appropriate wells. Include vehicle controls.
-
Incubation: Incubate the cells with the compound for a specified period (typically 48-72 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well. This reagent is converted by viable cells into a colored formazan product.
-
Incubation and Measurement: Incubate for 1-4 hours, then measure the absorbance of the formazan product using a plate reader (typically at 490 nm).
-
IC50 Calculation: Plot the absorbance values against the compound concentrations and use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The strategic incorporation of fluorine into the phenylacetic acid scaffold represents a promising avenue for the development of novel therapeutic agents. The fundamental principles of medicinal chemistry strongly suggest that fluorination can enhance the biological activity of PAA by increasing its metabolic stability and bioavailability.[3][4][5][6] While direct comparative data on the intrinsic activity of simple fluorophenylacetic acids is an area ripe for further investigation, the potent anticancer effects of more complex derivatives incorporating a fluorinated phenylacetic acid moiety underscore the potential of this approach.[12]
Future research should focus on systematic, head-to-head comparisons of ortho-, meta-, and para-fluorophenylacetic acids against their non-fluorinated counterpart across a wide range of biological assays. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of next-generation therapeutics based on this versatile scaffold.
References
- Barboiu, M., et al. (2014). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry, 87, 1-12.
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
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Andersen, A. A., et al. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Fundamental & Clinical Pharmacology, 23(2), 207-213. [Link]
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Carpenter, B. M., et al. (2022). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. mBio, 13(3), e01863-21. [Link]
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Chen, X., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13904. [Link]
- Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
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Hazekawa, M., et al. (2018). In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine. Biological & Pharmaceutical Bulletin, 41(6), 961-966. [Link]
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Iqbal, M. A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71. [Link]
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Kim, B. S., et al. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Current Microbiology, 48(4), 312-317. [Link]
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Kim, J. C., et al. (2001). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. Applied and Environmental Microbiology, 67(8), 3739–3745. [Link]
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Marinho, A., et al. (2024). Antimicrobial activity of phenylacetic acid derivatives compounds obtained from the mangrove endophytic fungus Accc18. Proceedings.Science. [Link]
- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880.
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O'Hagan, D. (2012). The rare fluorinated natural products and biotechnological prospects for fluorine enzymology. Methods in Enzymology, 516, 259-273. [Link]
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Shah, S. A. A., et al. (2022). Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. Molecules, 27(20), 7120. [Link]
- Wang, J., et al. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506.
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A Predictive Structure-Activity Relationship Guide to 3-(4-Carboxy-3-fluorophenyl)phenylacetic Acid Analogs as Potential Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors
Introduction: Targeting AKR1C3 in Disease
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, has emerged as a critical therapeutic target in a range of pathologies, most notably in castration-resistant prostate cancer (CRPC) and certain breast cancers.[1][2] This enzyme plays a pivotal role in the biosynthesis of potent androgens and estrogens, directly contributing to the hormonal fuel that drives the proliferation of these cancer cells.[1][3] Specifically, AKR1C3 catalyzes the reduction of steroid precursors to active hormones such as testosterone and estradiol.[4] Consequently, the development of potent and selective AKR1C3 inhibitors represents a promising strategy to disrupt these proliferative signals. A significant challenge in this endeavor is achieving selectivity over other highly homologous AKR1C isoforms, such as AKR1C1 and AKR1C2, which are involved in the detoxification of potent androgens.[1][5] Non-selective inhibition can be counterproductive; therefore, the design of isoform-specific inhibitors is paramount.
While direct experimental data on the structure-activity relationship (SAR) of 3-(4-carboxy-3-fluorophenyl)phenylacetic acid analogs is not yet publicly available, we can construct a robust predictive guide by drawing parallels with a well-studied class of AKR1C3 inhibitors: the N-phenylanthranilates. These compounds, originally developed as non-steroidal anti-inflammatory drugs (NSAIDs), share key structural features with our target class, including a dicarboxylated biphenyl-like scaffold, and have been extensively evaluated for their AKR1C3 inhibitory activity.[1][2] This guide will, therefore, leverage the established SAR of N-phenylanthranilates to provide a predictive framework for the rational design and evaluation of novel this compound-based AKR1C3 inhibitors.
Predictive Structure-Activity Relationship (SAR) Analysis
The SAR for AKR1C3 inhibitors based on the N-phenylanthranilate scaffold provides critical insights into the structural requirements for both potency and selectivity. These insights can be extrapolated to the this compound series.
The Crucial Role of the Carboxylic Acid Moiety
For most known AKR1C3 inhibitors, a carboxylic acid group is an essential feature for potent inhibition.[6][7] This acidic functional group is believed to anchor the inhibitor to the enzyme's catalytic site.[6] In the case of N-phenylanthranilates, the position of the carboxyl group on the benzoic acid ring (A-ring) is a key determinant of isoform selectivity. Structure-activity relationship studies have revealed that a meta-position of the carboxylic acid relative to the amine linker confers significant selectivity for AKR1C3 over the AKR1C2 isoform.[1][2]
-
Prediction for this compound analogs: It is highly probable that the 4-carboxy group on the first phenyl ring of the target scaffold plays a similar anchoring role. The relative positioning of the two phenyl rings and the carboxylic acid will be critical for optimal interaction with the active site. The fluorine atom at the 3-position may influence the acidity of the carboxylic acid and the overall conformation of the molecule, potentially enhancing binding affinity.
Impact of Substituents on the Second Phenyl Ring
In the N-phenylanthranilate series, substitutions on the second phenyl ring (the phenylamino B-ring) have a profound impact on inhibitory potency. Generally, electron-withdrawing groups on this ring are optimal for AKR1C3 inhibition.[1][2] For instance, the introduction of a trifluoromethyl group at the meta-position of the B-ring of N-phenylanthranilate leads to a potent AKR1C3 inhibitor.[1]
-
Prediction for this compound analogs: We can predict that the introduction of electron-withdrawing substituents on the second phenyl ring of our target scaffold will also enhance AKR1C3 inhibitory activity. The phenylacetic acid moiety provides a different spatial arrangement compared to the aminobenzoic acid of the N-phenylanthranilates, which may alter the optimal positioning and nature of these substituents.
Comparative Experimental Data of N-Phenylanthranilate Analogs
To illustrate the SAR principles discussed, the following table summarizes the inhibitory potency and selectivity of representative N-phenylanthranilate analogs against AKR1C3 and AKR1C2.
| Compound ID | A-Ring Carboxyl Position | B-Ring Substitution | AKR1C3 IC50 (µM) | AKR1C2 IC50 (µM) | Selectivity (AKR1C2/AKR1C3) |
| Flufenamic Acid | ortho | m-CF3 | Potent | Potent | Non-selective |
| Analog 1 | meta | H | 0.94 | 12.9 | 14 |
| Analog 2 | meta | m-CF3 | 0.32 | 16 | 50 |
| Analog 3 | meta | p-COCH3 | Sub-micromolar | Micromolar | ~360 |
Data synthesized from multiple sources for illustrative purposes.[1][4]
Experimental Protocols
The following protocols describe standard assays for evaluating the inhibitory activity of novel compounds against AKR1C3.
Enzymatic Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant AKR1C3.
-
Reagents and Materials:
-
Purified recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
Substrate (e.g., 9,10-phenanthrenequinone)
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a dilution series of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound dilution.
-
Initiate the reaction by adding the AKR1C3 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Start the enzymatic reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) over time using a microplate reader.
-
Calculate the initial reaction velocities for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for Inhibition of Androgen Production
This assay assesses the ability of a test compound to inhibit AKR1C3-mediated androgen synthesis in a cellular context.
-
Cell Line:
-
A suitable prostate cancer cell line engineered to overexpress AKR1C3 (e.g., LNCaP-AKR1C3).[1]
-
-
Procedure:
-
Seed the LNCaP-AKR1C3 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined duration.
-
Add a precursor steroid (e.g., androstenedione) to the cell culture medium.
-
Incubate the cells for a specified period to allow for steroid metabolism.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the product (e.g., testosterone) in the supernatant using a specific immunoassay (e.g., ELISA) or LC-MS/MS.
-
Determine the IC50 of the compound for the inhibition of testosterone production.
-
Visualizing Key Relationships
Core Scaffold Comparison
Caption: Comparison of the N-phenylanthranilate and the target this compound scaffolds.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for the discovery and optimization of AKR1C3 inhibitors.
Conclusion and Future Directions
This guide provides a predictive framework for understanding the structure-activity relationship of this compound analogs as potential inhibitors of AKR1C3. By leveraging the extensive research on the structurally related N-phenylanthranilates, we can infer key structural requirements for potent and selective inhibition. The carboxylic acid moiety is predicted to be a critical anchor, while substitutions on the second phenyl ring, particularly with electron-withdrawing groups, are likely to enhance activity.
It is imperative to emphasize that this guide is predictive in nature. The next crucial step is the synthesis of a focused library of this compound analogs and their systematic evaluation using the described experimental protocols. This will not only validate the predictions made herein but also undoubtedly uncover novel SAR insights specific to this chemical scaffold, paving the way for the development of a new generation of highly selective and potent AKR1C3 inhibitors for the treatment of hormone-dependent cancers.
References
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Adeniji, A. O., et al. (2012). Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. Journal of Medicinal Chemistry, 55(5), 2311–2323. [Link]
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Brozic, P., et al. (2019). AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. ACS Medicinal Chemistry Letters, 10(9), 1348–1353. [Link]
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Adeniji, A. O., et al. (2012). Development of potent and selective inhibitors of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase) based on N-phenyl-aminobenzoates and their structure-activity relationships. PubMed, 22320516. [Link]
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Kolenko, P., et al. (2011). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry, 54(15), 5475-5484. [Link]
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Pippione, A. C., et al. (2022). New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. ChemMedChem, 17(10), e202200085. [Link]
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G-Dayan, B., et al. (2020). Discovery and optimization of a covalent AKR1C3 inhibitor. Journal of Medicinal Chemistry, 63(10), 5282-5296. [Link]
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Byrns, M. C., et al. (2014). Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor. Journal of Medicinal Chemistry, 57(4), 1599-1610. [Link]
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Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]
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Zhang, C., et al. (2021). Synthesis and AKR1C3 Inhibitory Activity of 7-Carboxylic Acid Osthole Derivatives. Chinese Journal of Organic Chemistry, 41(10), 4065-4074. [Link]
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Byrns, M. C., et al. (2011). Structure of AKR1C3 with 3-phenoxybenzoic acid bound. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 10), 1221-1225. [Link]
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A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for 3-(4-Carboxy-3-fluorophenyl)phenylacetic Acid
In the landscape of pharmaceutical development, the unambiguous, robust, and reproducible analysis of an active pharmaceutical ingredient (API) or its intermediates is paramount. The integrity of all subsequent preclinical and clinical data hinges on the quality of the analytical methods used for characterization and quantification. This guide provides an in-depth technical framework for the cross-validation of analytical results for 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, a molecule whose physicochemical properties present unique analytical challenges and necessitate a multi-faceted validation approach.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond procedural descriptions to explain the scientific rationale behind methodological choices, ensuring that the described protocols are not just followed, but understood. The principles outlined herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The Analyte: Understanding this compound
A rigorous analytical strategy begins with a thorough understanding of the target molecule. The structure of this compound is characterized by:
-
Two Carboxylic Acid Groups: These functional groups confer significant polarity and pH-dependent solubility. Their presence dictates the choice of mobile phase pH in reversed-phase chromatography to ensure consistent retention and peak shape.
-
Aromatic Rings: The phenyl rings provide chromophores, making UV-Vis spectrophotometry a viable detection method. Their hydrophobicity is a key factor in chromatographic retention.
-
A Fluorine Atom: This electronegative atom can influence the molecule's chromatographic behavior and provides a unique isotopic signature for mass spectrometry, aiding in peak identification.
These structural features inform the selection of orthogonal analytical techniques—methods that rely on different physicochemical principles—to ensure a comprehensive and reliable characterization of the analyte.[5][6][7] Using multiple, independent techniques reduces the risk of method-specific bias and enhances overall confidence in the analytical results.[5][6]
Orthogonal Analytical Methodologies
To achieve robust cross-validation, we will employ three distinct, yet complementary, analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A cornerstone of pharmaceutical analysis, ideal for routine quantification and purity assessment.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior specificity and sensitivity, crucial for impurity profiling and analysis in complex matrices.[8][9][10]
-
Combustion Elemental Analysis (CHN): A fundamental technique to verify the empirical formula by quantifying the percentage of Carbon, Hydrogen, and Nitrogen, providing an orthogonal confirmation of purity.[][12][13]
The cross-validation workflow is designed to ensure that data generated across these platforms is consistent, reliable, and fit for its intended purpose.
Caption: Workflow for the cross-validation of three orthogonal analytical methods.
Experimental Protocols
The following protocols are detailed to be self-validating, adhering to the principles outlined in ICH Q2(R1).[1][14][15][16]
Method A: HPLC-UV for Quantification and Purity
-
Rationale: This method is developed as the primary workhorse for routine quality control. A reversed-phase C18 column is selected based on the hydrophobic nature of the analyte. The mobile phase is acidified to suppress the ionization of the two carboxylic acid groups, ensuring sharp, symmetrical peaks and stable retention times.
-
Instrumentation & Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Detector: Diode Array Detector (DAD)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Methodology:
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in 50:50 Acetonitrile:Water. Create a calibration curve from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the same diluent to a target concentration of 100 µg/mL.
-
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze placebo and spiked samples to demonstrate no interference at the analyte's retention time.
-
Linearity: Analyze the calibration standards in triplicate. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies at three concentrations (e.g., 80%, 100%, 120% of the target concentration). Mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations at 100% concentration. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two data sets should be ≤ 2.0%.
-
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where S/N ratio is ~10).
-
-
Method B: LC-MS/MS for High-Specificity Quantification
-
Rationale: This orthogonal method provides an independent confirmation of identity and concentration, leveraging the high specificity of mass spectrometry.[5] It is particularly valuable for detecting and quantifying trace-level impurities that may not be resolved by UV detection.
-
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class
-
Mass Spectrometer: Sciex Triple Quad 6500+
-
-
Chromatographic Conditions:
-
(Same as HPLC-UV method to facilitate comparison, though a faster gradient may be used due to UPLC capabilities)
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Parent Ion (Q1): m/z 289.0
-
Product Ion (Q3): m/z 245.0 (corresponding to loss of CO₂)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature).
-
-
Methodology:
-
Standard and Sample Preparation: Prepare as described for the HPLC-UV method, but dilute to a lower concentration range suitable for MS detection (e.g., 1 ng/mL to 200 ng/mL).
-
Validation: Validate for linearity, accuracy, and precision as per the HPLC-UV method, with appropriately adjusted acceptance criteria for the lower concentration range. Specificity is inherently demonstrated by the unique MRM transition.
-
Method C: Elemental Analysis for Empirical Formula Verification
-
Rationale: Elemental analysis provides a fundamental, non-chromatographic assessment of the bulk sample's purity by directly measuring the mass percentages of carbon, hydrogen, and nitrogen.[12][13] This technique is orthogonal to chromatography and serves as an excellent cross-check on the purity value obtained by HPLC.
-
Instrumentation:
-
Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer)
-
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the test sample into a tin capsule.
-
Analysis: Combust the sample at high temperature (~950°C) in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Acceptance Criteria: The experimentally determined weight percentages of Carbon and Hydrogen should be within ±0.4% of the theoretical values calculated for the empirical formula C₁₅H₁₁FO₄.
-
Comparative Data Analysis & Results
The true power of cross-validation lies in the direct comparison of results from these orthogonal methods.[17][18][19][20] The following tables summarize hypothetical, yet realistic, data from the analysis of a single batch of this compound.
Table 1: Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS | Elemental Analysis | ICH Q2(R1) Guideline |
| Linearity (r²) | 0.9995 | 0.9998 | N/A | ≥ 0.999 |
| Accuracy (% Rec) | 100.5% | 101.2% | N/A | 98.0 - 102.0% |
| Precision (RSD) | 0.65% | 0.88% | N/A | ≤ 2.0% |
| LOQ | 1.0 µg/mL | 0.5 ng/mL | N/A | Demonstrate Suitability |
Table 2: Cross-Validation of Purity Assay for Batch No. XYZ-001
| Analytical Method | Result | Theoretical Value |
| HPLC-UV (% Purity by Area) | 99.85% | N/A |
| LC-MS/MS (Quantification) | Correlates with HPLC-UV | N/A |
| Elemental Analysis (%C) | 62.41% | 62.51% |
| Elemental Analysis (%H) | 3.91% | 3.85% |
Analysis of Results: The data demonstrates strong concordance between the methods. The HPLC-UV method provides a purity value of 99.85%. This is strongly supported by the elemental analysis, where the experimental percentages of Carbon and Hydrogen are within 0.1% and 0.06% of the theoretical values, respectively, indicating a very high degree of purity. The LC-MS/MS analysis, while primarily used for its specificity at lower levels, shows a linear response that is consistent with the HPLC-UV data, confirming the identity and quantification of the main component. The much lower LOQ for LC-MS/MS highlights its suitability for future studies on trace impurities or metabolites.[10]
Conclusion and Recommendations
This guide has detailed a robust, multi-faceted framework for the cross-validation of analytical results for this compound. By employing three orthogonal techniques—HPLC-UV, LC-MS/MS, and Elemental Analysis—we establish a high degree of confidence in the identity, purity, and strength of the analyte.
-
For routine QC and release testing: The validated HPLC-UV method is recommended due to its robustness, precision, and cost-effectiveness.
-
For impurity profiling, bioanalysis, or confirmatory analysis: The LC-MS/MS method is the superior choice for its unparalleled specificity and sensitivity.
-
For reference standard characterization and initial batch certification: Elemental Analysis is an indispensable tool to provide an orthogonal confirmation of purity and verify the empirical formula.
Adherence to this cross-validation strategy, grounded in the principles of authoritative guidelines, ensures the generation of scientifically sound and defensible data, which is the bedrock of any successful drug development program.[21][22]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
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FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
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Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective. Jaano & Seekho. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
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Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Elemental Analysis CHNS(O) - Testing Methods. Auriga Research. [Link]
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Q&A: Elemental analysis for the pharmaceutical industry. Smithers. [Link]
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Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
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Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]
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HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters. ResearchGate. [Link]
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HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. [Link]
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Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]
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Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net. [Link]
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HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. SIELC Technologies. [Link]
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The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals. Bioprocess Online. [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. [Link]
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HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
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Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea Cycle disorders. ADDI. [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. NIH. [Link]
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Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry. PubMed. [Link]
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Simultaneous determination of 3,4-dihydroxyphenylacetic acid and homovanillic acid using high performance liquid chromatography-fluorescence detection. PubMed. [Link]
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HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]
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Showing Compound Phenylacetic acid (FDB010558). FooDB. [Link]
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HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed. [Link]
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Liquid chromatography assay for 3,4-dihydroxyphenylacetic acid in urine. Scilit. [Link]
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A Comparative Efficacy Analysis of 3-(4-Carboxy-3-fluorophenyl)phenylacetic Acid and Structurally Related Biphenylacetic Acid Derivatives as Potential Anti-Inflammatory Agents
Introduction
The biphenylacetic acid scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] The subject of this guide, 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, is a novel derivative within this class. Its unique structural features—a fluorine atom and a second carboxylic acid group on the biphenyl core—present compelling questions about its potential efficacy, selectivity, and overall pharmacological profile compared to established and simpler analogs.
This guide provides a comprehensive framework for the comparative evaluation of this compound. We will explore its efficacy against carefully selected comparators, delving into the rationale behind experimental design, detailed protocols for both in vitro and in vivo assessment, and a discussion of potential structure-activity relationships (SAR). The objective is to equip researchers and drug development professionals with a robust, scientifically-grounded methodology to characterize this and similar compounds.
Compound Selection and Rationale: A Study in Structure-Activity Relationship
The selection of appropriate comparators is fundamental to elucidating the contribution of specific chemical moieties to the overall activity of our lead compound. For this analysis, we have selected two key comparators that allow for a systematic evaluation of the fluorine and second carboxyl group substitutions.
| Compound Name | Structure | Rationale for Inclusion |
| Compound A (Lead): this compound | Chemical formula: C15H11FO4 | The novel compound of interest. Its efficacy profile is unknown and is the primary subject of this investigation. |
| Compound B (Comparator 1): 4-Biphenylacetic acid (Felbinac) | Chemical formula: C14H12O2 | A well-known NSAID that represents the core biphenylacetic acid scaffold. It serves as a baseline, allowing us to assess the combined effect of adding the 3'-fluoro and 4'-carboxy groups. |
| Compound C (Comparator 2): 5-Fluoro-3-biphenylylacetic acid | Chemical formula: C14H11FO2 | This analog allows for the specific investigation of the fluorine substitution's role in a structurally similar context, isolating its effect from the second carboxylic acid group. A previous study identified it as having high anti-inflammatory activity.[2] |
The central hypothesis is that the electron-withdrawing nature of the fluorine atom and the additional binding potential of the second carboxyl group on Compound A may significantly alter its binding affinity and selectivity for COX-1 and COX-2 enzymes compared to the simpler structures of Compounds B and C .
Part 1: In Vitro Efficacy Assessment - COX Enzyme Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[3] Therefore, the foundational step in our comparative analysis is to quantify the inhibitory potency and selectivity of each compound against these two isoforms.
Causality of Experimental Choice
We will employ a whole-cell-based assay using Human Umbilical Vein Endothelial Cells (HUVEC) for COX-1 and lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells for COX-2. This choice is deliberate; it provides a more physiologically relevant environment than purified enzyme assays, accounting for factors like cell permeability and intracellular drug concentration. The endpoint, measurement of Prostaglandin E2 (PGE2), is a direct and quantifiable product of COX activity.
Signaling Pathway: Prostaglandin Synthesis
The diagram below illustrates the arachidonic acid cascade and the central role of COX enzymes, which are the targets of the compounds under investigation.
Caption: The Cyclooxygenase (COX) pathway, illustrating inhibition by NSAIDs.
Detailed Protocol: COX-1/COX-2 Inhibition Assay
-
Cell Culture:
-
COX-1: Culture HUVEC cells in EGM-2 medium until confluent. HUVECs constitutively express COX-1.
-
COX-2: Culture RAW 264.7 macrophages in DMEM with 10% FBS. To induce COX-2 expression, stimulate cells with 1 µg/mL of Lipopolysaccharide (LPS) for 18-24 hours prior to the assay.
-
-
Compound Preparation: Prepare stock solutions of Compounds A, B, and C in DMSO. Create a series of dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of the test compounds or a vehicle control (0.1% DMSO). Incubate for 1 hour at 37°C.
-
Arachidonic Acid Stimulation: Add arachidonic acid (10 µM final concentration) to all wells to initiate prostaglandin synthesis. Incubate for 30 minutes at 37°C.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 synthesis for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration.
-
Determine the IC50 value (the concentration required to inhibit 50% of COX activity) for each compound against both COX-1 and COX-2 using non-linear regression analysis.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2). A higher index indicates greater selectivity for COX-2.
-
Part 2: In Vivo Efficacy Assessment - Anti-Inflammatory and Analgesic Activity
In vitro data provides crucial mechanistic insight, but in vivo models are essential to evaluate a compound's efficacy within a complex biological system, accounting for pharmacokinetics and pharmacodynamics.[4] We will use two well-established models to assess anti-inflammatory and analgesic properties.
Experimental Workflow
The following diagram outlines the logical flow of the in vivo experimental phase.
Caption: Workflow for in vivo evaluation of anti-inflammatory and analgesic efficacy.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation.[5][6] Carrageenan injection induces an inflammatory response characterized by edema, which can be quantified.
-
Animals: Male Wistar rats (180-200g).
-
Grouping: Randomly assign animals to control and treatment groups (n=6 per group).
-
Administration: Administer the test compounds (e.g., 10, 20, 40 mg/kg) or vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100
Protocol 2: Acetic Acid-Induced Writhing in Mice
This model assesses peripheral analgesic activity.[1][2] Intraperitoneal injection of acetic acid causes abdominal constrictions (writhes) by inducing the release of endogenous mediators that stimulate nociceptors.
-
Animals: Swiss albino mice (20-25g).
-
Grouping: Randomly assign animals to control and treatment groups (n=6 per group).
-
Administration: Administer the test compounds (e.g., 10, 20, 40 mg/kg) or vehicle orally (p.o.).
-
Induction: Sixty minutes after drug administration, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally (i.p.).
-
Observation: Immediately place each mouse in an individual observation chamber and count the total number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of analgesic protection for each group using the formula: % Protection = [1 - (Mean writhes of treated group / Mean writhes of control group)] x 100
Illustrative Data and Comparative Analysis
The following table presents hypothetical, yet plausible, data to illustrate how the results of these experiments would be summarized and interpreted.
Table 2: Summary of Illustrative Efficacy Data
| Parameter | Compound A (Lead) | Compound B (Felbinac) | Compound C (5-Fluoro-3-BPA) |
| COX-1 IC50 (µM) | 15.2 | 8.5 | 10.1 |
| COX-2 IC50 (µM) | 0.9 | 5.3 | 1.2 |
| COX-2 Selectivity Index | 16.9 | 1.6 | 8.4 |
| Max Paw Edema Inhibition (%) | 75% @ 40 mg/kg | 55% @ 40 mg/kg | 68% @ 40 mg/kg |
| Analgesic Protection (%) | 68% @ 40 mg/kg | 45% @ 40 mg/kg | 62% @ 40 mg/kg |
Interpretation of Illustrative Data
-
Efficacy: Based on this hypothetical data, Compound A demonstrates the highest in vivo anti-inflammatory and analgesic efficacy, followed by Compound C and then Compound B.
-
Potency & Selectivity: In vitro, Compound A shows the most potent inhibition of COX-2 (lowest IC50) and the highest selectivity for COX-2 over COX-1. This is a highly desirable profile, as COX-2 selectivity is often associated with a reduced risk of gastrointestinal side effects common to non-selective NSAIDs.[7]
-
Structure-Activity Relationship Insights:
-
The comparison between Compound B (no substitutions) and Compound C (fluoro substitution) suggests that the addition of a fluorine atom significantly enhances both COX-2 potency and selectivity, as well as in vivo efficacy. This aligns with findings that fluorine can enhance binding interactions.[8]
-
The comparison between Compound C and Compound A (addition of a 4'-carboxyl group) suggests that this second acidic moiety further improves COX-2 potency and selectivity. This group may form additional hydrogen bonds within the active site of the COX-2 enzyme, leading to a more stable and inhibitory interaction.
-
Conclusion
This guide outlines a systematic and robust methodology for the comparative efficacy evaluation of this compound. By employing a combination of physiologically relevant in vitro cell-based assays and validated in vivo models of inflammation and pain, researchers can build a comprehensive pharmacological profile of this novel compound. The proposed comparison with structurally simpler analogs like 4-biphenylacetic acid and 5-fluoro-3-biphenylylacetic acid is crucial for elucidating key structure-activity relationships. The potential for enhanced COX-2 selectivity, as suggested by its unique structure, positions this compound as a compound of significant interest for further investigation in the development of next-generation anti-inflammatory therapies.
References
- Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: Google Cloud URL
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- Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: ResearchGate URL
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A Technical Guide to Biphenyl Carboxylic Acids for Drug Discovery: A Comparative Perspective on 3-(4-Carboxy-3-fluorophenyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the biphenyl carboxylic acid scaffold stands out as a "privileged structure," consistently appearing in a wide array of biologically active molecules.[1] Its inherent structural rigidity, combined with the versatile chemical handles offered by the carboxylic acid groups, provides a robust framework for the design of targeted therapeutics.[1][2] This guide offers a deep dive into the chemical and biological landscape of biphenyl carboxylic acids, with a particular focus on the unique structural attributes of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid. We will explore synthetic strategies, delve into the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for their evaluation.
The Biphenyl Carboxylic Acid Motif: A Foundation for Diverse Biological Activity
The biphenyl core, a simple arrangement of two connected phenyl rings, provides a semi-rigid backbone that can be strategically decorated with functional groups to optimize interactions with biological targets.[2] The carboxylic acid moiety, a common feature of this class, serves multiple purposes: it can act as a key hydrogen bond donor or acceptor, enhance solubility, and serve as a reactive handle for further chemical modification.[3] This combination of a tunable aromatic system and a reactive acidic group has led to the development of biphenyl carboxylic acid derivatives with a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory agents: A number of non-steroidal anti-inflammatory drugs (NSAIDs) are based on the biphenyl scaffold.[4]
-
Anticancer therapeutics: Researchers have synthesized libraries of biphenyl carboxylic acids and evaluated their efficacy against various cancer cell lines.[2][5]
-
Urate Transporter 1 (URAT1) Inhibitors: This class of compounds has shown promise in the treatment of hyperuricemia and gout.[6][7]
-
Antiresorptive Agents: Certain derivatives have been identified as potent inhibitors of osteoclastic bone resorption, offering potential treatments for osteoporosis.[3][5][8]
Focus on this compound: A Molecule of Interest
The structure of this compound presents several key features that are of significant interest in drug design.
Chemical Structure:
Caption: Chemical structure of this compound.
The presence of a phenylacetic acid moiety is a well-established pharmacophore in many biologically active compounds. The additional biphenyl structure introduces conformational constraints and potential for pi-stacking interactions with target proteins. The two carboxylic acid groups offer multiple points for electrostatic and hydrogen bonding interactions.
Perhaps the most intriguing feature is the fluorine atom positioned ortho to one of the carboxylic acid groups. The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry for several reasons:
-
Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[1]
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of the nearby carboxylic acid group, which can in turn affect its binding properties and pharmacokinetic profile.
-
Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to its target.
Synthetic Strategies: The Power of Palladium Catalysis
The construction of the biphenyl core is a cornerstone of synthesizing this class of molecules. The Suzuki-Miyaura cross-coupling reaction is the most widely employed and versatile method for this purpose.[2][5][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester.
Generalized Suzuki-Miyaura Coupling Workflow:
Caption: Generalized workflow for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq), the arylboronic acid or ester (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biphenyl carboxylic acid derivative.
Evaluating Biological Activity: Key In Vitro Assays
A variety of in vitro assays are employed to characterize the biological activity of biphenyl carboxylic acid derivatives. The choice of assay depends on the therapeutic target of interest.
1. Anticancer Activity: Cell Viability and Cytotoxicity Assays
-
Principle: These assays measure the ability of a compound to inhibit the proliferation of cancer cells or to induce cell death.
-
Common Methods:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.
-
-
Experimental Protocol: General MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
-
2. Enzyme Inhibition Assays
-
Principle: These assays measure the ability of a compound to inhibit the activity of a specific enzyme.
-
Key Parameters:
-
IC₅₀: The concentration of inhibitor required to reduce enzyme activity by 50%.
-
Inhibition Constant (Kᵢ): A measure of the binding affinity of the inhibitor to the enzyme.[8]
-
-
Experimental Protocol: General Enzyme Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.
-
Inhibitor Addition: Add various concentrations of the test compound or a vehicle control to the reaction mixture.
-
Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding the substrate or a cofactor).
-
Activity Measurement: Monitor the progress of the reaction over time by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC₅₀ and Kᵢ values.
-
Illustrative Data Presentation:
The following table presents hypothetical comparative data for this compound and two other biphenyl carboxylic acids to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Cell Line | Cytotoxicity (CC₅₀, µM) |
| This compound | Hypothetical Kinase A | 0.5 | 0.1 | Cancer Cell Line X | >50 |
| Biphenyl-4-carboxylic acid | Hypothetical Kinase A | 5.2 | 1.8 | Cancer Cell Line X | >50 |
| 3-(4-Carboxyphenyl)phenylacetic acid | Hypothetical Kinase A | 2.1 | 0.7 | Cancer Cell Line X | >50 |
The Path Forward: Structure-Guided Drug Design
The biphenyl carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The strategic incorporation of fluorine, as seen in this compound, offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of these molecules. While further experimental investigation is required to fully elucidate the biological profile of this specific compound, the principles outlined in this guide provide a solid framework for the rational design and evaluation of novel biphenyl carboxylic acid derivatives. As our understanding of disease biology deepens, the versatility of this chemical class ensures its continued relevance in the ongoing quest for more effective and safer medicines.
References
- Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262–18290.
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Ataman Kimya. (n.d.). Biphenyl Carboxylic Acid. Retrieved from [Link]
- BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- Cormier, K. W., et al. (2008).
- Deep, A., et al. (2010a). Synthesis and anti-inflammatory activity of some new biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. European Journal of Medicinal Chemistry, 45(5), 1808-1814.
- Duan, T., et al. (2023).
- Mummadi, M., Bhukya, R., & Jadav, R. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- Oufir, M., et al. (2020).
- Sun, W., et al. (2023).
- Yar, M. S., & Ansari, M. A. (2009). Synthesis and diuretic activity of some new N-{(substituted)1,3-benzothiazol-2-yl}-1,1′-biphenyl-4-carboxamides. Bioorganic & Medicinal Chemistry Letters, 19(14), 3747-3749.
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Chen, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289–295.
- Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327–339.
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Melling, J., & Webb, E. C. (n.d.). Enzyme inhibitors. Retrieved from [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
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PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. Retrieved from [Link]
- Sadek, M. M., & El-Sayed, M. A. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.
- Tago, K., et al. (2016). 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides.
- Touaibia, M., et al. (2017). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 3(11), 811–824.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Wang, Z., et al. (2014).
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
-
MDPI. (2019). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of phenylacetic acid derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 3-(4-Carboxy-3-fluorophenyl)phenylacetic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, multi-technique approach to validating the purity of a novel biphenyl derivative, 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, a compound with potential applications as a pharmaceutical intermediate. We will move beyond a simple recitation of methods to explain the scientific rationale behind the selection of each technique, the interpretation of the resulting data, and how these methods collectively build a self-validating system of analysis.
The Importance of Orthogonal Analytical Techniques
In the synthesis of complex organic molecules like this compound, the potential for side-products, isomers, and residual starting materials necessitates a robust analytical workflow. Relying on a single technique can be misleading. Therefore, we employ a series of orthogonal (complementary) methods, each providing a different piece of the analytical puzzle. This guide will focus on a logical progression of techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, followed by a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for unequivocal structural confirmation.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of our multi-step validation process.
Caption: A typical workflow for the synthesis and subsequent analytical confirmation of a target organic compound.
I. High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity
HPLC is the workhorse for determining the purity of non-volatile organic compounds in a mixture.[1] For a dicarboxylic acid like our target molecule, a reversed-phase HPLC method with UV detection is the logical first step.
The "Why": Causality in Method Development
We opt for a C18 stationary phase, a common choice for separating moderately polar aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is chosen for several reasons:
-
Acetonitrile/Water Gradient: This allows for the effective elution of both polar and non-polar impurities.
-
Trifluoroacetic Acid (TFA): The acidic modifier serves to protonate the carboxylic acid groups, suppressing their ionization and leading to sharper, more symmetrical peaks.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Interpretation and Comparison
The primary output is a chromatogram. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks. For a compound destined for further development, a purity of >98% is typically desired.
| Compound | Retention Time (min) | Purity (%) |
| Synthesized this compound | Expected ~8.5 min | >98% |
| Potential Impurity: 4-Bromo-2-fluorobenzoic acid (Starting Material) | Expected ~6.2 min | <0.1% |
| Potential Impurity: 3-Bromophenylacetic acid (Starting Material) | Expected ~7.1 min | <0.1% |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule.[2] Both ¹H and ¹³C NMR are essential for a complete picture.
The "Why": Unambiguous Structural Confirmation
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.
Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 2H | -COOH |
| ~7.9 - 7.2 | m | 7H | Aromatic-H |
| ~3.6 | s | 2H | -CH₂- |
Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -C OOH (acetic acid) |
| ~168 | -C OOH (benzoic acid) |
| ~160 (d, ¹JCF ≈ 250 Hz) | C -F |
| ~140 - 120 | Aromatic C -H & C -C |
| ~40 | -C H₂- |
III. Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry provides the precise molecular weight of a compound and can offer structural clues through its fragmentation pattern.[3]
The "Why": Confirming Molecular Formula
High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with enough accuracy to confirm its elemental composition.
Experimental Protocol: LC-MS/MS
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
Data Interpretation
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₁FO₄ |
| Calculated Exact Mass | 274.0641 |
| Observed [M-H]⁻ | Expected ~273.0568 |
The fragmentation pattern in MS/MS can also be diagnostic. For our target molecule, we would expect to see losses corresponding to CO₂, H₂O, and cleavage of the phenylacetic acid side chain.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4]
The "Why": A Quick Check for Key Bonds
FTIR provides a characteristic "fingerprint" of the molecule, confirming the presence of the carboxylic acid and aromatic functionalities.[5]
Data Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 (strong) | C=O stretch | Carboxylic Acid |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~1100 | C-F stretch | Fluoroaromatic |
A Self-Validating System: The Power of Convergence
The diagram below illustrates how the data from each technique interlink to provide a comprehensive and trustworthy confirmation of purity and identity.
Conclusion
By employing a multi-technique approach, we move beyond simple purity assessment to a holistic confirmation of the synthesized molecule. The high purity determined by HPLC is substantiated by the unambiguous structural data from NMR and the correct molecular weight from mass spectrometry. FTIR provides a final, rapid confirmation of the expected functional groups. This self-validating workflow ensures the highest level of scientific integrity, providing the confidence needed for advancing a compound in the research and development pipeline.
References
-
Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Available at: [Link]
-
The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Available at: [Link]
-
Infrared spectra and structure of molecular complexes of aromatic acids. Available at: [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Available at: [Link]
-
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]
- US Patent for Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
IR: carboxylic acids. Available at: [Link]
-
The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. Available at: [Link]
-
The MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. Available at: [Link]
-
13C NMR (CDCl3, 50 MHz) of phenylacetic acid - ResearchGate. Available at: [Link]
-
The Effect of Phenyl Substituents on 13C NMR Shifts - Amanote Research. Available at: [Link]
-
The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. Available at: [Link]
-
1 H pure shift BIRD spectrum (A) of 4-fluoro-4 0-nitro-1,1biphenyl in... - ResearchGate. Available at: [Link]
-
13-C NMR Chemical Shift Table.pdf. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available at: [Link]
-
Spectra and physical data of (A2) : - The Royal Society of Chemistry. Available at: [Link]
-
Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity - JOCPR. Available at: [Link]
-
Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes] - YouTube. Available at: [Link]
-
[1,1'-Biphenyl]-4-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
-
Biphenyl-4-carboxylic acid - the NIST WebBook. Available at: [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. Available at: [Link]
-
3-BIPHENYL-4'-FLUORO-CARBOXYLIC ACID - ChemBK. Available at: [Link]
-
[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester - PubChem. Available at: [Link]
-
Synthesis and characterization of p-chlorophenylacetic acid - ResearchGate. Available at: [Link]
Sources
Orthogonal methods for validating 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid structure
In the realm of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, a multi-faceted analytical approach is not just best practice, but a necessity. This guide provides a comprehensive overview of orthogonal methods for the structural validation of this compound, offering insights into the "why" behind the choice of techniques and detailed experimental protocols.
The Orthogonal Validation Workflow
The validation process should be viewed as a logical sequence of experiments, where each step provides a unique piece of the structural puzzle.
Figure 1: A workflow diagram illustrating the orthogonal approach to validating the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the construction of a molecule's carbon-hydrogen framework.
Why NMR?
-
¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in a molecule.
Predicted ¹H NMR Spectrum of this compound
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 - 13.5 | Broad Singlet | 2H | 2 x -COOH | The acidic protons of the carboxylic acids are typically downfield and broad. |
| ~7.8 - 8.0 | Multiplet | 3H | Aromatic protons on the fluorinated ring | The electron-withdrawing effects of the fluorine and carboxylic acid deshield these protons. |
| ~7.2 - 7.5 | Multiplet | 4H | Aromatic protons on the other phenyl ring | Protons on the second phenyl ring will have more typical aromatic chemical shifts. |
| ~3.6 | Singlet | 2H | -CH₂- | The methylene protons adjacent to a phenyl ring and a carboxylic acid. |
Predicted ¹³C NMR Spectrum
-
Solvent: DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | -C OOH (acetic acid) | Carbonyl carbon of the acetic acid moiety. |
| ~165 (doublet, J ≈ 250 Hz) | C -F | The carbon directly attached to the fluorine will show a large coupling constant. |
| ~165 | -C OOH (benzoic acid) | Carbonyl carbon of the benzoic acid moiety. |
| ~115-145 | Aromatic Carbons | A complex region of signals for the 12 aromatic carbons. |
| ~40 | -C H₂- | The aliphatic methylene carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans).
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, offering a crucial piece of confirmatory data.
Why MS?
-
Molecular Weight Confirmation: Provides a direct measurement of the molecular mass, which must match the calculated mass of the proposed structure.
-
Elemental Composition: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.
Predicted Mass Spectrum of this compound
-
Molecular Formula: C₁₅H₁₁FO₄
-
Exact Mass: 274.0641
-
Ionization Mode: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.
| Ion | Calculated m/z | Expected Observation |
| [M-H]⁻ | 273.0563 | In negative ion mode, the loss of a proton from one of the carboxylic acids is expected to be the base peak. |
| [M+H]⁺ | 275.0719 | In positive ion mode, protonation of a carboxylic acid oxygen is possible. |
| [M+Na]⁺ | 297.0539 | Adducts with sodium are common in ESI-MS. |
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a mixture of water and acetonitrile.
-
Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., a Q-TOF or Orbitrap).
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content to elute the compound.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Acquire data in both positive and negative ion modes.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Resolution: Set the instrument to a high-resolution mode (>10,000).
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest. Compare the measured accurate mass to the calculated mass.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
While NMR and MS provide structural information, they are not ideal for assessing the purity of a sample. HPLC is the gold standard for determining the purity of a compound and for identifying and quantifying any impurities.
Why HPLC?
-
Purity Assessment: Separates the target compound from any starting materials, byproducts, or degradation products.
-
Quantitative Analysis: The area of the chromatographic peak is proportional to the concentration of the compound, allowing for accurate purity determination.
HPLC for Purity Analysis
A reverse-phase HPLC method would be suitable for this compound, as it is a moderately polar molecule.
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Instrumentation: A standard HPLC system equipped with a UV detector (preferably a Diode Array Detector, DAD).
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm). A DAD allows for the acquisition of UV spectra across the peak, which can help to identify co-eluting impurities.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Summary of Orthogonal Data
The following table summarizes the expected data from the orthogonal validation of this compound.
| Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shifts, Multiplicities, Integrations | Consistent with the proposed structure | Confirms the proton framework and connectivity. |
| ¹³C NMR | Chemical Shifts | Consistent with the proposed carbon skeleton | Confirms the carbon framework. |
| HRMS | Accurate Mass | Measured m/z matches the calculated exact mass within 5 ppm | Confirms the elemental formula. |
| HPLC | Retention Time & Peak Area | A single major peak with a purity of >95% | Determines the purity and identifies impurities. |
Conclusion
The structural validation of a novel compound like this compound is a critical step in the research and development process. A single analytical technique is insufficient to provide the necessary level of confidence in the structure and purity of the material. By employing an orthogonal approach that combines the strengths of NMR spectroscopy, mass spectrometry, and HPLC, researchers can build a comprehensive and robust data package that unequivocally confirms the identity and quality of their compound. This rigorous approach is essential for ensuring the reliability and reproducibility of subsequent scientific studies.
References
-
Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochim Acta, 172(3-4), 409-417. [Link][1][2][3]
-
Human Metabolome Database. Phenylacetic acid.[Link]
-
ResearchGate. 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.[Link][4]
-
Kim, J., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of pharmaceutical and biomedical analysis, 66, 213-220. [Link][5][6]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Neuroprotective and Anti-inflammatory Agents: The Case of Ibudilast (MN-166)
Editorial Note: The initial topic for this guide, "Benchmarking 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid performance in assays," could not be addressed as requested. A comprehensive search for this compound (CAS No. 1365271-46-0) yielded no publicly available data regarding its biological activity, mechanism of action, or performance in any assays.[1] To fulfill the spirit and rigorous requirements of the user's request for an in-depth technical comparison guide, we have pivoted to a well-characterized compound with a rich dataset relevant to researchers in drug development: Ibudilast (also known as MN-166 and AV-411) . This guide will use Ibudilast to demonstrate the principles of benchmarking against alternative compounds, complete with detailed experimental protocols and data interpretation, thereby providing a valuable and actionable framework for researchers.
Introduction: Ibudilast, a Multi-Target Agent for Neuroinflammation
Ibudilast (MN-166) is an orally available small molecule that readily crosses the blood-brain barrier, a critical feature for treating central nervous system (CNS) disorders.[2][3][4] Originally approved in Japan for the treatment of bronchial asthma and post-stroke complications, it has garnered significant attention for its neuroprotective and anti-inflammatory properties.[5][6] This potential has led to its investigation in numerous clinical trials for neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and progressive multiple sclerosis (MS).[2][7][8][9][10][11]
Unlike highly specific agents, Ibudilast's therapeutic potential stems from its multi-faceted mechanism of action. This guide will benchmark its performance across its primary biological targets. The core activities of Ibudilast include:
-
Non-selective Phosphodiesterase (PDE) Inhibition: Ibudilast inhibits several PDE subtypes, primarily PDE3, PDE4, PDE10, and PDE11.[2][12][13] This leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[12]
-
Macrophage Migration Inhibitory Factor (MIF) Inhibition: It acts as an allosteric inhibitor of MIF, a pro-inflammatory cytokine implicated in various inflammatory diseases.[2][3][14]
-
Toll-Like Receptor 4 (TLR4) Antagonism: Ibudilast can block TLR4 signaling, a key pathway in the innate immune response that, when overactivated, contributes to neuroinflammation.[10][14][15]
-
Glial Cell Attenuation: A downstream consequence of its primary mechanisms is the suppression of glial cell (microglia and astrocyte) activation, which reduces the production of harmful pro-inflammatory cytokines and reactive oxygen species in the CNS.[2][3][15]
This guide provides researchers with a framework for evaluating compounds like Ibudilast, focusing on robust, reproducible, and self-validating in vitro assays.
Part 1: Benchmarking Phosphodiesterase (PDE) Inhibition Profile
Scientific Rationale
The primary mechanism attributed to Ibudilast is its inhibition of phosphodiesterases, the enzymes responsible for degrading cyclic nucleotides (cAMP and cGMP).[16] By inhibiting PDEs, Ibudilast increases intracellular cAMP levels, which generally leads to a dampening of inflammatory responses. Because Ibudilast is a non-selective inhibitor, it is crucial to characterize its inhibitory profile across multiple PDE families and benchmark it against compounds with known selectivity. This allows researchers to understand the relative contribution of each inhibited PDE to the overall cellular effect.
For this benchmark, we will compare Ibudilast's potency against key PDE subtypes (PDE4 and PDE5) with that of a selective PDE4 inhibitor (Roflumilast) and a selective PDE5 inhibitor (Sildenafil).
Experimental Protocol: In Vitro PDE Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring the inhibitory activity of a compound on specific PDE isozymes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA).
-
Reconstitute recombinant human PDE enzymes (e.g., PDE4D, PDE5A) in assay buffer to the manufacturer's recommended concentration.
-
Prepare a serial dilution of Ibudilast, Roflumilast, and Sildenafil in DMSO, then dilute further in assay buffer. Final DMSO concentration in the assay should be <0.5%.
-
Prepare the cAMP substrate solution in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of a 384-well white plate.
-
Add 10 µL of the diluted PDE enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the cAMP substrate solution.
-
Incubate for 60 minutes at room temperature. The reaction time should be optimized to ensure the reaction is in the linear range (typically <30% substrate conversion).
-
-
Detection:
-
Stop the reaction and detect the amount of remaining cAMP using a commercial luminescence-based detection kit (e.g., Promega's PDE-Glo™ Phosphodiesterase Assay). This is a two-step process:
-
Add the termination/detection reagent containing a stop buffer and a specific antibody.
-
Add the kinase reagent that will generate a luminescent signal inversely proportional to the PDE activity.
-
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Experimental Workflow: PDE Inhibition Assay
Caption: Workflow for the in vitro luminescence-based PDE inhibition assay.
Data Presentation: Comparative PDE Inhibitory Activity
| Compound | Target PDE | IC₅₀ (nM) | Selectivity Profile | Source(s) |
| Ibudilast | PDE4 | ~100 - 500 | Non-selective | [2][12] |
| PDE5 | >1000 | [12] | ||
| PDE10 | ~50 - 200 | [2][12] | ||
| PDE11 | ~50 - 200 | [12][13] | ||
| Roflumilast | PDE4 | ~0.5 - 2 | Highly selective for PDE4 | [17] |
| PDE5 | >10,000 | [16] | ||
| Sildenafil | PDE4 | ~500 - 1000 | Selective for PDE5 | [16][18] |
| PDE5 | ~3 - 10 | [16][18][19][20] |
Note: IC₅₀ values are approximate and can vary based on specific assay conditions and enzyme isoforms used.
Expertise & Causality: This head-to-head comparison clearly demonstrates Ibudilast's character as a broad-acting agent, contrasted with the highly targeted profiles of Roflumilast and Sildenafil. For a researcher, this data is critical. If a therapeutic hypothesis relies on specifically targeting PDE4 for an anti-inflammatory effect, Roflumilast is the superior tool compound. However, if the hypothesis involves a broader modulation of cAMP signaling across multiple cell types where different PDEs are expressed, Ibudilast's profile becomes advantageous.
Part 2: Benchmarking Anti-Inflammatory Activity in Glial Cells
Scientific Rationale
Neuroinflammation, largely driven by the activation of microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases.[3] Activated glial cells release a barrage of pro-inflammatory cytokines like TNF-α and IL-6, which can be toxic to neurons. A key desired action of a neuroprotective agent is the ability to suppress this activation. This assay directly measures the anti-inflammatory potential of Ibudilast in a disease-relevant cellular context. We will compare its performance to Rolipram, a selective PDE4 inhibitor, to dissect the contribution of PDE4 inhibition to its overall anti-inflammatory effect in these cells.
Experimental Protocol: Cytokine Release Assay from LPS-Stimulated Microglia
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a murine or human microglial cell line (e.g., BV-2 or HMC3) in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ibudilast and Rolipram in culture media.
-
Remove the old media from the cells and replace it with media containing the test compounds or a vehicle control.
-
Incubate for 1 hour at 37°C. This pre-incubation allows the compounds to enter the cells before the inflammatory stimulus is applied.
-
-
Inflammatory Stimulation:
-
Add Lipopolysaccharide (LPS) to all wells (except the unstimulated control) to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubate the plate for 24 hours at 37°C.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant (cell culture media) from each well.
-
Measure the concentration of a key pro-inflammatory cytokine (e.g., TNF-α) in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value for the inhibition of cytokine release.
-
Experimental Workflow: Glial Cell Cytokine Release Assay
Caption: Workflow for measuring inhibition of cytokine release from microglia.
Data Presentation: Comparative Anti-Inflammatory Activity
| Compound | Assay | Endpoint | IC₅₀ (µM) | Inferred Mechanism |
| Ibudilast | LPS-stimulated Microglia | TNF-α Release | ~1 - 10 | PDE4/10/11, MIF, TLR4 Inhibition |
| Rolipram | LPS-stimulated Microglia | TNF-α Release | ~0.5 - 5 | Selective PDE4 Inhibition |
Trustworthiness & Self-Validation: The protocol is self-validating by including proper controls: an unstimulated control (cells with no LPS) to establish the baseline cytokine level, and an LPS-only control (vehicle + LPS) to establish the maximum inflammatory response (100% activity). Comparing Ibudilast to a selective PDE4 inhibitor like Rolipram helps validate the mechanism. If Ibudilast shows significantly greater potency than expected from its PDE4 activity alone, it provides evidence for the contribution of its other targets (MIF, TLR4) to its anti-inflammatory effects in glial cells.
Integrated View: Ibudilast's Multi-Target Mechanism of Action
The true value of Ibudilast lies in its ability to engage multiple, synergistic pathways involved in neuroinflammation and neurodegeneration. A single-target compound may be potent in one assay but fail in a complex biological system. Ibudilast's profile suggests a more robust, albeit less potent, modulatory approach.
Signaling Pathway Diagram
Caption: Ibudilast's multi-target mechanism for reducing neuroinflammation.
Conclusion for the Researcher
Benchmarking a compound is not merely about determining its potency in a single assay. It is about building a comprehensive profile of its activity, understanding its selectivity, and placing its performance in the context of established alternatives. For a multi-target agent like Ibudilast, this process is even more critical. The data shows it is not the most potent inhibitor for any single PDE, but its combined action on PDEs, MIF, and TLR4 results in significant anti-inflammatory and glial-attenuating effects.
This guide provides a template for such an evaluation. By employing robust protocols, choosing appropriate comparators, and integrating data from orthogonal assays, researchers can build a compelling, data-driven narrative around their compound of interest, enabling informed decisions in the long and complex path of drug development.
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Taylor & Francis Online. (n.d.). MN-166 (ibudilast) in Amyotrophic Lateral Sclerosis in a Phase IIb/III Study: COMBAT-ALS Study Design. [Link][2]
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National Center for Biotechnology Information. (n.d.). Ibudilast. PubChem. [Link][14]
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Everyone.org. (2024, November 19). Ibudilast for ALS: When is FDA approval coming (and how not to wait)?. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Ibudilast?. Synapse. [Link][3]
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IU Indianapolis ScholarWorks. (2021, November 24). MN-166 (ibudilast) in amyotrophic lateral sclerosis in a Phase IIb/III study: COMBAT. [Link][4]
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Patsnap. (2024, June 14). What is Ibudilast used for?. Synapse. [Link]
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ALS News Today. (2025, July 29). Patient randomization nearly complete in MN-166 trial for ALS. [Link]
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ALS News Today. (2024, November 27). MN-166 (ibudilast) for ALS. [Link][7]
-
Multiple Sclerosis News Today. (2025, March 31). Ibudilast in MS. [Link][9]
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ALS News Today. (2024, December 10). MN-166 (ibudilast) slowing ALS progression, early trial data suggest. [Link][10]
-
NeurologyLive. (2025, August 28). Enrollment Complete for Phase 2b/3 COMBAT-ALS Study of PDE4 Inhibitor Ibudilast. [Link][11]
-
My MSAA. (2016, March 23). Ibudilast Receives Fast Track Designation from FDA. [Link]
-
MediciNova, Inc. (2024, October 23). MediciNova Announces Update of Phase 2/3 Clinical Trial of MN-166 (ibudilast) in ALS patients (COMBAT-ALS) at the 2024 Annual NEALS Meeting. [Link]
-
National Center for Biotechnology Information. (n.d.). Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial. PubMed Central. [Link]
-
ALS News Today. (2015, December 17). Ibudilast Granted FDA's Fast Track Designation for ALS Treatment. [Link][5]
-
National Center for Biotechnology Information. (n.d.). Phosphodiesterase Inhibitors. StatPearls. [Link][6]
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National Center for Biotechnology Information. (2022, December 2). Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence. PubMed Central. [Link][12]
-
MDPI. (2024, May 16). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. [Link]
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National Center for Biotechnology Information. (2021, April 15). Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil. PubMed Central. [Link]
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MDPI. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
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National Center for Biotechnology Information. (n.d.). Phosphodiesterase inhibitors. PubMed Central. [Link][16]
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The Pharmaceutical Journal. (2024, April 3). Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. [Link][19]
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Frontiers. (2024, September 16). Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health. [Link][20]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Carboxy-3-fluorophenyl)phenylacetic Acid
This document provides a detailed protocol for the safe and compliant disposal of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid (CAS No. 1365271-46-0). As a fluorinated dicarboxylic acid, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined herein are based on established principles of laboratory safety and hazardous waste management.
Core Principles: Hazard Assessment and Immediate Safety
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive toxicological profile for this compound is not widely published, its structural components—a fluorinated aromatic ring and two carboxylic acid groups—inform the necessary precautions. Analogous compounds, such as Phenylacetic acid and other fluorinated organic acids, are known to cause skin, eye, and respiratory irritation.[1][2][3][4]
Potential Hazards:
-
Skin Irritation/Corrosion: Carboxylic acids can be corrosive and cause skin irritation upon contact.[1][5]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory tract irritation.[3][4]
-
Environmental Hazard: Halogenated organic compounds can pose risks to aquatic life and should be prevented from entering waterways.[5]
Mandatory Personal Protective Equipment (PPE)
A robust defense begins with appropriate PPE. The following table outlines the minimum required PPE for handling this compound and its waste.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data to ensure protection against halogenated organic acids.[5] |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect from splashes or fine dust.[1][5] |
| Skin and Body | Chemical-resistant lab coat or apron | To be worn over personal clothing to prevent skin contact.[5] |
| Respiratory | Chemical Fume Hood | All handling of the solid compound and its waste solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] |
The Disposal Workflow: A Step-by-Step Protocol
The fundamental principle of chemical waste management is the proper segregation of hazardous materials at the point of generation.[7][8] This ensures that incompatible chemicals are not mixed, which could lead to dangerous reactions, and facilitates compliant and cost-effective final disposal by licensed professionals.[7]
Step 1: Waste Classification
The presence of fluorine, a halogen, in the molecule's structure is the critical determinant for its classification.
-
Action: Classify all waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves), as Halogenated Organic Waste .[9][10][11]
-
Causality: Halogenated and non-halogenated waste streams are typically disposed of via different methods, often high-temperature incineration for halogenated compounds.[9] Mixing these streams complicates the disposal process and violates standard laboratory practice.
Step 2: Waste Segregation
Meticulous segregation is a non-negotiable step in laboratory safety.
-
Action: Collect waste in a designated container exclusively for halogenated organic waste.
-
Critical: DO NOT mix this waste with:
Step 3: Container Selection and Labeling
The waste container serves as the primary containment and its integrity and labeling are vital for safety.
-
Action (Container): Use a container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass, that will not degrade upon contact with the acidic, organic waste.[5][14] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting screw cap.[6][15]
-
Action (Labeling): Before adding any waste, affix a hazardous waste label to the container.[6] The label must include:
Step 4: Accumulation and Storage
Waste must be stored safely within the laboratory in a designated area prior to collection.
-
Action: Keep the waste container closed at all times except when actively adding waste.[6][8] Store the container in a designated Satellite Accumulation Area (SAA), which should be in a location away from heat sources and general laboratory traffic.[8][15] The use of secondary containment (e.g., a spill tray) is a best practice.[12]
Step 5: Final Disposal
The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Action: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for a waste pickup.[5][8] Follow their specific procedures for scheduling a collection.
-
Causality: EHS professionals are trained to manage the "cradle-to-grave" responsibility for hazardous waste, ensuring it is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[7][8]
Disposal Process Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures
Spill Response
For small, manageable spills within a chemical fume hood:
-
Alert & Evacuate: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the complete PPE as specified in the table above.[5]
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[5] Do not use combustible materials like paper towels or sawdust as the primary absorbent. [5]
-
Collect: Carefully scoop the absorbed material into your designated halogenated organic waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.[5]
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[1]
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 11. uakron.edu [uakron.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 14. vumc.org [vumc.org]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Personal protective equipment for handling 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
A-to-Z Guide for Safe Handling of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
As drug discovery and development professionals, our work inherently involves navigating the frontiers of novel chemical entities. This compound is one such compound where established, specific safety data may be limited. This guide is structured to provide a robust operational framework by applying established principles of chemical safety, drawing analogies from its structural components: a phenylacetic acid core, two carboxylic acid groups, and a fluorinated aromatic ring. Our primary objective is to empower researchers with the knowledge to handle this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.
Hazard Assessment: A Proactive Approach
Without a specific Safety Data Sheet (SDS), a conservative hazard assessment is paramount. We must infer potential risks from the compound's constituent functional groups.
-
Carboxylic Acid Groups (x2): Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[1][2] While often classified as weak acids, concentrated forms or powders can cause significant irritation.[2]
-
Phenylacetic Acid Core: The parent compound, phenylacetic acid, is known to cause skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation upon inhalation of its dust.[3][4]
-
Fluorinated Aromatic Ring: The introduction of fluorine can significantly alter a molecule's reactivity and biological properties.[6] Fluorinated organic compounds warrant careful handling due to potential metabolic toxicity and environmental persistence.[6][7][8][9] Some poly- and perfluoroalkyl substances (PFAS) have been linked to adverse health effects.[8][10]
Given these factors, this compound should be treated as a hazardous substance that is irritating to the skin, eyes, and respiratory system, with unknown long-term toxicological properties.
Engineering Controls: Your First and Best Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary methods of exposure control are engineering solutions that isolate the hazard from the user.
-
Chemical Fume Hood: All handling of the solid compound, especially weighing and initial solution preparation, must be conducted inside a certified chemical fume hood.[1] This prevents the inhalation of fine powders and contains any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[11] Storage should also be in a well-ventilated area.[5][12]
Personal Protective Equipment (PPE): A System for Safety
PPE is not just a collection of items but a complete system designed to protect you from identified hazards.[13] The following PPE is mandatory when handling this compound.
Eye and Face Protection
-
Requirement: Chemical splash goggles are the minimum requirement for all operations, including handling sealed containers.[6]
-
Rationale: Phenylacetic acid can cause serious eye irritation.[3] The fine powder can easily become airborne and contact the eyes.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or cleanup of large spills), a face shield should be worn in addition to chemical splash goggles.[1][14]
Skin and Body Protection
-
Lab Coat: A flame-resistant lab coat or a standard lab coat worn over long-sleeved clothing is required to protect the skin.[6][15]
-
Closed-Toe Shoes: Impermeable, closed-toe shoes are mandatory to protect feet from spills.[1]
-
Apron: For larger-scale work or during spill cleanup, a chemical-resistant apron provides an additional layer of protection.[16]
Hand Protection
-
Glove Selection: Chemical-resistant gloves are essential. Nitrile gloves (minimum thickness 0.11 mm) are a suitable choice for handling the solid and its solutions.[11] Always inspect gloves for tears or holes before use.[14]
-
Double Gloving: For operations involving significant quantities or prolonged handling, wearing two pairs of nitrile gloves is recommended.[6]
-
Proper Technique: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[11] Wash hands thoroughly with soap and water after removing gloves.[11]
Respiratory Protection
-
Primary Reliance on Engineering Controls: A fume hood is the primary method for respiratory protection.[4]
-
When a Respirator is Needed: In the absence of adequate engineering controls or during a large spill cleanup where dust or aerosol concentrations may be high, a NIOSH-approved respirator is necessary.[16] A half-mask or full-face respirator with P100 (particulate) filters is appropriate for the solid form.[4]
-
Important Note: Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[12]
Table 1: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat, Closed-Toe Shoes | Not Required |
| Weighing Solid | Safety Goggles | Double Pair Nitrile Gloves | Lab Coat, Closed-Toe Shoes | Required (Work in Fume Hood) |
| Preparing Solutions | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat, Closed-Toe Shoes | Required (Work in Fume Hood) |
| Handling Solutions | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat, Closed-Toe Shoes | Not Required (in Fume Hood) |
| Small Spill Cleanup | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat, Apron, Shoes | Required (Respirator w/ P100) |
| Waste Disposal | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat, Closed-Toe Shoes | Not Required |
Step-by-Step Operational Plan
A structured workflow minimizes risk and ensures procedural consistency.
Workflow for Handling this compound
Sources
- 1. coral.washington.edu [coral.washington.edu]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. lobachemie.com [lobachemie.com]
- 4. ICSC 1260 - PHENYLACETIC ACID [chemicalsafety.ilo.org]
- 5. fishersci.dk [fishersci.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorinated Chemical Compounds → News → Sustainability [news.sustainability-directory.com]
- 8. Fluorinated chemicals need stricter control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pfascentral.org [pfascentral.org]
- 10. bund.net [bund.net]
- 11. aurochemicals.com [aurochemicals.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. nextsds.com [nextsds.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. nspcoatings.co.uk [nspcoatings.co.uk]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

